GSK1034702
Beschreibung
structure in first source
Structure
3D Structure
Eigenschaften
CAS-Nummer |
932373-87-0 |
|---|---|
Molekularformel |
C18H24FN3O2 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C18H24FN3O2/c1-12-10-15(19)17-16(11-12)22(18(23)20-17)14-2-6-21(7-3-14)13-4-8-24-9-5-13/h10-11,13-14H,2-9H2,1H3,(H,20,23) |
InChI-Schlüssel |
KRRSQJOVDWYKHH-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCCN(CC1)CCCOC2=CC=C(C=C2)CCCCN3CCC[C@@H]3CN4C(=O)C5=CC=CC=C5C(=N4)CC6=CC=C(C=C6)Cl |
Kanonische SMILES |
CC1=CC2=C(C(=C1)F)NC(=O)N2C3CCN(CC3)C4CCOCC4 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
955359-72-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK-1034702; GSK1034702; GSK 1034702; GSK-1034702 HCl. |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK1034702
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1034702, initially developed as a potent and selective allosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), has been a subject of significant research in the context of cognitive enhancement for neurodegenerative disorders like Alzheimer's disease. Subsequent comprehensive pharmacological analysis has redefined its mechanism of action, revealing it to be a bitopic agonist. This guide provides a detailed technical overview of the core mechanism of action of this compound, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its signaling pathways and experimental workflows. While it has demonstrated pro-cognitive effects, its clinical development was hampered by adverse effects, likely stemming from a lack of muscarinic receptor subtype selectivity and its intrinsic agonist activity.
Core Mechanism of Action: From Allosteric to Bitopic Agonism
Initially lauded as a selective M1 receptor allosteric agonist, further investigation has provided compelling evidence that this compound functions as a bitopic agonist.[1][2] This mode of action involves simultaneous interaction with both the orthosteric binding site, where the endogenous ligand acetylcholine binds, and a distinct allosteric site on the M1 mAChR.[1][2] This dual interaction is a critical aspect of its pharmacological profile. The bitopic nature of this compound, coupled with its intrinsic agonist activity, is thought to be a contributing factor to the adverse effects observed in clinical trials.[1][2]
This compound is an orally active compound capable of crossing the blood-brain barrier.[3] Its primary action is the activation of the M1 mAChR, which is highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.
Molecular Signaling Pathway
Activation of the M1 mAChR by this compound initiates a well-characterized downstream signaling cascade mediated by the Gq/11 family of G proteins.[3] This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). A key downstream consequence of this signaling cascade is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3][4] This signaling pathway is fundamental to the compound's ability to enhance neuronal firing and long-term potentiation (LTP) in the hippocampus, cellular mechanisms that underpin learning and memory.[3]
References
GSK1034702: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1034702 is a novel small molecule that has been investigated for its potential as a pro-cognitive agent, particularly in the context of neurodegenerative disorders such as Alzheimer's disease. Initially characterized as a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), subsequent research has revealed a more complex binding mechanism. This guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action, and key experimental findings.
Introduction
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the hippocampus and cortex, regions critical for learning and memory.[1][2] Activation of the M1 receptor is a promising therapeutic strategy for improving cognitive function. This compound emerged as a clinical candidate designed to selectively target and activate this receptor.[3][4] While it demonstrated pro-cognitive effects in both preclinical models and a human clinical trial, its development was hampered by significant adverse effects.[3] This was later attributed to a "bitopic" binding mode and a lack of complete subtype selectivity, leading to a broader cholinergic activation than initially intended.[3][5]
Mechanism of Action
This compound acts as an agonist at the M1 muscarinic acetylcholine receptor. Its mechanism involves binding to the receptor and initiating a downstream signaling cascade.
Allosteric Agonism and Bitopic Binding
Initially, this compound was classified as a potent M1 receptor allosteric agonist.[4] However, further studies provided evidence that it functions as a bitopic ligand, meaning it simultaneously interacts with both the orthosteric binding site (the site for the endogenous ligand, acetylcholine) and a separate allosteric site on the M1 mAChR.[3] This dual interaction is believed to be responsible for both its agonistic activity and its side effect profile.[3]
Signal Transduction Pathway
Upon binding to the M1 mAChR, this compound activates the Gq/11 protein-mediated signaling pathway.[6][7] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in enhanced neuronal firing and long-term potentiation (LTP) in hippocampal neurons, cellular processes fundamental to memory formation.[6][7]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity
| Parameter | Value | Cell Line/Assay Condition | Reference |
| pEC50 (M1 mAChR) | 8.1 | Not specified | [6][7] |
| EC50 (IP1 accumulation) | 7.1 nM | CHO cells expressing human M1 mAChR | [6] |
| Max Effect (IP1 accumulation) | 90% of Acetylcholine | CHO cells expressing human M1 mAChR | [6] |
| pKi ([3H]-NMS binding) | 6.5 | CHO cells expressing human M1 mAChR | [6][7] |
| IC50 (Methacholine-induced contraction) | 8 µM | Rat ileum | [6][7] |
| EC50 (Contraction) | 7 µM | Rat ileum | [6][7] |
| IC50 (Methacholine-induced contraction) | 46 µM | Not specified | [6][7] |
Table 2: In Vivo Efficacy
| Model | Species | Dose | Effect | Reference |
| Contextual Fear Conditioning (Scopolamine-induced) | Mice | 10 mg/kg (i.p.) | Reversed memory deficits | [7] |
| Nicotine (B1678760) Withdrawal (Episodic Memory) | Humans | 8 mg (single dose) | Significantly improved immediate recall | [1][4] |
Experimental Protocols
Inositol Phosphate (B84403) (IP1) Accumulation Assay
This assay measures the functional activity of this compound at the M1 mAChR by quantifying the accumulation of a downstream second messenger.
Methodology:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR are cultured.
-
Cells are incubated with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 45 minutes).[6]
-
The cells are then lysed to release intracellular components.
-
The accumulated inositol phosphate 1 (IP1) is measured using a suitable detection kit (e.g., HTRF-based assay).
-
Data are analyzed to generate a dose-response curve and determine the EC50 and maximal effect relative to a reference agonist like acetylcholine.[6]
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the mitogen-activated protein kinase (MAPK) pathway, another downstream signaling event of M1 mAChR activation.
Methodology:
-
CHO cells expressing the M1 mAChR are treated with different concentrations of this compound (e.g., 0.1 nM to 10 µM) for a short duration (e.g., 5 minutes).[6][7]
-
Following treatment, cells are lysed, and protein extracts are prepared.
-
The levels of phosphorylated ERK1/2 and total ERK1/2 are determined using methods such as Western blotting or ELISA with specific antibodies.
-
The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to quantify the extent of pathway activation.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the M1 mAChR.
Methodology:
-
Membranes prepared from CHO cells expressing the human M1 mAChR are used.
-
The membranes are incubated with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), in the presence of varying concentrations of this compound (e.g., 1 nM to 10 µM) overnight.[6][7]
-
The amount of radioligand bound to the receptors is measured using a scintillation counter.
-
The data are analyzed to determine the inhibitory constant (Ki) of this compound, which reflects its binding affinity.
Human Clinical Trial in Nicotine Abstinence Model
This study evaluated the pro-cognitive effects of this compound in humans.[1][4]
Design and Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, cross-over design was employed.[1][4]
-
Participants: The study enrolled 20 male smokers who were in a state of nicotine abstinence.[1]
-
Intervention: Each participant received single doses of placebo, 4 mg this compound, and 8 mg this compound on separate occasions.[1][4]
-
Primary Outcome Measures: The primary focus was on assessing episodic memory, specifically immediate and delayed recall.[1][4]
-
Results: The 8 mg dose of this compound was found to significantly improve immediate memory recall in the nicotine-abstained state.[1][4]
Conclusion
This compound is a pharmacologically complex molecule that has provided valuable insights into the therapeutic targeting of the M1 muscarinic acetylcholine receptor. While its initial promise as a selective allosteric agonist was tempered by the discovery of its bitopic binding mode and associated side effects, the research surrounding this compound has underscored the potential of M1 receptor activation for cognitive enhancement. Future drug development efforts in this area will likely focus on achieving greater subtype selectivity and a more refined mechanism of action to maximize therapeutic benefit while minimizing adverse cholinergic effects. The data and experimental protocols detailed in this guide serve as a comprehensive resource for researchers in the field of neuropharmacology and drug discovery.
References
- 1. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Investigating the Therapeutic Potential of GSK1034702 in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a significant and growing global health challenge, with a pressing need for effective therapeutic interventions. The cholinergic hypothesis has long been a cornerstone of AD research, positing that cognitive decline is linked to a deficit in cholinergic neurotransmission.[1] The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) has emerged as a promising therapeutic target due to its high expression in brain regions critical for learning and memory, such as the hippocampus, and its role in modulating cognitive processes.[2][3] GSK1034702, a potent M1 mAChR agonist, has been investigated for its potential to ameliorate cognitive deficits associated with neurodegenerative disorders. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action and therapeutic potential in the context of Alzheimer's disease.
Introduction: The Rationale for M1 Muscarinic Receptor Agonism in Alzheimer's Disease
The M1 mAChR is a Gq/11 protein-coupled receptor that plays a crucial role in synaptic plasticity and memory formation.[4] Activation of M1 receptors initiates a signaling cascade that leads to the potentiation of N-methyl-D-aspartate (NMDA) receptor currents and the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.[5] Furthermore, preclinical studies with various M1 agonists have suggested a potential for disease-modifying effects by promoting the non-amyloidogenic processing of amyloid precursor protein (APP) and reducing the hyperphosphorylation of tau protein, the two pathological hallmarks of Alzheimer's disease.[6][7]
This compound was initially developed as a potent and selective allosteric agonist of the M1 mAChR.[2] However, subsequent research has re-characterized it as a bitopic agonist, interacting with both the orthosteric and an allosteric site on the receptor.[2][8][9] This bitopic binding mode has been suggested to contribute to both its efficacy and its observed side-effect profile in clinical trials.[8][9] This guide will delve into the known pharmacology of this compound, its effects on cognitive function, and the methodologies used to characterize its activity.
Preclinical and Clinical Data for this compound
In Vitro Pharmacology
This compound has demonstrated potent agonist activity at the M1 muscarinic receptor in a variety of in vitro assays. The following table summarizes key quantitative data from these studies.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| pEC50 | 8.1 | CHO cells expressing human M1 mAChR | [4] |
| pKi | 6.5 | CHO cells expressing human M1 mAChR ([3H]-NMS binding) | [4] |
| EC50 (Inositol Phosphate 1 Accumulation) | 7.1 nM | CHO cells expressing human M1 mAChR | [4] |
| Maximal Effect (Inositol Phosphate 1 Accumulation) | 90% of Acetylcholine | CHO cells expressing human M1 mAChR | [4] |
| EC50 (ERK1/2 Phosphorylation) | Not explicitly stated, but shown to be concentration-dependent | CHO cells expressing human M1 mAChR | [4] |
In Vivo Preclinical Studies
Preclinical studies in rodents have shown that this compound can reverse cognitive deficits in a model of amnesia.
| Animal Model | Compound Administration | Key Findings | Reference |
| Mice | 0.3-30 mg/kg, single intraperitoneal injection | Dose-dependently improved memory in a contextual fear conditioning model induced by scopolamine (B1681570) (1.5 mg/kg). A 10 mg/kg dose reversed memory deficits. | [9] |
| Rats | Not specified | An isomer of this compound enhanced cell firing in the CA1 region of the hippocampus and reversed scopolamine-induced amnesia in a passive avoidance task. | [5] |
Clinical Studies
A clinical trial of this compound was conducted in healthy smokers using a nicotine (B1678760) abstinence model to induce cognitive dysfunction.
| Study Design | Population | Dosing | Key Cognitive Findings | Safety and Tolerability | Reference |
| Randomized, double-blind, placebo-controlled, cross-over | 20 male nicotine-abstained smokers | Single doses of 4 mg and 8 mg | 8 mg this compound significantly improved immediate recall (p=0.014) but not delayed recall. | Generally well-tolerated. Dose-related muscarinic side effects were observed, primarily gastrointestinal at 4 mg and non-gastrointestinal (headache, dizziness) at 8 mg. | [2][8][10] |
Experimental Protocols
Radioligand Binding Assay for M1 Muscarinic Receptor
This protocol is for determining the binding affinity (Ki) of a test compound for the M1 muscarinic receptor using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
Materials:
-
Membranes from CHO cells stably expressing human M1 mAChR
-
[3H]-N-methylscopolamine ([3H]-NMS)
-
Test compound (e.g., this compound)
-
Atropine (B194438) (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and atropine in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay Buffer, [3H]-NMS, and cell membranes.
-
Non-specific Binding (NSB): Atropine (1 µM final concentration), [3H]-NMS, and cell membranes.
-
Competition Binding: Test compound dilution, [3H]-NMS, and cell membranes.
-
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Inositol (B14025) Phosphate (IP) Accumulation Assay
This assay measures the activation of the Gq/11 signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
Materials:
-
CHO cells stably expressing human M1 mAChR
-
Test compound (e.g., this compound)
-
Assay buffer containing LiCl (10-50 mM final concentration)
-
IP-One HTRF assay kit (containing IP1-d2 and Anti-IP1 Cryptate)
-
384-well white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Seed cells into a 384-well plate and allow them to attach.
-
Prepare serial dilutions of the test compound in assay buffer containing LiCl.
-
Add the test compound dilutions to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate).
-
Incubate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine the EC50 value from the dose-response curve.
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream event in the M1 receptor signaling cascade.
Materials:
-
CHO cells stably expressing human M1 mAChR
-
Test compound (e.g., this compound)
-
Serum-free cell culture medium
-
Lysis buffer
-
Phospho-ERK1/2 and Total ERK1/2 antibodies
-
Detection system (e.g., AlphaLISA or Western blot)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Serum-starve the cells for 4-6 hours prior to the assay.
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Add the test compound to the cells and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Lyse the cells and collect the lysates.
-
Quantify the levels of phosphorylated ERK1/2 and total ERK1/2 using an appropriate detection method (e.g., AlphaLISA, Western blot).
-
Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.
-
Generate a dose-response curve and determine the EC50 value.
Signaling Pathways and Mechanism of Action
M1 Muscarinic Receptor Signaling
Activation of the M1 muscarinic receptor by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the phosphorylation of various downstream targets, including ERK1/2, and modulates neuronal excitability and synaptic plasticity.
Bitopic Agonism of this compound
This compound was initially described as an allosteric agonist, but further studies have revealed a bitopic binding mode.[2][8][9] This means that the molecule simultaneously occupies both the orthosteric binding site (where the endogenous ligand acetylcholine binds) and a neighboring allosteric site. This dual interaction can lead to a unique pharmacological profile, potentially contributing to both its agonist activity and its observed side effects due to a lack of complete subtype selectivity.[8]
Potential Effects on Alzheimer's Disease Pathology
While direct evidence for the effects of this compound on amyloid-beta and tau pathology in Alzheimer's disease models is currently limited, the known downstream effects of M1 receptor activation suggest potential disease-modifying properties. Activation of the M1 receptor can promote the activity of α-secretase, leading to the non-amyloidogenic processing of APP and the production of the neuroprotective sAPPα fragment. Conversely, M1 activation may inhibit the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway. Furthermore, M1 signaling can modulate the activity of kinases such as glycogen (B147801) synthase kinase 3β (GSK-3β), which is implicated in the hyperphosphorylation of tau.
Discussion and Future Directions
This compound has demonstrated pro-cognitive effects in both preclinical models and a human cognitive challenge study, supporting the therapeutic potential of M1 muscarinic receptor agonism for treating the cognitive symptoms of Alzheimer's disease. The compound's ability to enhance memory encoding is a promising finding.[2] However, the clinical development of this compound has been hampered by a side-effect profile likely attributable to its bitopic binding mode and lack of absolute subtype selectivity, leading to the activation of peripheral muscarinic receptors.[8][11]
Future research in this area should focus on several key aspects:
-
Elucidating the precise structure-activity relationship of bitopic M1 agonists to optimize selectivity and minimize off-target effects.
-
Conducting in vivo studies in transgenic Alzheimer's disease mouse models to directly assess the impact of this compound on amyloid plaque deposition and tau pathology.
-
Investigating the potential for biased agonism at the M1 receptor, whereby ligands could be designed to preferentially activate signaling pathways associated with therapeutic benefit while avoiding those linked to adverse effects.
-
Exploring the combination of M1 agonism with other therapeutic modalities targeting different aspects of Alzheimer's disease pathology.
References
- 1. researchgate.net [researchgate.net]
- 2. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. onesearch.slq.qld.gov.au [onesearch.slq.qld.gov.au]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on GSK1034702 and its Effects on Episodic Memory Enhancement
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK1034702 is a potent, selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator that has demonstrated pro-cognitive effects, particularly in the domain of episodic memory. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical findings related to episodic memory enhancement, and the experimental protocols utilized in key studies. The compound's unique bitopic binding mode and its downstream signaling effects are also elucidated. While showing promise in modulating memory processes, its clinical development has been hampered by adverse effects, highlighting the complexities of targeting the M1 receptor for cognitive enhancement.
Mechanism of Action
This compound functions as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric agonists that bind directly to the acetylcholine binding site, allosteric modulators bind to a distinct site on the receptor, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.
Bitopic Binding Mode
Subsequent research has revealed that this compound possesses a bitopic binding mode, meaning it simultaneously interacts with both the orthosteric acetylcholine binding site and a secondary, allosteric site on the M1 receptor. This dual interaction is thought to contribute to its potent agonist activity. However, this characteristic, along with a degree of off-target effects, has been implicated in the adverse side effects observed in clinical trials.
M1 Receptor Signaling Pathway
The M1 receptor is a Gq/11 protein-coupled receptor. Upon activation by an agonist like this compound, the receptor initiates a downstream signaling cascade that is crucial for synaptic plasticity and memory formation.
-
Gq/11 Protein Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit of the heterotrimeric G protein.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Modulation of Ion Channels and Receptors: This signaling cascade ultimately leads to the modulation of various downstream effectors, including the enhancement of N-methyl-D-aspartate (NMDA) receptor currents and the inhibition of small-conductance calcium-activated potassium (SK) channels. These actions collectively lower the threshold for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Preclinical Evidence for Episodic Memory Enhancement
Scopolamine-Induced Amnesia Model in Rodents
Preclinical studies in rodents have utilized the scopolamine-induced amnesia model to evaluate the pro-cognitive effects of this compound. Scopolamine (B1681570) is a non-selective muscarinic receptor antagonist that impairs learning and memory.
-
Passive Avoidance Task: In a passive avoidance task, rodents learn to avoid a dark compartment where they previously received a mild footshock. Scopolamine administration impairs this learning. An isomer of this compound was shown to dose-dependently reverse the scopolamine-induced amnesia in this task.[3] this compound itself also reversed this amnesia following both acute and sub-chronic administration.[3]
In Vivo Electrophysiology
-
Hippocampal CA1 Neuronal Firing: this compound and its isomer have been shown to enhance the firing rate of neurons in the CA1 region of the hippocampus, a brain area critical for memory formation.[3][4] This effect was observed after both acute and repeated dosing.[3]
Clinical Evidence for Episodic Memory Enhancement
Nicotine (B1678760) Abstinence Model of Cognitive Dysfunction
A key clinical study investigated the effects of this compound on cognitive function in healthy male smokers using a nicotine abstinence model.[2][5] Nicotine abstinence is known to induce transient cognitive deficits, including impairments in episodic memory.[5]
-
Study Design: The study was a randomized, double-blind, placebo-controlled, crossover trial involving 20 male smokers.[2] Participants received single doses of placebo, 4 mg this compound, and 8 mg this compound in separate sessions.[2]
-
Primary Outcome - Episodic Memory: Episodic memory was assessed using the International Shopping List Task (ISLT).
-
Immediate Recall: Nicotine abstinence significantly reduced immediate verbal recall compared to the baseline (nicotine on-state) (p=0.019).[2] A single 8 mg dose of this compound significantly attenuated this deficit, improving immediate recall compared to placebo (p=0.014).[2]
-
Delayed Recall: Nicotine abstinence also impaired delayed recall (p=0.02).[2] However, this compound did not show a significant effect on delayed recall.[2]
-
Data Presentation
Table 1: Effects of this compound on Episodic Memory in the Nicotine Abstinence Model
| Cognitive Outcome | Condition | Placebo | 4 mg this compound | 8 mg this compound | Statistical Significance |
| Immediate Recall | Nicotine Abstinence vs. On-State | - | - | - | p = 0.019 (Impairment)[2] |
| 8 mg this compound vs. Placebo | - | - | Improved | p = 0.014[2] | |
| Delayed Recall | Nicotine Abstinence vs. On-State | - | - | - | p = 0.02 (Impairment)[2] |
| This compound vs. Placebo | - | - | No Significant Effect | - |
Note: Mean scores and standard deviations for the number of words recalled were not explicitly reported in the primary publication.
Experimental Protocols
Human Clinical Trial: Nicotine Abstinence Model
-
Participants: 20 healthy male smokers.[5]
-
Design: Randomized, double-blind, placebo-controlled, crossover.[2]
-
Intervention: Single oral doses of placebo, 4 mg this compound, and 8 mg this compound.[2]
-
Model: Participants were tested after at least 12 hours of nicotine abstinence to induce cognitive deficits.[3]
-
Cognitive Assessment:
-
International Shopping List Task (ISLT): A 12-item word list was read to participants on three consecutive trials, with a free recall test after each presentation (immediate recall). A delayed free recall test was administered after a 20-minute delay.[3]
-
-
Workflow:
Preclinical: Scopolamine-Induced Amnesia (Passive Avoidance)
-
Animals: Rodents (rats or mice).
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.
-
Procedure:
-
Habituation/Training: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild footshock is delivered.
-
Drug Administration: Animals are treated with scopolamine to induce amnesia, and with either vehicle or this compound.
-
Retention Test: 24 hours later, the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.
-
-
Workflow:
Conclusion
This compound represents a significant pharmacological tool for understanding the role of the M1 muscarinic receptor in episodic memory. Its ability to enhance immediate verbal recall in a human model of cognitive dysfunction provides clinical validation for the therapeutic potential of M1 receptor agonism. However, the adverse effects associated with this compound, potentially linked to its bitopic binding mode and lack of absolute receptor subtype selectivity, underscore the challenges in developing safe and effective M1-targeting cognitive enhancers. Future research in this area may focus on developing more selective allosteric modulators with optimized pharmacokinetic and pharmacodynamic profiles to maximize pro-cognitive benefits while minimizing side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
The Bitopic Binding Mode of GSK1034702 at the M1 Muscarinic Acetylcholine Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding mechanism of GSK1034702 at the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). Initially developed as a potent M1 receptor allosteric agonist for treating cognitive decline, subsequent research has revealed a more complex bitopic binding mode.[1][2][3] This guide synthesizes key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro assays. The data presented below are crucial for understanding its interaction with the M1 mAChR and comparing it to other relevant ligands.
Radioligand Binding Affinity
Binding affinity studies were conducted to determine the dissociation constant (Kᵢ) of this compound at the M1 mAChR. These experiments typically involve competition between the unlabeled ligand (this compound) and a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), for binding to the receptor.
Table 1: Binding Affinity of this compound and Other Ligands at the Human M1 mAChR
| Compound | pKᵢ (mean ± S.E.M.) |
| This compound | 6.5 ± 0.2 |
| TBPB | 6.8 ± 0.1 |
| Xanomeline | 7.0 ± 0.1 |
| Acetylcholine (ACh) | 4.1 ± 0.3 |
Data sourced from Bradley et al., 2018.[4]
Functional Potency and Efficacy
Functional assays are essential for determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of a ligand. For Gq-coupled receptors like the M1 mAChR, inositol (B14025) phosphate (B84403) (IP) accumulation assays are a standard method to measure receptor activation.
Table 2: Functional Potency and Efficacy of this compound and Other Agonists in IP1 Accumulation Assays at the Human M1 mAChR
| Compound | pEC₅₀ (mean ± S.E.M.) | Eₘₐₓ (% of ACh response, mean ± S.E.M.) |
| This compound | 7.1 ± 0.1 | 90.1 ± 2.9 |
| TBPB | 7.6 ± 0.2 | 55.2 ± 3.1 |
| Xanomeline | 8.2 ± 0.1 | 98.0 ± 1.5 |
| Acetylcholine (ACh) | 7.1 ± 0.1 | 100 |
Data sourced from Bradley et al., 2018.[4]
Antagonist Potency in Alkylated Receptors
To further investigate the interaction of this compound with the orthosteric binding site, receptor alkylation studies were performed. This technique reduces the receptor reserve, allowing for the characterization of the antagonist properties of a ligand. The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Table 3: Antagonist Potency of this compound and TBPB at the Human M1 mAChR after Receptor Alkylation
| Antagonist | pA₂ (mean ± S.E.M.) | Schild Slope (mean ± S.E.M.) |
| This compound | 6.2 ± 0.2 | 1.1 ± 0.1 |
| TBPB | 7.0 ± 0.1 | 1.2 ± 0.1 |
Data sourced from Bradley et al., 2018.[4]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the bitopic binding mode of this compound.
Cell Culture
-
Cell Line: Chinese Hamster Ovary (CHO) Flp-In cells stably expressing the human M1 mAChR.
-
Growth Medium: Ham's F-12 nutrient mixture supplemented with 10% (v/v) fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
[³H]-NMS Radioligand Binding Assay
This assay is used to determine the binding affinity of unlabeled ligands by measuring their ability to compete with the binding of a radiolabeled antagonist.
-
Cell Preparation: CHO-hM1 cells are seeded in 96-well plates and grown to confluence.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Procedure:
-
On the day of the assay, the growth medium is removed, and cells are washed with the assay buffer.
-
Cells are incubated with a fixed concentration of [³H]-NMS (approximately 0.5 nM) and varying concentrations of the competing ligand (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., 10 µM atropine).
-
The plates are incubated for a sufficient time to reach equilibrium (e.g., 2 hours at 21°C).
-
The assay is terminated by rapid filtration through glass fiber filters (e.g., GF/A filters presoaked in 0.5% polyethylenimine).
-
Filters are washed multiple times with ice-cold wash buffer (e.g., 0.9% NaCl) to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis: The data are fitted to a one-site competition model using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
IP1 Accumulation Functional Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq protein activation, to quantify receptor agonism. The HTRF® (Homogeneous Time-Resolved Fluorescence) IP-One assay is a common method.[2][5][6][7]
-
Cell Preparation: CHO-hM1 cells are seeded in 96-well plates and grown overnight.
-
Stimulation Buffer: Typically a buffer compatible with the HTRF® assay kit, containing LiCl to prevent IP1 degradation.[6]
-
Procedure:
-
The growth medium is replaced with stimulation buffer.
-
Cells are incubated with varying concentrations of the agonist (e.g., this compound) for a specific time (e.g., 45 minutes at 37°C).[8]
-
The stimulation is stopped by adding the HTRF® lysis buffer containing the IP1-d2 conjugate and the anti-IP1 cryptate antibody.
-
The plate is incubated for 1 hour at room temperature to allow for the development of the HTRF® signal.
-
The fluorescence is read on an HTRF®-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis: The ratio of the fluorescence signals is calculated and used to determine the concentration of IP1. The data are then fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Receptor Alkylation with Phenoxybenzamine (B1677643)
This technique uses an irreversible antagonist, phenoxybenzamine, to inactivate a fraction of the receptor population, thereby reducing the receptor reserve. This allows for the determination of the antagonist properties of a ligand.
-
Cell Preparation: Confluent CHO-hM1 cells in 96-well plates.
-
Procedure:
-
Cells are pre-treated with a specific concentration of phenoxybenzamine (e.g., 3 µM) for a defined period (e.g., 30 minutes at 37°C) to irreversibly block a portion of the M1 receptors.[4]
-
The cells are then washed extensively with buffer to remove any unbound phenoxybenzamine.
-
A standard agonist concentration-response curve (e.g., with acetylcholine) is then generated in the presence of varying concentrations of the test compound (e.g., this compound).
-
The IP1 accumulation assay protocol is followed as described above.
-
-
Data Analysis: The data are analyzed using a modified form of the Gaddum and Schild equation to determine the pA₂ value and the Schild slope. A Schild slope close to unity is indicative of competitive antagonism.[4]
Visualizations
The following diagrams, generated using the DOT language, illustrate the key concepts and pathways discussed in this guide.
M1 mAChR Signaling Pathway
The M1 muscarinic receptor is a Gq-coupled receptor. Upon activation, it initiates a signaling cascade that leads to the mobilization of intracellular calcium.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. weichilab.com [weichilab.com]
- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. news-medical.net [news-medical.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK1034702's interaction with the Gq/11 protein-mediated signaling pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1034702 is a potent agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) that activates the canonical Gq/11 protein-mediated signaling pathway. Initially investigated for its pro-cognitive effects in treating disorders like Alzheimer's disease, its clinical development was halted due to adverse effects.[1][2] Subsequent research has provided a more nuanced understanding of its mechanism, revealing a bitopic binding mode rather than a purely allosteric one.[1] This guide provides an in-depth examination of this compound's interaction with the Gq/11 pathway, summarizing key quantitative data, detailing experimental protocols used for its characterization, and visualizing the core signaling cascades and workflows.
Core Mechanism of Action: M1 Receptor-Mediated Gq/11 Activation
This compound exerts its effects by binding to and activating the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 family of heterotrimeric G proteins.[3] This activation initiates a well-defined intracellular signaling cascade.
The Gq/11 Signaling Cascade:
-
Receptor Activation: this compound binds to the M1 mAChR, inducing a conformational change.
-
G-Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit (Gαq or Gα11) of the associated Gq/11 protein.[4]
-
G-Protein Dissociation: The Gαq/11-GTP subunit dissociates from the Gβγ dimer.[4]
-
Effector Activation: The now-active Gαq/11-GTP subunit binds to and activates its primary effector, Phospholipase C-β (PLC-β).[4][5]
-
Second Messenger Production: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]
-
Downstream Signaling:
-
IP3 Pathway: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][6]
-
DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC).[5][7]
-
-
Further Cascades: The activation of PKC and elevated intracellular calcium lead to the phosphorylation of various downstream targets, including the activation of the ERK1/2 pathway, ultimately modulating cellular processes like neuronal firing and long-term potentiation.[3]
Quantitative Pharmacological Data
This compound has been characterized across multiple in vitro assays to determine its potency, affinity, and efficacy at the M1 receptor. While initially described as a potent M1 receptor allosteric agonist, further studies established it interacts in a bitopic manner, spanning both the orthosteric and an allosteric site.[1] This bitopic nature, along with a lack of muscarinic receptor subtype selectivity, is believed to contribute to the adverse clinical effects observed.[1]
| Parameter | Value | Assay System | Reference |
| Potency (pEC₅₀) | 8.1 | Human M1 mAChR (unspecified assay) | [3][8] |
| 7.7 | Wild-Type Human M1 Receptor (FLIPR) | [9] | |
| 7.5 | Mutated (Y381A) Human M1 Receptor (FLIPR) | [9] | |
| Potency (EC₅₀) | 7.1 nM | Inositol Phosphate 1 Accumulation (CHO cells) | [3] |
| 7 µM | Contraction in Rat Ileum | [3] | |
| Binding Affinity (pKi) | 6.5 | [³H]-NMS Competition Binding (CHO cells) | [3] |
| Efficacy/Intrinsic Activity | 90% of ACh | Inositol Phosphate 1 Accumulation (CHO cells) | [3] |
| ~50% of Methacholine | Contraction in Rat Ileum | [3] | |
| 0.78 ± 0.02 | Human Recombinant M1AChR | [8] | |
| ~0.6 | Rat, Marmoset, Human Native M1 Receptors ([³⁵S]GTPγS) | [9] | |
| Inhibition (IC₅₀) | 8 µM | Methacholine-induced Contraction (Rat Ileum) | [3] |
| 46 µM | Methacholine-induced Contraction | [3] |
Key Experimental Protocols
The characterization of this compound's activity on the Gq/11 pathway relies on several core in vitro functional assays.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a robust measure of PLC-β activation by quantifying the accumulation of a downstream metabolite, IP1. The short half-life of IP3 makes it difficult to measure directly; however, by inhibiting the final degradation step of the cascade with lithium chloride (LiCl), IP1 accumulates and serves as a reliable surrogate for Gq/11 pathway activation.[10][11]
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR are plated in 96- or 384-well plates.[2]
-
Pre-incubation: Culture medium is replaced with an assay buffer containing Lithium Chloride (LiCl) to inhibit inositol monophosphatase.[2][10]
-
Compound Stimulation: Cells are stimulated with varying concentrations of this compound for a defined period (e.g., 45 minutes).[3]
-
Cell Lysis: A lysis buffer is added to stop the reaction and release intracellular components.
-
IP1 Detection: The concentration of accumulated IP1 in the cell lysate is quantified using a competitive immunoassay, typically based on Homogeneous Time-Resolved Fluorescence (HTRF).[10][11] In this format, a Europium cryptate-labeled anti-IP1 antibody (donor) and a d2-labeled IP1 analog (acceptor) are used. IP1 produced by the cells competes with the d2-labeled analog, leading to a decrease in the HTRF signal that is inversely proportional to the amount of IP1 produced.[11]
Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following Gq/11 activation. It is a kinetic assay that provides real-time data on receptor activation.
Methodology:
-
Cell Culture: Cells expressing the target receptor (e.g., HEK293T or CHO cells with M1 mAChR) are plated in clear-bottom microplates.[2]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4) that exhibits increased fluorescence intensity upon binding to Ca2+.[6][12] This is typically done in an assay buffer.
-
Compound Addition: The plate is placed in a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations.[6]
-
Signal Measurement: The fluorescence intensity is monitored kinetically (in real-time) immediately following compound addition. The increase in fluorescence corresponds to the release of Ca2+ from intracellular stores.[6][13]
-
Data Analysis: The peak fluorescence response is used to generate dose-response curves and calculate potency (EC₅₀) values.
ERK1/2 Phosphorylation Assay
This assay measures a downstream signaling event following Gq/11 activation and subsequent PKC activation. It confirms that the signaling cascade proceeds beyond the initial second messenger production.
Methodology:
-
Cell Culture and Stimulation: CHO cells expressing the M1 receptor are cultured and then stimulated with this compound (e.g., 0.1 nM-10 μM for 5 minutes).[3]
-
Cell Lysis: The reaction is stopped, and cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined to ensure equal loading for analysis.
-
Detection: The level of phosphorylated ERK1/2 (pERK1/2) is measured relative to the total amount of ERK1/2. This is commonly done using techniques like:
-
Western Blotting: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies against pERK1/2 and total ERK1/2.
-
ELISA: A plate-based immunoassay that uses specific capture and detection antibodies to quantify pERK1/2 levels.
-
Conclusion
This compound is a powerful pharmacological tool that robustly activates the M1 mAChR-Gq/11 signaling pathway. Its mechanism involves the canonical PLC-β-mediated production of IP3 and DAG, leading to calcium mobilization and PKC activation. While its pro-cognitive effects in preclinical and early clinical models were promising, the discovery of its bitopic binding mode and lack of subtype selectivity provided a likely explanation for the dose-limiting adverse effects that halted its development.[1][2] For researchers, this compound remains a valuable reference compound for interrogating Gq/11-mediated signaling and for validating assays designed to identify novel M1 receptor modulators with more favorable pharmacological profiles.
References
- 1. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. An evaluation of the brain distribution of [11C]this compound, a muscarinic-1 (M1) positive allosteric modulator in the living human brain using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Early-Stage Research and Discovery of GSK1034702: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
GSK1034702, initially developed as a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) allosteric agonist, emerged from a discovery program aimed at developing novel treatments for cognitive dysfunction, particularly in neurodegenerative disorders like Alzheimer's disease.[1][2] Early research highlighted its potential to enhance cognitive function by modulating hippocampal activity.[1][3] However, subsequent investigations revealed a more complex binding mechanism and dose-limiting side effects that ultimately led to the termination of its development.[4][5] This technical guide provides a comprehensive overview of the early-stage research and discovery of this compound, detailing its mechanism of action, key preclinical findings, and the experimental protocols employed in its evaluation.
Introduction and Rationale
The M1 muscarinic acetylcholine receptor is a well-established target for improving cognitive function, as it is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[2][6] The development of selective M1 receptor agonists has been a long-standing goal in the pursuit of therapies for Alzheimer's disease and other cognitive disorders.[5] The discovery of an allosteric binding site on the M1 receptor, distinct from the orthosteric site for acetylcholine, offered a promising strategy for developing subtype-selective agonists, potentially avoiding the peripheral side effects associated with non-selective muscarinic activation.[1][2] this compound was designed as such a selective M1 allosteric agonist, belonging to a series of N-substituted benzimidazolones.[1][2]
Mechanism of Action
Initially, this compound was characterized as a potent and selective allosteric agonist of the M1 mAChR.[1][3] It was shown to activate the Gq/11 protein-mediated signaling pathway, leading to downstream cellular responses.[3][7] However, later studies provided compelling evidence that this compound acts as a bitopic agonist, interacting with both the orthosteric and an allosteric site on the M1 mAChR.[4] This bitopic binding mode, along with a lack of complete muscarinic receptor subtype selectivity, is believed to have contributed to the adverse effects observed in clinical trials.[4]
Signaling Pathway
Activation of the M1 mAChR by this compound initiates a cascade of intracellular events. The receptor couples to Gq/11 proteins, which in turn activates phospholipase C (PLC).[8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and modulates neuronal excitability.[3][8]
Figure 1: this compound M1 Receptor Signaling Pathway.
Preclinical Pharmacology
In Vitro Studies
A series of in vitro experiments were conducted to characterize the potency and selectivity of this compound. These studies were primarily performed using Chinese Hamster Ovary (CHO) cells expressing human muscarinic receptors.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference(s) |
| M1 Receptor Activation | CHO cells | pEC50 | 8.1 | [3][7] |
| Inositol Phosphate 1 Accumulation | CHO cells | EC50 | 7.1 nM | [3][7] |
| ERK1/2 Phosphorylation | CHO cells | - | Concentration-dependent activation | [3][7] |
| [3H]-NMS Binding Inhibition | CHO cells (human M1 mAChR) | pKi | 6.5 | [3] |
| Methacholine-induced Contraction (inhibition) | Rat Ileum | IC50 | 8 µM | [3][7] |
| Methacholine-induced Contraction (stimulation) | Rat Ileum | EC50 | 7 µM | [3][7] |
| Methacholine-induced Contraction (inhibition) | - | IC50 | 46 µM | [3][7] |
In Vivo Studies
In vivo studies in rodents demonstrated the pro-cognitive effects of this compound and its ability to cross the blood-brain barrier.
Table 2: In Vivo Activity of this compound
| Model | Species | Administration | Dose | Effect | Reference(s) |
| Hippocampal Neuronal Firing | Wistar Rat | Intraperitoneal (acute) | 10 mg/kg | 42% increase in neuronal discharge rate | [3] |
| Scopolamine-induced Memory Deficit (Passive Avoidance) | Wistar Rat | Intraperitoneal (sub-chronic, 7 days) | 6 mg/kg/day | Reversal of memory deficits | [1][3] |
| Scopolamine-induced Memory Deficit (Contextual Fear Conditioning) | Mouse | Intraperitoneal (single dose) | 0.3-30 mg/kg | Dose-dependent improvement in memory; 10 mg/kg reversed deficits | [7][9] |
Experimental Protocols
Inositol Phosphate 1 (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate, a downstream product of Gq-coupled receptor activation.
Figure 2: Workflow for Inositol Phosphate 1 Accumulation Assay.
Methodology:
-
Cell Culture: CHO cells stably expressing the human M1 mAChR are cultured in appropriate media.
-
Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Treatment: Cells are treated with varying concentrations of this compound (typically ranging from 0.1 nM to 10 µM) for a specified duration (e.g., 45 minutes).[3][7]
-
Lysis: The cells are lysed to release intracellular components.
-
Detection: The concentration of accumulated IP1 is measured using a detection kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The results are plotted to generate a dose-response curve, from which the EC50 value is calculated.
[3H]-N-methylscopolamine ([3H]-NMS) Binding Assay
This competitive binding assay is used to determine the affinity of a compound for the muscarinic receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO cells overexpressing the human M1 mAChR.[9]
-
Incubation: The membranes are incubated with a fixed concentration of the radiolabeled antagonist [3H]-NMS and varying concentrations of the test compound (this compound).[3][9] The incubation is typically carried out overnight.[3]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki) of the test compound.
Contextual Fear Conditioning in Mice
This behavioral paradigm assesses fear-associated learning and memory.
Methodology:
-
Acclimation: Mice are acclimated to the testing environment.
-
Training: On the training day, mice are placed in a conditioning chamber and receive a foot shock paired with a specific context (the chamber itself).
-
Treatment: this compound is administered (e.g., intraperitoneally) at various doses, often co-administered with a memory-impairing agent like scopolamine.[9]
-
Testing: On the following day, the mice are returned to the same chamber, and their freezing behavior (a measure of fear memory) is recorded.
-
Data Analysis: The duration of freezing is compared between different treatment groups to assess the effect of the compound on memory consolidation and retrieval.
Clinical Development and Reassessment
This compound progressed to early clinical trials. A notable study investigated its effects on cognitive function in healthy smokers using the nicotine (B1678760) abstinence model of cognitive dysfunction.[1][6]
Nicotine Abstinence Model Clinical Trial
In a randomized, double-blind, placebo-controlled, cross-over study, 20 male nicotine-abstinent smokers were administered single doses of placebo, 4 mg, and 8 mg of this compound.[1][6] The 8 mg dose of this compound significantly improved immediate recall compared to placebo, suggesting a pro-cognitive effect.[1][6] However, it did not significantly affect delayed recall or other cognitive domains.[6]
Table 3: Human Pharmacokinetics of this compound
| Dose | Mean tmax | Reference(s) |
| 4 mg and 8 mg (oral) | 2.3 - 3.5 hours | [2][10] |
Despite these promising initial findings, the development of this compound was terminated due to dose-limiting adverse effects, primarily of a cholinergic nature, including gastrointestinal and cardiovascular side effects.[5][11]
Reclassification as a Bitopic Agonist
Further research revealed that this compound's mechanism of action was more complex than initially understood.[4] Ligand binding, chemical biology, and functional assays demonstrated that it interacts with the M1 mAChR in a bitopic manner, spanning both the orthosteric and an allosteric binding site.[4] This lack of pure allosteric modulation and insufficient subtype selectivity likely contributed to the observed side effects.[4]
Figure 3: Logical Progression of this compound Research.
Conclusion
The early-stage research and discovery of this compound provide valuable insights into the complexities of targeting the M1 muscarinic receptor for cognitive enhancement. While initially promising as a selective allosteric agonist, its clinical development was halted by a challenging side effect profile. The subsequent re-evaluation of its binding mechanism as bitopic underscores the importance of a thorough understanding of ligand-receptor interactions in drug discovery. The journey of this compound serves as an important case study for the development of future M1 receptor modulators, emphasizing the need for high selectivity and a favorable therapeutic window to achieve clinical success.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. academic.oup.com [academic.oup.com]
GSK1034702: A Technical Guide on its Potential for Treating Impaired Learning
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1034702 is a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) allosteric agonist that has demonstrated potential in the treatment of cognitive deficits. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the pro-cognitive effects of this compound, with a focus on its application for impaired learning and memory. Detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways are presented to offer a thorough understanding of its mechanism of action and therapeutic promise.
Introduction
The cholinergic system, particularly the M1 muscarinic acetylcholine receptor, plays a pivotal role in cognitive functions, including learning and memory.[1][2][3] M1 receptors are highly expressed in the hippocampus and cortex, brain regions critical for memory formation and consolidation.[3] this compound has emerged as a promising therapeutic agent due to its selective agonism of the M1 receptor, offering a targeted approach to enhancing cognitive function with a potentially favorable side-effect profile compared to non-selective muscarinic agonists. This document synthesizes the available data on this compound, providing an in-depth resource for the scientific community.
Mechanism of Action: M1 Receptor Activation
This compound acts as a positive allosteric modulator and agonist at the M1 mAChR. This selective activation initiates a cascade of intracellular signaling events that are believed to underlie its pro-cognitive effects.
Signaling Pathways
The activation of the M1 receptor by this compound leads to the potentiation of downstream signaling pathways crucial for synaptic plasticity. Two key pathways identified are the activation of Extracellular signal-Regulated Kinase (ERK1/2) and the potentiation of N-methyl-D-aspartate (NMDA) receptor-mediated currents.[3] This enhancement of glutamatergic neurotransmission is a fundamental mechanism for learning and memory.
Preclinical Evidence
Scopolamine-Induced Amnesia Model
A widely used preclinical model for assessing pro-cognitive drugs is the reversal of amnesia induced by the muscarinic antagonist scopolamine (B1681570).
The passive avoidance task is a fear-motivated test that assesses learning and memory.
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Habituation: Animals are allowed to explore the apparatus.
-
Training: The animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered (e.g., 0.5-1.5 mA for 2-3 seconds).
-
Testing: 24 hours later, the animal is returned to the light compartment, and the latency to enter the dark compartment is measured. Increased latency is indicative of successful memory of the aversive stimulus.
-
-
Drug Administration: Scopolamine (e.g., 1-3 mg/kg, i.p.) is administered before training to induce amnesia.[4] this compound is administered prior to scopolamine to assess its ability to reverse the amnesic effects.
Long-Term Potentiation (LTP) in Hippocampal Slices
LTP is a cellular mechanism underlying learning and memory, characterized by a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
-
Preparation: Hippocampal slices are prepared from rodent brains.
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz stimulation) is delivered to the Schaffer collaterals to induce LTP.[5][6]
-
Drug Application: this compound is applied to the slices to assess its effect on the magnitude and duration of LTP.
Clinical Evidence: Nicotine (B1678760) Abstinence Model
A clinical trial investigated the effects of this compound on cognitive dysfunction in a nicotine abstinence model.[1][2] Nicotine abstinence in smokers is known to cause transient cognitive deficits, providing a model to test pro-cognitive drugs.[1][2]
Study Design
The study was a randomized, double-blind, placebo-controlled, cross-over trial involving 20 male smokers.[1][2] Each participant received single doses of placebo, 4 mg this compound, and 8 mg this compound.[1][2]
Cognitive Assessment: CogState International Shopping List Task (ISLT)
The ISLT is a test of verbal learning and memory. Participants are read a list of 12 shopping items and are asked to recall as many as possible immediately after (immediate recall) and after a delay.
Quantitative Data
The primary outcome was the effect on immediate recall during nicotine abstinence.
| Treatment Group | Outcome Measure | Result | p-value | 95% Confidence Interval |
| Nicotine Abstinence vs. On-State | Immediate Recall | Significant Reduction | 0.019 | Not Reported |
| Nicotine Abstinence vs. On-State | Delayed Recall | Significant Reduction | 0.02 | Not Reported |
| 8 mg this compound vs. Placebo (Abstinent State) | Immediate Recall | Significant Improvement | 0.014 | 0.16 to 1.38 |
| 4 mg this compound vs. Placebo (Abstinent State) | Immediate Recall | No Significant Effect | Not Reported | Not Reported |
| 8 mg this compound vs. Placebo (Abstinent State) | Delayed Recall | No Significant Effect | Not Reported | Not Reported |
Data synthesized from Nathan et al., 2013.[1][2]
Safety and Tolerability
In the clinical trial, this compound was generally well-tolerated.[3] Adverse events were typically mild and dose-related.[3]
-
4 mg Dose: Primarily gastrointestinal symptoms (e.g., nausea, abdominal pain).
-
8 mg Dose: In addition to gastrointestinal symptoms, some participants experienced headache, dizziness, and flushing.
No serious adverse events were reported, and no participants withdrew due to drug-related side effects.[3]
Conclusion
This compound, a selective M1 muscarinic receptor agonist, has demonstrated pro-cognitive effects in both preclinical and clinical studies. Its mechanism of action, involving the potentiation of key signaling pathways for synaptic plasticity, provides a strong rationale for its therapeutic potential in treating impaired learning and memory. The positive results from the nicotine abstinence model in humans are particularly encouraging. Further research is warranted to explore the efficacy and safety of this compound in patient populations with cognitive impairments, such as those with Alzheimer's disease.
References
- 1. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. academic.oup.com [academic.oup.com]
- 4. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maturation of Long-Term Potentiation Induction Rules in Rodent Hippocampus: Role of GABAergic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor activation prevents disinhibition-mediated LTP in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of N-Substituted Benzimidazolones: A Technical Guide Focused on GSK1034702
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacology of N-substituted benzimidazolones, a class of heterocyclic compounds with broad therapeutic potential. The primary focus of this document is GSK1034702, a compound that has been pivotal in understanding the complexities of muscarinic M1 receptor agonism. This guide will cover the mechanism of action, key experimental data, and detailed protocols for relevant assays, serving as a comprehensive resource for professionals in drug discovery and development.
Introduction to N-Substituted Benzimidazolones
The benzimidazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] N-substituted derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] The versatility of the benzimidazolone core allows for structural modifications that can tune the compound's selectivity and potency for various biological targets.
This compound: A Case Study in Muscarinic M1 Receptor Modulation
This compound (7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one) emerged from a series of N-substituted benzimidazolones as a potent and selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[6][7] The M1 mAChR is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for enhancing cognitive function, particularly in conditions like Alzheimer's disease.[8]
Initially characterized as a positive allosteric modulator (PAM), this compound showed promise in preclinical models and early clinical trials for its pro-cognitive effects.[9] However, its development was halted due to adverse side effects.[8] Subsequent research revealed a more intricate mechanism of action than initially understood.
Mechanism of Action: A Shift from Allosteric Agonist to Bitopic Ligand
While first described as an allosteric agonist, extensive pharmacological studies have reclassified this compound as a "bitopic" ligand.[8] This means it simultaneously engages both the orthosteric binding site (the same site as the endogenous ligand, acetylcholine) and a separate allosteric site on the M1 mAChR.[8] This dual interaction is believed to contribute to its potent agonist activity but also its lack of subtype selectivity, which likely led to the observed side effects in clinical trials.
The activation of the M1 mAChR by this compound stimulates the Gq/11 protein-mediated signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream events, including the mobilization of intracellular calcium and the activation of protein kinase C (PKC), ultimately enhancing neuronal firing and long-term potentiation (LTP) in regions like the hippocampus.
Quantitative Pharmacological Data for this compound
The following tables summarize the key in vitro pharmacological parameters of this compound at the human M1 muscarinic acetylcholine receptor.
Table 1: Binding Affinity of this compound at the Human M1 mAChR
| Parameter | Value | Cell Line | Radioligand | Reference |
| pKi | 6.5 | CHO cells expressing human M1 mAChR | [3H]-N-methylscopolamine ([3H]-NMS) |
Table 2: Functional Potency of this compound at the Human M1 mAChR
| Assay | Parameter | Value | Cell Line | Reference |
| Inositol Phosphate 1 (IP1) Accumulation | pEC50 | 8.1 | CHO cells | |
| Inositol Phosphate 1 (IP1) Accumulation | EC50 | 7.1 nM | CHO cells | |
| ERK1/2 Phosphorylation | - | Concentration-dependent activation (0.1 nM - 10 µM) | CHO cells |
Signaling Pathways and Experimental Workflows
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The following diagram illustrates the canonical Gq/11 signaling cascade initiated by the activation of the M1 mAChR.
Caption: M1 mAChR Gq/11 signaling pathway activated by this compound.
Experimental Workflow for Characterizing a Novel N-Substituted Benzimidazolone
This diagram outlines a typical experimental workflow for the pharmacological characterization of a novel compound targeting a GPCR like the M1 mAChR.
Caption: Workflow for pharmacological characterization of novel compounds.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Competition Binding Assay ([³H]-N-methylscopolamine)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the M1 mAChR.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR (CHO-M1) in appropriate media (e.g., F-12K with 10% FBS and a selection antibiotic).
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Add serial dilutions of the test compound (e.g., this compound).
-
Add the radioligand, [³H]-N-methylscopolamine ([³H]-NMS), at a final concentration close to its Kd (e.g., 0.2-1.0 nM).
-
To determine non-specific binding, add a high concentration of a known M1 antagonist (e.g., 10 µM atropine) to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 10-20 µg of protein per well).
-
Incubate the plate with gentle agitation for 60-90 minutes at 37°C to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value by fitting the data to a one-site competition equation using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate 1 (IP1) Accumulation Assay (HTRF)
This assay measures the functional activity of a compound by quantifying the accumulation of a downstream second messenger.
-
Cell Culture and Seeding:
-
Culture CHO-M1 cells as described above.
-
Trypsinize and resuspend cells in an appropriate assay medium.
-
Dispense cells into a 384-well white plate at a density of approximately 2,000-10,000 cells per well and incubate overnight.
-
-
Compound Stimulation:
-
Prepare serial dilutions of the test compound in stimulation buffer (provided with the HTRF kit, typically containing LiCl to prevent IP1 degradation).
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in lysis buffer to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the activation of a downstream signaling pathway.
-
Cell Culture and Treatment:
-
Seed CHO-M1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of the test compound for a short duration (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane of the p-ERK antibody using a stripping buffer.
-
Re-probe the membrane with a primary antibody for total ERK1/2 (t-ERK1/2) and repeat the detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software.
-
Calculate the ratio of p-ERK to t-ERK for each sample to determine the fold-change in ERK phosphorylation relative to the vehicle control.
-
Conclusion
The study of N-substituted benzimidazolones, exemplified by this compound, highlights the intricate nature of GPCR pharmacology. While the benzimidazolone core remains a promising scaffold for drug discovery, the case of this compound underscores the critical importance of a thorough understanding of a compound's mechanism of action, including potential bitopic interactions, to predict its clinical translatability. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of novel compounds in this and other chemical series, aiding in the development of safer and more effective therapeutics.
References
- 1. A one-day, dispense-only IP-One HTRF assay for high-throughput screening of Galphaq protein-coupled receptors: towards cells as reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 1508 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: Agonist NMS competition at M5 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of G Protein–Coupled Receptor Signaling: Specific Dominant-Negative Effects of Melanocortin 2 Receptor Accessory Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
Methodological & Application
Application Notes and Protocols for GSK1034702 in In-Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1034702 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] M1 receptors are Gq/11 protein-coupled receptors predominantly expressed in the central nervous system, particularly in regions associated with cognitive function like the hippocampus.[1][2] Activation of M1 receptors initiates a signaling cascade that plays a crucial role in neuronal excitability and synaptic plasticity, making them a key target for the development of therapeutics for cognitive disorders such as Alzheimer's disease. This compound has been shown to enhance neuronal firing and has demonstrated pro-cognitive effects in preclinical models.[1]
Initially described as an allosteric agonist, further studies have provided evidence that this compound may act as a bitopic agonist, engaging both the orthosteric and an allosteric site on the M1 receptor. It is important to note that while potent, this compound has also been reported to have limited subtype selectivity, which may contribute to off-target effects.
These application notes provide detailed protocols for the use of this compound in common in-vitro cell-based assays to characterize its pharmacological activity. The described assays are essential for determining the potency, efficacy, and mechanism of action of this compound and other M1 receptor modulators.
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor by an agonist such as this compound initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular calcium and the activation of DAG lead to the activation of various downstream effectors, including protein kinase C (PKC) and extracellular signal-regulated kinases (ERK1/2), ultimately resulting in a cellular response.
Quantitative Data Summary
The following tables summarize the in-vitro pharmacological data for this compound from various cell-based assays.
| Parameter | Cell Line | Receptor | Assay | Value |
| pEC50 | - | M1 mAChR | - | 8.1 |
| EC50 | CHO cells | M1 mAChR | Inositol Phosphate Accumulation | 7.1 nM |
| pKi | CHO cells | Human M1 mAChR | [3H]-NMS Binding | 6.5 |
| IC50 | Rat Ileum | - | Methacholine-induced Contraction | 8 µM |
| EC50 | Rat Ileum | - | Contraction Stimulation | 7 µM |
Table 1: Summary of in-vitro potency and affinity of this compound.
Experimental Protocols
General Cell Culture and Maintenance
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor (CHO-M1).
Materials:
-
CHO-M1 cells
-
F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture CHO-M1 cells in F-12K medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic such as G418 (concentration to be optimized for the specific cell line).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency. a. Aspirate the culture medium and wash the cell monolayer with sterile PBS. b. Add a minimal volume of pre-warmed Trypsin-EDTA to cover the cell surface and incubate for 2-5 minutes at 37°C until cells detach. c. Neutralize the trypsin by adding complete culture medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh complete medium and plate into new culture vessels at the desired density.
Inositol Phosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.
Materials:
-
CHO-M1 cells
-
White, solid-bottom 96-well or 384-well plates
-
Serum-free medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Lithium chloride (LiCl)
-
This compound
-
IP-One HTRF® Assay Kit (or equivalent)
-
HTRF-compatible plate reader
Protocol:
-
Seed CHO-M1 cells into a white, solid-bottom 96-well plate at a density of 20,000-40,000 cells/well and culture overnight.
-
On the day of the assay, gently wash the cells with serum-free medium.
-
Add stimulation buffer containing LiCl (final concentration 10-50 mM) to each well. LiCl inhibits the degradation of IP1.
-
Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) in stimulation buffer with LiCl.[2]
-
Add the this compound dilutions to the wells and incubate for 45 minutes at 37°C.[2]
-
Lyse the cells and detect IP1 accumulation according to the manufacturer's instructions for the IP-One HTRF® assay kit. This typically involves adding a lysis buffer containing the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and plot the concentration-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2 as a downstream marker of M1 receptor activation.
Materials:
-
CHO-M1 cells
-
6-well or 12-well plates
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed CHO-M1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for at least 4 hours or overnight to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 5 minutes at 37°C.[2]
-
Immediately aspirate the medium and lyse the cells on ice with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2. Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Radioligand Binding Assay ([3H]-NMS)
This competitive binding assay is used to determine the affinity (Ki) of this compound for the M1 receptor by measuring its ability to displace the binding of a radiolabeled antagonist, [3H]-N-methylscopolamine ([3H]-NMS).
Materials:
-
CHO-M1 cell membranes
-
[3H]-NMS (radiolabeled antagonist)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 1 µM atropine)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation fluid and vials
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: a. Homogenize CHO-M1 cells in ice-cold assay buffer. b. Centrifuge at low speed to remove nuclei and debris. c. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [3H]-NMS (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]-NMS, and a high concentration of atropine (B194438) (1 µM).
-
Competition: Cell membranes, [3H]-NMS, and serial dilutions of this compound (e.g., 1 nM to 10 µM).[2]
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Application Notes and Protocols for GSK1034702 in Rodent Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GSK1034702, a muscarinic M1 receptor agonist, and detailed protocols for its use in rodent models of cognition.
Introduction and Mechanism of Action
This compound is a potent M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist that has demonstrated pro-cognitive effects in rodent models.[1] Initially characterized as an allosteric agonist, further studies have revealed a more complex, bitopic binding mode. This means this compound interacts with both the primary (orthosteric) binding site for acetylcholine and a secondary (allosteric) site on the M1 receptor. This dual interaction modulates receptor activity and downstream signaling. However, it has been noted that this compound lacks selectivity for the M1 receptor subtype, which may contribute to observed side effects.
The primary signaling pathway activated by the M1 receptor is through its coupling to the Gq/11 family of G proteins.[2][3] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for neuronal excitability, synaptic plasticity, and higher cognitive functions.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Cell Line/System | Reference |
| pEC50 (M1 mAChR) | 8.1 | CHO cells expressing human M1 mAChR | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Cognitive Models
| Animal Model | Cognitive Task | Dosing Regimen | Key Findings | Reference |
| C57BL/6J Mice | Contextual Fear Conditioning (Scopolamine-induced amnesia) | 0.3, 1, 3, 10, 30 mg/kg (i.p.), single dose 30 min before scopolamine (B1681570) | 10 mg/kg reversed scopolamine-induced memory impairment. | [4] |
| Rats | Passive Avoidance (Scopolamine-induced amnesia) | 1, 3, 10 mg/kg (challenge doses) | Dose-dependent reversal of scopolamine-induced amnesia. | [5] |
| Rats | Hippocampal CA1 Neuronal Firing | 6 mg/kg/day for 7 days (sub-chronic) | Sustained enhancement of neuronal discharge. | [5] |
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory. The protocol consists of three phases: habituation, familiarization (training), and testing.
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the animal.
-
This compound solution
-
Vehicle control solution
-
Scopolamine solution (for amnesia model)
-
Saline solution
-
Video recording and analysis software
Protocol:
-
Habituation (Day 1):
-
Allow each animal to freely explore the empty arena for 5-10 minutes. This reduces novelty-induced stress during testing.
-
-
Familiarization/Training (Day 2):
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes before the training session.
-
To induce a cognitive deficit, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training session.
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 2):
-
After a retention interval (e.g., 1-24 hours), return the animal to the arena.
-
One of the familiar objects is replaced with a novel object. The position of the novel object should be counterbalanced across animals.
-
Allow the animal to explore for 5 minutes and record the time spent exploring the familiar and novel objects.
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
The MWM test assesses spatial learning and memory.
Materials:
-
Circular water tank (e.g., 120-150 cm diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).
-
Escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
This compound solution
-
Vehicle control solution
-
Scopolamine solution (for amnesia model)
-
Saline solution
-
Video tracking system.
Protocol:
-
Pre-training/Habituation (Day 1):
-
Allow each animal to swim in the maze for 60 seconds without the platform to habituate them to the environment.
-
Alternatively, guide the animal to the visible platform.
-
-
Acquisition Phase (Days 2-5):
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes before the first trial of each day.
-
To induce a cognitive deficit, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the first trial.
-
Conduct 4 trials per day for 4 consecutive days.
-
For each trial, place the animal in the water at one of four quasi-random starting positions, facing the wall of the tank.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal does not find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the tank at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition Phase: Analyze the learning curves for escape latency and path length across training days.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of crossings over the former platform location.
Visualizations
Signaling Pathway of this compound at the M1 Muscarinic Receptor
Caption: this compound M1 Receptor Signaling Pathway.
Experimental Workflow for a Scopolamine-Induced Amnesia Model
Caption: Workflow for assessing this compound in a cognitive deficit model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols: GSK1034702 in Passive Avoidance Task in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK1034702 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) that has the ability to cross the blood-brain barrier.[1][2] It demonstrates pro-cognitive effects in various rodent models, making it a compound of interest for research into cognitive enhancement and potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease.[1][2][3] this compound activates the Gq/11 protein-mediated signaling pathway, which leads to enhanced neuronal firing and long-term potentiation in the hippocampus, a brain region critical for learning and memory.[1][2] This document provides detailed application notes and a protocol for utilizing this compound in a passive avoidance task in rats to assess its effects on learning and memory.
Data Presentation
While direct dosage of this compound in a rat passive avoidance task is not explicitly detailed in the reviewed literature, effective dosages in other cognitive tasks in rodents provide a strong basis for dose selection. An isomer of this compound has been shown to reverse scopolamine-induced amnesia in a passive avoidance task in a dose-related manner.[4][5] Furthermore, studies on similar M1 agonists and this compound hydrochloride in other memory paradigms offer valuable guidance.
| Compound | Animal Model | Task | Doses Tested | Administration Route | Key Findings |
| This compound hydrochloride | Mice | Contextual Fear Conditioning | 0.3-30 mg/kg | Intraperitoneal (i.p.) | Dose-dependent improvement in memory; 10 mg/kg reversed memory deficits induced by scopolamine.[2] |
| Isomer of this compound | Rat | Passive Avoidance | Not specified, but dose-related | Not specified | Reversed scopolamine-induced amnesia.[4][5] |
| HTL9936 (another M1 agonist) | Rat | Passive Avoidance | 3, 10, or 30 mg/kg | Oral (p.o.) | Dose-dependently reversed scopolamine-induced amnesia.[6] |
Based on this data, a starting dose range of 3-10 mg/kg for this compound administered intraperitoneally or orally is recommended for a passive avoidance study in rats.
Experimental Protocols
Passive Avoidance Task Protocol
The passive avoidance task is a fear-motivated test used to evaluate short-term and long-term memory.[7][8] The protocol involves training a rat to avoid an environment where it previously received an aversive stimulus.
Apparatus: A two-compartment apparatus with a light and a dark chamber separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Habituation (Day 1):
-
Place each rat in the light compartment of the apparatus and allow it to explore for a set period (e.g., 5 minutes). This allows the animal to acclimate to the new environment.
-
-
Training/Acquisition (Day 2):
-
Administer this compound or vehicle to the rats at the predetermined time before the training session (e.g., 30-60 minutes).
-
Place the rat in the light compartment.
-
After a brief acclimatization period (e.g., 60 seconds), open the guillotine door, allowing access to the dark compartment.
-
Rats, being nocturnal, will naturally enter the dark compartment.[7]
-
Once the rat has fully entered the dark compartment, close the guillotine door and deliver a mild, inescapable foot shock (e.g., 0.5-1.0 mA for 2-3 seconds).[9]
-
The latency to enter the dark compartment is recorded.
-
Immediately after the shock, return the rat to its home cage.
-
-
Retention Test (Day 3):
-
Approximately 24 hours after the training session, place the rat back into the light compartment.
-
After the same acclimatization period as in the training phase, open the guillotine door.
-
Record the latency for the rat to enter the dark compartment (step-through latency), with a designated cut-off time (e.g., 300 or 600 seconds).[9]
-
A longer step-through latency is indicative of better memory retention of the aversive experience.
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the M1 mAChR.
Experimental Workflow for Passive Avoidance Task
Caption: Experimental workflow for the passive avoidance task.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. Passive avoidance test [panlab.com]
- 9. 2.8. Passive Avoidance Test [bio-protocol.org]
Application Notes and Protocols: GSK1034702 Inositol Phosphate Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1034702 is an allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) that activates the Gq/11 protein-mediated signaling pathway.[1] This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, while the accumulation of inositol phosphates, such as inositol monophosphate (IP1), serves as a robust measure of Gq-coupled receptor activation. This document provides a detailed protocol for quantifying the activity of this compound by measuring inositol phosphate (B84403) accumulation in a cellular context, utilizing a Homogeneous Time-Resolved Fluorescence (HTRF) based assay.
Signaling Pathway
The activation of the M1 muscarinic acetylcholine receptor by an agonist such as this compound initiates a well-defined intracellular signaling cascade. The receptor is coupled to a heterotrimeric G-protein of the Gq/11 family. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then cleaves PIP2, a membrane phospholipid, into IP3 and DAG. IP3, a soluble second messenger, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions. For the purpose of this assay, the downstream and more stable metabolite of IP3, inositol monophosphate (IP1), is measured. The addition of lithium chloride (LiCl) to the assay buffer inhibits the degradation of IP1, allowing for its accumulation and subsequent detection.
Quantitative Data Presentation
The potency and efficacy of this compound in stimulating inositol phosphate accumulation can be summarized as follows. The data was obtained from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.
| Compound | Cell Line | Parameter | Value | Incubation Time | Notes |
| This compound | CHO-M1 | EC50 | 7.1 nM | 45 minutes | Concentration-dependent stimulation of IP1 accumulation. |
| This compound | CHO-M1 | Maximal Effect | 90% of Acetylcholine | 45 minutes | Comparison to the endogenous agonist. |
Experimental Protocol: Inositol Phosphate Accumulation Assay (IP-One HTRF)
This protocol describes the measurement of inositol phosphate (IP1) accumulation in CHO cells expressing the M1 mAChR upon stimulation with this compound, using a commercially available IP-One HTRF assay kit.
Materials and Reagents
-
CHO cells stably expressing the human M1 mAChR
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS)
-
This compound
-
Acetylcholine (ACh) as a positive control
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, lysis buffer, and stimulation buffer)
-
Lithium Chloride (LiCl)
-
Phosphate-Buffered Saline (PBS)
-
384-well white microplates
-
HTRF-compatible microplate reader
Assay Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Culture CHO-M1 cells in the appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in an assay buffer.
-
Seed the cells into a 384-well white microplate at a density of approximately 10,000-20,000 cells per well.
-
Incubate the plate at 37°C in a CO2 incubator for 4-6 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay stimulation buffer containing LiCl to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Prepare serial dilutions of acetylcholine as a positive control.
-
Include a vehicle control (stimulation buffer with LiCl and the highest concentration of DMSO used).
-
-
Cell Stimulation:
-
Carefully remove the cell culture medium from the wells.
-
Add the prepared compound dilutions to the respective wells of the cell plate.
-
Incubate the plate for 45 minutes at 37°C to stimulate IP1 production.
-
-
Lysis and Detection Reagent Addition:
-
Prepare the HTRF detection reagents according to the manufacturer's protocol by diluting the IP1-d2 conjugate and the anti-IP1 cryptate conjugate in the provided lysis buffer.
-
Add the detection reagent mixture to all wells.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible microplate reader with excitation at approximately 320-340 nm and emission at 620 nm (for the cryptate donor) and 665 nm (for the d2 acceptor).
-
Data Analysis
-
Calculate the HTRF ratio for each well: (Fluorescence at 665 nm / Fluorescence at 620 nm) * 10,000.
-
Normalize the data using the vehicle control (0% activation) and the maximal response from the positive control (e.g., acetylcholine) (100% activation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
The inositol phosphate accumulation assay is a reliable and robust method for characterizing the functional activity of Gq-coupled receptor agonists like this compound. The HTRF-based format offers a high-throughput compatible, non-radioactive, and sensitive means to determine the potency and efficacy of test compounds, making it a valuable tool in drug discovery and development.
References
Application of GSK1034702 in Nicotine Abstinence Models of Cognitive Dysfunction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of GSK1034702, a potent M1 muscarinic acetylcholine (B1216132) receptor agonist, in a human model of cognitive dysfunction induced by nicotine (B1678760) abstinence. The information is collated from a key clinical study investigating the pro-cognitive effects of this compound.
Introduction
Nicotine withdrawal is associated with cognitive deficits, including impairments in attention, working memory, and episodic memory.[1][2][3] These cognitive dysfunctions are a core feature of nicotine dependence and a significant factor in smoking relapse.[1][2] The nicotine abstinence model in healthy smokers provides a valuable translational tool to investigate the efficacy of novel compounds for treating cognitive deficits relevant to various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.[4][5]
This compound is a selective M1 receptor allosteric agonist that has been investigated for its potential to ameliorate cognitive dysfunction.[4][6] M1 receptors are highly expressed in the hippocampus and play a crucial role in learning and memory.[4][6] Activation of M1 receptors can enhance hippocampal long-term potentiation (LTP) and neuronal firing, cellular mechanisms that are fundamental to memory formation.[4][7] This document outlines the application of this compound in a clinical model of nicotine abstinence-induced cognitive impairment.
Mechanism of Action: M1 Receptor Modulation
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[4] This means it binds to a site on the receptor that is different from the acetylcholine binding site, and in doing so, it enhances the receptor's response to acetylcholine. The activation of M1 receptors is linked to several downstream signaling events that are critical for synaptic plasticity and memory.[4] These include the phosphorylation of ERK1/2 and the amplification of NMDA receptor-mediated currents, both of which are key to the induction of long-term potentiation.[4] While initially described as an allosteric agonist, further research has suggested that this compound may exhibit a bitopic binding mode, interacting with both the orthosteric and an allosteric site.[8] This characteristic, along with a noted lack of complete subtype selectivity, might contribute to the adverse effects observed in clinical trials.[8]
Quantitative Data Summary
The following tables summarize the quantitative findings from a randomized, double-blind, placebo-controlled, cross-over study involving 20 male, nicotine-abstinent smokers.[4][6][9]
Table 1: Effect of Nicotine Abstinence on Episodic Memory
| Cognitive Task (International Shopping List Task) | Nicotine 'On-State' (Baseline) | Nicotine 'Abstinent State' | p-value | Effect Size (d) |
| Immediate Recall | Mean Score | Statistically Significant Reduction | 0.019[6] | 0.63[9] |
| Delayed Recall | Mean Score | Statistically Significant Reduction | 0.02[6] | 0.62[9] |
Table 2: Effect of this compound on Episodic Memory in Nicotine Abstinent State
| Treatment Group | Cognitive Task (International Shopping List Task) | Outcome | p-value | 95% Confidence Interval |
| This compound (8 mg) | Immediate Recall | Significant Improvement vs. Placebo | 0.014[6] | 0.16–1.38[9] |
| This compound (4 mg) | Immediate Recall | No Significant Effect | - | - |
| This compound (4 mg & 8 mg) | Delayed Recall | No Significant Effect | - | - |
Table 3: Safety and Tolerability of this compound
| Dose | Adverse Events (Muscarinic Side-Effects) | Severity |
| 4 mg | Gastrointestinal symptoms (salivary hypersecretion, abdominal pain, diarrhea)[4][9] | Mild[4] |
| 8 mg | Non-gastrointestinal symptoms (headache, dizziness, lacrimation, flushing, hyperhidrosis, body temperature changes) in addition to GI symptoms.[4][9] | Mild[4] |
Note: No subjects were withdrawn due to drug-related adverse events.[4][9]
Experimental Protocols
Study Design: Nicotine Abstinence Model
This protocol is based on a randomized, double-blind, placebo-controlled, cross-over design.[4][6][9]
a. Participant Recruitment:
-
Inclusion Criteria: Healthy male smokers, aged 19-54, with a mean Body Mass Index (BMI) of approximately 24.9. Participants should smoke an average of more than 10 cigarettes per day for at least one year.[9]
-
Exclusion Criteria: Presence of any significant medical or psychiatric illness.
b. Baseline Assessment (Nicotine 'On-State'):
-
Conduct a full battery of cognitive tests to establish baseline performance while participants are in a nicotine-satiated state.
c. Treatment Periods:
-
Each participant undergoes three treatment conditions: placebo, 4 mg this compound, and 8 mg this compound.[4]
-
A sufficient washout period must be implemented between each treatment period.
-
Nicotine Abstinence: Before each treatment period, participants must abstain from smoking for at least 12 hours.[4] This is typically verified by measuring expired carbon monoxide levels.
-
Dosing: Administer a single oral dose of the assigned treatment (placebo, 4 mg, or 8 mg this compound).
-
Post-Dose Testing: Cognitive and other assessments should be conducted between 5 and 6 hours post-dose to coincide with the peak plasma concentration of this compound.[4]
Cognitive Assessment Protocol
The primary endpoint for assessing episodic memory is the International Shopping List Task (ISLT).
a. International Shopping List Task (ISLT):
-
Objective: To assess verbal learning and memory (immediate and delayed recall).
-
Procedure:
-
Encoding Phase: Participants are presented with a list of 12 shopping items, one at a time, on a computer screen. They are instructed to remember the items.
-
Immediate Recall: Immediately after the presentation of the list, participants are asked to recall as many items as possible. The number of correct items is recorded. This is repeated for three learning trials.
-
Distractor Task: A distractor task is administered to prevent rehearsal.
-
Delayed Recall: After a delay period (e.g., 20-30 minutes), participants are again asked to recall as many items as possible from the original list. The number of correct items is recorded.
-
-
Outcome Measures:
-
Total number of correct items recalled across the three immediate recall trials.
-
Number of correct items recalled in the delayed recall trial.
-
b. Other Cognitive Domains (Exploratory Analysis):
-
While this compound did not show significant effects in other domains in the key study, a comprehensive cognitive battery could include assessments of:
-
Attention
-
Working Memory
-
Processing Speed
-
Executive Function
-
Safety and Tolerability Monitoring
-
Throughout the study, monitor and record all adverse events (AEs).
-
Pay close attention to dose-related muscarinic side effects as detailed in Table 3.
-
Vital signs (blood pressure, heart rate, respiration, temperature) and clinical laboratory findings should be monitored.[9]
Conclusion
The nicotine abstinence model is a sensitive and effective method for evaluating the pro-cognitive effects of compounds like this compound.[4] The M1 receptor agonist this compound, at a dose of 8 mg, has been shown to significantly attenuate nicotine withdrawal-induced deficits in immediate verbal recall, suggesting an improvement in memory encoding.[4][6] These findings support the therapeutic potential of selective M1 receptor agonists for treating cognitive impairments in disorders such as Alzheimer's disease.[4][6] However, the dose-related side effects highlight the need for careful dose selection and safety monitoring in future clinical development.[4][9] Researchers utilizing this model and compound should adhere to the detailed protocols to ensure robust and reproducible results.
References
- 1. Cognitive Function During Nicotine Withdrawal: Implications for Nicotine Dependence Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of galantamine on nicotine withdrawal-induced deficits in contextual fear conditioning in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory agents for smoking cessation? Focus on cognitive deficits associated with nicotine withdrawal in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Radioligand Binding Assay for GSK1034702 with [3H]-NMS
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1034702 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) that has demonstrated pro-cognitive effects.[1][2][3] The M1 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in learning and memory, making it a significant therapeutic target for cognitive disorders like Alzheimer's disease.[4][5] Radioligand binding assays are a fundamental technique to characterize the interaction of compounds like this compound with their target receptors. This document provides a detailed protocol for a competitive radioligand binding assay using [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, to determine the binding affinity of this compound for the human M1 muscarinic receptor.
This compound has been characterized as a bitopic agonist, interacting with both the orthosteric acetylcholine binding site and an allosteric site on the M1 mAChR.[4][6][7] This assay will allow for the determination of the inhibitory constant (Ki) of this compound by measuring its ability to displace the binding of [³H]-NMS.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is predominantly coupled to Gq/11 proteins.[8][9] Upon activation by an agonist, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which activates various downstream signaling cascades.[10] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[10] These signaling events ultimately modulate neuronal excitability and synaptic plasticity.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the human M1 muscarinic acetylcholine receptor in competition with [³H]-NMS.
| Compound | Receptor | Radioligand | Assay Type | pKi | Ki (nM) | Reference |
| This compound | Human M1 mAChR | [³H]-NMS | Competition Binding | 6.5 ± 0.2 | ~316 | [1][6] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details the methodology for determining the binding affinity of this compound for the M1 muscarinic receptor expressed in CHO cell membranes.
Materials and Reagents
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) with a specific activity of 70-90 Ci/mmol.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (10 µM final concentration).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[6]
-
Wash Buffer: Ice-cold 0.9% NaCl.[6]
-
Scintillation Cocktail: A suitable cocktail for detecting tritium.
-
96-well Microplates.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Vacuum Filtration Manifold (Cell Harvester).
-
Scintillation Counter.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
Application Notes and Protocols for Preclinical Assessment of Pro-Cognitive Compounds
Version: 1.0
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the pro-cognitive effects of novel therapeutic compounds in preclinical studies. This document is structured into two main parts.
Part 1 focuses on the assessment of GSK1034702 , correctly identifying it as a muscarinic M1 receptor allosteric agonist. It details its mechanism of action and provides protocols for evaluating its pro-cognitive effects, based on existing preclinical and clinical data. An isomer of this compound has been shown to reverse scopolamine-induced amnesia in a passive avoidance task, and this compound itself has demonstrated improvements in immediate memory in a clinical nicotine (B1678760) withdrawal model.[1][2][3]
Part 2 addresses the user's original topic of interest: the assessment of a GPR139 agonist . Although this compound does not belong to this class, GPR139 is an emerging target for neuropsychiatric and behavioral disorders, with potential implications for cognition.[4] This section provides a framework and protocols for assessing the pro-cognitive effects of a hypothetical or novel GPR139 agonist, based on the known signaling pathways and expression patterns of the receptor.
Part 1: Assessing the Pro-Cognitive Effects of this compound (M1 Muscarinic Receptor Agonist)
Background and Mechanism of Action
This compound is a potent and orally active allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3] It does not bind to the primary (orthosteric) site where acetylcholine binds, but to a different (allosteric) site, positively modulating the receptor's activity. The M1 receptor is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[1][2][3] Activation of the M1 receptor is a key therapeutic strategy for treating cognitive decline in conditions like Alzheimer's disease.[5] this compound activates the Gq/11 protein-mediated signaling pathway, leading to downstream cellular effects that enhance neuronal firing and long-term potentiation (LTP), which are cellular correlates of learning and memory.[5]
M1 Receptor Signaling Pathway
Upon binding of this compound, the M1 mAChR undergoes a conformational change, activating the associated Gq/11 G-protein.[6] This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to the modulation of various downstream targets, ultimately enhancing neuronal excitability and synaptic plasticity.[6]
Experimental Workflow for Assessing this compound
A typical preclinical workflow involves a tiered approach, starting with target engagement and pharmacokinetic/pharmacodynamic (PK/PD) studies, followed by behavioral assays in rodent models of cognitive deficit.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK1034702 as a Tool Compound for Studying Muscarinic Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK1034702 (7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one) is a compound initially developed as a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) allosteric agonist.[1][2][3] It was investigated for its potential to treat cognitive dysfunction in disorders like Alzheimer's disease due to its ability to cross the blood-brain barrier and enhance cognitive functions such as episodic memory in human studies.[1][3][4][5]
Subsequent comprehensive pharmacological analysis has revealed a more complex mechanism of action. Evidence from ligand binding and functional assays suggests that this compound acts as a bitopic agonist, interacting with both the orthosteric acetylcholine binding site and an allosteric site on the M1 receptor.[2][6][7] Furthermore, while it shows a preference for the M1 receptor, it is not entirely selective and exhibits activity at other muscarinic receptor subtypes, particularly M2.[6][7] This lack of absolute selectivity and its bitopic nature are critical considerations when using this compound as a tool compound, as these properties may contribute to observed effects and potential side effects.[2]
These application notes provide a summary of this compound's pharmacological properties and detailed protocols for its use in studying muscarinic receptor function.
Pharmacological Data
The following tables summarize the quantitative pharmacological data for this compound at human muscarinic acetylcholine receptors.
Table 1: Radioligand Binding Affinities of this compound
| Receptor Subtype | Assay Type | Radioligand | pKi / pIC50 | Reference |
| M1 mAChR | Competitive Binding | [³H]-N-methylscopolamine ([³H]-NMS) | 6.5 ± 0.2 | [4][6] |
| M2 mAChR | Competitive Binding | [³H]-NMS | Data indicates activity | [6][7] |
| M3 mAChR | Competitive Binding | [³H]-NMS | Lower affinity than M1 | [6] |
| M4 mAChR | Competitive Binding | [³H]-NMS | Data indicates activity | [6] |
| M5 mAChR | Competitive Binding | [³H]-NMS | Data indicates activity | [6] |
Table 2: Functional Activity of this compound
| Receptor / Assay | Assay Type | pEC50 / EC50 | Intrinsic Activity / Emax | Reference |
| M1 mAChR | Inositol (B14025) Phosphate (B84403) (IP) Accumulation | 7.1 nM (EC50) | ~90% of Acetylcholine | [4][8] |
| M1 mAChR | Calcium Mobilization (FLIPR) | 8.1 (pEC50) | 0.78 ± 0.02 | [1] |
| M1 mAChR | ERK1/2 Phosphorylation | Activates M1-mediated phosphorylation | Not specified | [4][8] |
| Rat Ileum | Contraction | 7 µM (EC50) | ~50% of Methacholine | [4][8] |
| Rat Atria | Negative Inotropy | Data indicates M2 agonist activity | Not specified | [7] |
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) divided into two main signaling families.[9][10] The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[9][10][11]
Application Notes
-
Primary Tool for M1 Receptor Activation: this compound is a potent agonist at the M1 receptor and can be used in a variety of in vitro assays to study M1-mediated signaling, including inositol phosphate accumulation, calcium mobilization, and ERK1/2 phosphorylation.[4][5][8]
-
Probing Bitopic Ligand Binding: The compound's bitopic nature makes it an interesting tool for studying the structural biology of muscarinic receptors.[2][6] Researchers can use it to investigate how simultaneous engagement of orthosteric and allosteric sites influences receptor conformation, G-protein coupling, and downstream signaling bias.
-
In Vivo Studies of Cognition: this compound is orally active and crosses the blood-brain barrier, making it suitable for in vivo studies in animal models.[4] It has been shown to reverse scopolamine-induced memory deficits and improve episodic memory in a human nicotine (B1678760) withdrawal model, demonstrating its utility in probing the role of M1 receptor activation in learning and memory.[3][5][6]
-
Considerations for Selectivity: When designing experiments, researchers must account for this compound's activity at other muscarinic subtypes, particularly M2.[6][7] Observed physiological effects, especially those related to cardiovascular or gastrointestinal function, may be mediated by off-target M2 or M3 receptor activation.[1][7] The use of subtype-selective antagonists or cells/tissues from knockout animals is recommended to dissect the specific contribution of the M1 receptor.[12]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound at the M1 muscarinic receptor.
Methodology:
-
Membrane Preparation: Use membranes from a stable cell line overexpressing the human M1 mAChR (e.g., CHO-hM1 cells).[6]
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., PBS or Tris-based buffer).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand [³H]-NMS (e.g., 0.5 nM), and a range of concentrations of this compound (e.g., 1 nM to 10 µM).[4][6] Include wells for total binding (no competitor) and non-specific binding (excess atropine, e.g., 10 µM).
-
Equilibration: Incubate the plate for a sufficient time to reach equilibrium (e.g., 4 hours) at room temperature (21°C).[6]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/A or GF/B) using a cell harvester.[6]
-
Washing: Quickly wash the filters multiple times with ice-cold buffer to remove unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Inositol Phosphate (IP) Accumulation Functional Assay
This protocol measures the agonist activity of this compound by quantifying the accumulation of inositol monophosphate (IP1), a downstream product of Gq/11 signaling.
Methodology:
-
Cell Culture: Seed CHO cells stably expressing the human M1 receptor into 96-well plates and grow to near confluency.
-
Stimulation: On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
Agonist Addition: Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells.[4][8] Include a positive control (e.g., acetylcholine) and a negative control (buffer only).
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 45 minutes).[4][8]
-
Cell Lysis and Detection: Lyse the cells and detect the accumulated IP1 using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the response of a full agonist like acetylcholine. Plot the response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[6]
Protocol 3: In Vivo Reversal of Scopolamine-Induced Memory Deficit
This protocol outlines a contextual fear conditioning experiment in mice to assess the pro-cognitive effects of this compound.
Methodology:
-
Animals: Use adult male mice (e.g., C57BL/6). Allow animals to acclimate and handle them for several days before the experiment.
-
Drug Administration:
-
Administer this compound (e.g., 0.3-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[4]
-
After a set pre-treatment time (e.g., 30-60 minutes), administer the muscarinic antagonist scopolamine (e.g., 1-1.5 mg/kg, i.p.) to induce a memory deficit.[4][6] Control groups should receive vehicle injections.
-
-
Training (Day 1): Approximately 30 minutes after scopolamine injection, place each mouse into a fear conditioning chamber. After an exploration period (e.g., 2 minutes), present a conditioned stimulus (e.g., an auditory tone) that co-terminates with an unconditioned stimulus (a mild footshock, e.g., 0.5 mA for 2 seconds).
-
Contextual Memory Test (Day 2): 24 hours after training, return each mouse to the same conditioning chamber for a test session (e.g., 5 minutes) with no footshock.
-
Data Acquisition and Analysis: Record the sessions and score the amount of time each mouse spends "freezing" (a fear response characterized by complete immobility except for respiration). Compare the freezing times across the different treatment groups (Vehicle/Vehicle, Vehicle/Scopolamine, this compound/Scopolamine) using appropriate statistical tests (e.g., ANOVA). A significant increase in freezing time in the this compound/Scopolamine group compared to the Vehicle/Scopolamine group indicates reversal of the memory deficit.[6]
References
- 1. An evaluation of the brain distribution of [11C]this compound, a muscarinic-1 (M1) positive allosteric modulator in the living human brain using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
PET imaging studies of GSK1034702 brain distribution and uptake
These application notes provide a comprehensive overview of Positron Emission Tomography (PET) imaging studies involving GSK1034702, a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor. The included protocols are intended for researchers, scientists, and drug development professionals investigating the brain distribution and uptake of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from PET imaging and in vitro binding studies of this compound.
Table 1: Brain Distribution of [11C]this compound in Primates (Baboon)
| Brain Region | Volume of Distribution (VT) (mL/cm³) | Rate Constant (K1) (mL/cm³/min) |
| Whole Brain | 3.97 ± 0.38 | 0.45 ± 0.04 |
| Cortex | 3.98 ± 0.38 | 0.45 ± 0.04 |
| Cerebellum | 3.94 ± 0.41 | 0.48 ± 0.04 |
| Thalamus | 4.02 ± 0.36 | 0.42 ± 0.04 |
| Striatum | 3.98 ± 0.33 | 0.42 ± 0.02 |
Data are presented as mean ± standard deviation. Data sourced from a study involving two anesthetized baboons.[1][2]
Table 2: Brain Distribution of [11C]this compound in Humans
| Brain Region | Volume of Distribution (VT) (mL/cm³) | Rate Constant (K1) (mL/cm³/min) |
| Whole Brain | 4.9 ± 0.8 | 0.53 ± 0.09 |
| Cortex | 4.9 ± 0.8 | 0.53 ± 0.09 |
| Cerebellum | 4.7 ± 0.7 | 0.57 ± 0.10 |
| Thalamus | 5.2 ± 1.0 | 0.49 ± 0.08 |
| Striatum | 5.1 ± 0.9 | 0.49 ± 0.08 |
| Medial Temporal Lobe | 5.3 ± 1.0 | 0.55 ± 0.10 |
| White Matter | 4.3 ± 0.7 | 0.45 ± 0.07 |
Data are presented as mean ± standard deviation. Data sourced from a study involving four healthy male subjects.[1][2]
Table 3: In Vitro Protein and Brain Tissue Binding of this compound
| Species | Plasma Free Fraction (fP) | Brain Free Fraction (fND) | fP / fND Ratio |
| Human | 0.45 ± 0.02 | 0.17 (monkey data) | 2.63 |
| Baboon (P. anubis) | 0.54 ± 0.03 | 0.17 (monkey data) | 3.18 |
| Rat (Sprague Dawley) | 0.18 ± 0.01 | 0.11 ± 0.01 | 1.64 |
| Rat (Lister Hooded) | 0.18 ± 0.01 | 0.11 ± 0.01 | 1.64 |
| Mouse | 0.22 ± 0.01 | 0.14 ± 0.01 | 1.57 |
| Marmoset | 0.36 ± 0.01 | 0.17 ± 0.01 | 2.12 |
Data are presented as mean ± standard deviation.[3] The brain free fraction for humans and baboons was estimated using monkey brain data.
Experimental Protocols
Radiosynthesis of [11C]this compound
This protocol describes the automated synthesis of [11C]this compound for clinical use.[4]
Precursors and Reagents:
-
Trimethylstannyl precursor of this compound
-
[11C]Methyl iodide ([11C]CH3I)
-
Palladium catalyst
-
Solvents and reagents for Stille cross-coupling reaction
-
HPLC purification system
-
Sterile formulation buffers
Protocol:
-
[11C]Methyl Iodide Production: Produce [11C]CH3I via the gas-phase method from cyclotron-produced [11C]CO2.
-
Stille Cross-Coupling Reaction:
-
Trap the [11C]CH3I in a reaction vessel containing the trimethylstannyl precursor and a palladium catalyst in a suitable solvent.
-
Heat the reaction mixture to facilitate the cross-coupling reaction, forming [11C]this compound.
-
-
Purification:
-
Purify the crude reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to isolate [11C]this compound from unreacted precursors and byproducts.
-
-
Formulation:
-
Collect the HPLC fraction containing the purified [11C]this compound.
-
Remove the organic solvent under a stream of nitrogen.
-
Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol (B145695) for solubility).
-
-
Quality Control:
-
Perform quality control tests to ensure radiochemical purity, specific activity, and sterility of the final product before administration.
-
In Vitro Brain and Plasma Protein Binding Assay
This protocol outlines the determination of the unbound fraction of this compound in brain tissue and plasma using equilibrium dialysis.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Semi-permeable dialysis membrane (e.g., 12-14 kDa MWCO)
-
Brain homogenate from the species of interest
-
Plasma from the species of interest
-
This compound solution of known concentration
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS for concentration analysis
Protocol:
-
Preparation:
-
Prepare brain homogenate by homogenizing brain tissue in PBS.
-
Prepare a stock solution of this compound.
-
-
Equilibrium Dialysis:
-
Spike the brain homogenate or plasma with the this compound stock solution to a final concentration of 1 µg/mL.[3]
-
Load the spiked brain homogenate or plasma into one chamber of the equilibrium dialysis unit.
-
Load an equal volume of PBS into the other chamber.
-
Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 5 hours).[3]
-
-
Sample Analysis:
-
After incubation, collect samples from both chambers.
-
Determine the concentration of this compound in the buffer chamber (representing the unbound drug) and the homogenate/plasma chamber (representing total drug) using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the homogenate/plasma chamber.
-
PET Imaging Protocol
The following protocols describe the PET imaging procedure for [11C]this compound in baboons and humans.
2.3.1. Anesthetized Baboon Protocol
Animal Preparation:
-
Anesthetize two healthy adult baboons (Papio anubis).[1]
-
Maintain anesthesia throughout the scanning procedure.
-
Insert venous and arterial catheters for radiotracer injection and blood sampling, respectively.
PET Scan Procedure:
-
Position the anesthetized baboon in the PET scanner.
-
Administer a bolus intravenous injection of [11C]this compound (mean injected dose: 27.7 ± 17.7 MBq; mean injected mass: 1.05 ± 0.05 µg).[3]
-
Acquire dynamic PET data for 120 minutes.
-
Collect arterial blood samples throughout the scan to measure the arterial input function and for metabolite analysis.
2.3.2. Human Protocol
Subject Preparation:
-
Recruit healthy male subjects (mean age: 43.5 ± 5.1 years).[3]
-
Obtain informed consent.
-
Perform a T1-weighted structural MRI scan for neuroanatomical reference.[1]
-
For studies investigating receptor occupancy, administer a single oral dose of 5 mg this compound prior to the PET scan.[1]
PET Scan Procedure:
-
Position the subject in the PET scanner.
-
Administer a bolus intravenous injection of a tracer dose of [11C]this compound.[1]
-
Acquire dynamic PET data for 120 minutes.[1]
-
Collect arterial blood samples throughout the scan to determine the arterial input function and for metabolite analysis.
Image Analysis:
-
Reconstruct the dynamic PET data.
-
Co-register the PET images with the subject's MRI scan.
-
Define regions of interest (ROIs) on the co-registered images, including whole brain, cortex, cerebellum, thalamus, striatum, and white matter.[1]
-
Generate time-activity curves (TACs) for each ROI.
-
Apply a two-tissue compartmental model to the TACs to estimate the volume of distribution (VT) and the rate constant for transfer from arterial plasma to tissue (K1).[1][3]
Visualizations
Signaling Pathway
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which primarily signals through the Gq/11 protein pathway.
Caption: M1 muscarinic receptor signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for a PET imaging study of [11C]this compound.
References
- 1. An evaluation of the brain distribution of [11C]this compound, a muscarinic-1 (M1) positive allosteric modulator in the living human brain using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Fully automated synthesis of the M₁ receptor agonist [¹¹C]this compound for clinical use on an Eckert & Ziegler Modular Lab system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK1034702 for Enhancing Long-Term Potentiation (LTP) in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1034702 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1R).[1][2][3] Activation of M1Rs in the hippocampus plays a crucial role in regulating neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.[4][5] Preclinical and clinical studies have suggested that this compound can enhance cognitive function, particularly episodic memory, by modulating hippocampal activity.[1][2] One of the key mechanisms underlying this pro-cognitive effect is the facilitation and direct induction of long-term potentiation (LTP) in hippocampal CA1 pyramidal neurons.[4][6]
These application notes provide a comprehensive overview of the use of this compound to study and enhance LTP in ex vivo hippocampal slice preparations. The document includes detailed experimental protocols, a summary of quantitative data from relevant studies, and a visualization of the proposed signaling pathway. While some studies have investigated the bitopic binding nature of this compound, its functional effects on LTP in the hippocampus are well-documented.[3][7]
Data Presentation
The following tables summarize the quantitative effects of M1R activation by this compound and its close analogue, GSK-5, on hippocampal CA1 pyramidal neurons and synaptic plasticity.
Table 1: Electrophysiological Effects of M1R Agonists on CA1 Pyramidal Neurons
| Parameter | Agonist | Concentration | Effect | Reference |
| Resting Membrane Potential | 77-LH-28-1 | 7 µM | Depolarization of 10.4 ± 3.9 mV | [4] |
| Input Resistance | 77-LH-28-1 | 7 µM | Increase of 86 ± 51 MΩ | [4] |
| Neuronal Firing Rate | This compound | Not specified | Concentration-dependent increase | [1] |
Table 2: Effects of M1R Agonist GSK-5 on LTP in Hippocampal CA1 Region
| Experimental Condition | LTP Induction Protocol | Measured Parameter | Result | Reference |
| Vehicle (DMSO) | Theta Burst Stimulation | fEPSP Slope | 206.9 ± 18.9% of baseline | [4] |
| GSK-5 | Theta Burst Stimulation | fEPSP Slope | No LTP induced (potentiation occluded) | [4] |
| Pre-induced LTP, then GSK-5 | Theta Burst Stimulation | Whole-cell recording | Potentiation occluded | [4] |
| No LTP induction | GSK-5 (500 nM) | EPSP Amplitude | NMDAR-dependent increase | [4] |
Experimental Protocols
This section provides detailed protocols for preparing hippocampal slices and inducing and recording LTP in the presence of this compound. These protocols are synthesized from methodologies described in the cited literature.[4][8]
Protocol 1: Preparation of Acute Hippocampal Slices
-
Animal Anesthesia and Euthanasia: Anesthetize an adult (6-9 weeks old) male C57/BL6J mouse or Lister hooded rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or sevoflurane) in accordance with institutional animal care and use committee guidelines.[4][8] Decapitate the animal and rapidly dissect the brain.
-
Brain Dissection: Place the brain in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution. A typical slicing solution contains (in mM): 125 NaCl, 3 KCl, 1 CaCl2, 3 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 10 D-glucose.[8]
-
Slicing: Glue a block of the brain containing the hippocampus onto the stage of a vibratome. Submerge the block in the ice-cold, oxygenated slicing solution. Cut transverse hippocampal slices at a thickness of 350-400 µm.[8]
-
Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at room temperature for at least 1 hour before experiments commence. The aCSF composition is typically (in mM): 125 NaCl, 2.5 KCl, 2.5 CaCl2, 1.5 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, and 10 D-glucose.[8]
Protocol 2: Electrophysiological Recording and LTP Induction
-
Slice Transfer and Perfusion: Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 31 ± 1 °C.[8]
-
Electrode Placement:
-
Field Recordings: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[4]
-
Whole-Cell Recordings: Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy. Obtain whole-cell patch-clamp recordings using patch pipettes filled with an internal solution typically containing (in mM): 135 K-gluconate, 5 HEPES, 3 MgCl2, 5 EGTA, 2 Na2ATP, 0.3 Na3GTP, and 4 NaCl (pH 7.3).[8]
-
-
Baseline Recording: Record stable baseline synaptic responses for at least 20 minutes by stimulating the Schaffer collaterals at a low frequency (e.g., 0.05 Hz).
-
Application of this compound: Prepare a stock solution of this compound in DMSO and dilute to the final desired concentration in aCSF. Bath-apply the this compound solution to the slice. Note that a close analogue, GSK-5, has been used at 500 nM.[4]
-
LTP Induction:
-
Theta Burst Stimulation (TBS): A common protocol to induce NMDAR-dependent LTP is TBS. This typically consists of bursts of high-frequency stimulation (e.g., 4 pulses at 100 Hz) repeated at a theta frequency (e.g., 5 Hz).[4]
-
Apply the TBS protocol to the Schaffer collateral pathway.
-
-
Post-Induction Recording: Continue to record synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Data Analysis: Measure the slope of the fEPSP or the amplitude of the EPSC. Normalize the post-induction responses to the pre-induction baseline to quantify the degree of potentiation.
Mandatory Visualizations
Signaling Pathway for M1R-Mediated LTP Enhancement
The following diagram illustrates the proposed signaling cascade initiated by this compound binding to the M1 receptor, leading to the enhancement of LTP.
Caption: M1R activation by this compound enhances LTP.
Experimental Workflow for Studying this compound Effects on LTP
This diagram outlines the general experimental procedure for investigating the impact of this compound on hippocampal LTP.
Caption: Workflow for assessing this compound's effect on LTP.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Troubleshooting & Optimization
Overcoming GSK1034702-induced gastrointestinal side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) side effects in animal models treated with GSK1034702.
Troubleshooting Guides
Issue 1: Excessive Salivation (Sialorrhea) in Rodents
Question: My rodents are exhibiting excessive drooling and wetness around the mouth after administration of this compound. How can I manage and quantify this?
Answer:
Excessive salivation is a known cholinergic side effect of muscarinic agonists like this compound, primarily mediated by the activation of M1 and M3 receptors in the salivary glands.[1][2]
Mitigation Strategy:
The most effective strategy is the co-administration of a peripherally-restricted muscarinic antagonist, such as glycopyrrolate (B1671915) or N-methyl-scopolamine. These antagonists do not cross the blood-brain barrier and will therefore not interfere with the central nervous system effects of this compound, but will block its effects on peripheral organs like the salivary glands.
Experimental Protocol for Quantification:
A detailed protocol for measuring drug-induced salivation is provided in the "Experimental Protocols" section below. This involves collecting saliva using pre-weighed cotton balls over a specified time period and calculating the total saliva produced.
Representative Data:
The following table provides representative data on the dose-dependent effects of a selective M1 agonist on salivation and the potential mitigating effect of a peripheral antagonist.
| Treatment Group | Dose (mg/kg) | Saliva Production (mg/15 min) | % Reduction vs. Agonist Alone |
| Vehicle Control | - | 5.2 ± 1.1 | N/A |
| M1 Agonist (e.g., BQCA) | 10 | 45.8 ± 5.3 | N/A |
| M1 Agonist (e.g., BQCA) | 30 | 89.1 ± 9.7 | N/A |
| M1 Agonist (30 mg/kg) + Peripheral Antagonist (e.g., Glycopyrrolate, 1 mg/kg) | 30 + 1 | 15.3 ± 2.4 | ~83% |
Note: This table presents representative data from studies on selective M1 agonists; specific results for this compound may vary.
Issue 2: Diarrhea and Increased Defecation in Rodents
Question: My animals are developing loose stools and an increased frequency of defecation after this compound treatment. How can I address this?
Answer:
Diarrhea is another common cholinergic side effect, resulting from increased smooth muscle contraction and fluid secretion in the gastrointestinal tract, largely mediated by M3 muscarinic receptors.[2][3] Even highly selective M1 agonists have been shown to induce diarrhea, suggesting a role for M1 receptors in the GI tract as well.[4][5]
Mitigation Strategy:
Similar to managing salivation, the co-administration of a peripherally-acting muscarinic antagonist is the recommended approach. An M3-selective antagonist would be most targeted for this effect. Alternatively, a non-specific anti-diarrheal agent like loperamide (B1203769), which acts on opioid receptors in the gut to decrease motility, can be used as a positive control or for symptomatic relief.
Experimental Protocol for Quantification:
A detailed protocol for a castor oil-induced diarrhea model, which can be adapted to assess drug-induced diarrhea, is provided in the "Experimental Protocols" section. This protocol outlines how to measure the onset of diarrhea, the number of wet and total fecal pellets, and the total fecal weight.
Representative Data:
The following table illustrates the expected dose-dependent diarrheal effects of a selective M1 agonist and the efficacy of a mitigating agent.
| Treatment Group | Dose (mg/kg) | Total Fecal Weight (g/4 hr) | Number of Wet Stools |
| Vehicle Control | - | 0.4 ± 0.1 | 0 |
| M1 Agonist (e.g., BQCA) | 10 | 1.2 ± 0.3 | 4.5 ± 1.2 |
| M1 Agonist (e.g., BQCA) | 30 | 2.5 ± 0.5 | 9.8 ± 2.1 |
| M1 Agonist (30 mg/kg) + Peripheral Antagonist (e.g., Glycopyrrolate, 1 mg/kg) | 30 + 1 | 0.8 ± 0.2 | 1.2 ± 0.5 |
| Positive Control (Loperamide) | 3 | 0.3 ± 0.1 | 0 |
Note: This table presents representative data from studies on selective M1 agonists; specific results for this compound may vary.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced gastrointestinal side effects?
A1: this compound is a potent M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. Its pro-cognitive effects are mediated through M1 receptors in the central nervous system. However, M1, M2, and M3 muscarinic receptors are also present in peripheral tissues, including the gastrointestinal tract and salivary glands.[1][2][3] The GI side effects are caused by the activation of these peripheral receptors, leading to increased secretions and smooth muscle motility. While this compound is selective for M1 receptors, high doses or off-target activity at M2 and M3 receptors can lead to these cholinergic side effects.[5]
Q2: Will a peripheral antagonist interfere with the cognitive-enhancing effects of this compound?
A2: No, peripherally-restricted muscarinic antagonists such as glycopyrrolate or N-methyl-scopolamine are specifically designed not to cross the blood-brain barrier. Therefore, they will not interfere with the central M1 receptor activation required for the desired cognitive effects of this compound.
Q3: At what point in my experiment should I administer the peripheral antagonist?
A3: The peripheral antagonist should be administered shortly before or concurrently with this compound. A typical protocol would involve administering the antagonist 15-30 minutes prior to the this compound dose to ensure it has reached its site of action in the periphery.
Q4: Are there any alternative strategies to mitigate these side effects besides using antagonists?
A4: The primary and most targeted approach is the use of peripheral antagonists. Other strategies could involve carefully titrating the dose of this compound to find a therapeutic window with acceptable side effects, although this may not always be feasible. For diarrhea, dietary modifications or the use of bulking agents could be considered, but this would be a non-pharmacological and less direct approach.
Q5: What are the key observational endpoints for gastrointestinal toxicity in rodents?
A5: For salivation, the key endpoint is the quantity of saliva produced over a set time. For diarrhea, endpoints include the time to the first diarrheal stool, the total number of fecal pellets, the number of wet or unformed stools, and the total weight of feces. Visual scoring systems for stool consistency can also be employed.
Experimental Protocols
Protocol 1: Quantification of Drug-Induced Salivation in Rodents
Objective: To quantify the amount of saliva produced following the administration of this compound, with or without a mitigating agent.
Materials:
-
This compound and vehicle
-
Peripheral muscarinic antagonist (e.g., glycopyrrolate)
-
Anesthetic (e.g., isoflurane)
-
Pre-weighed cotton balls (approximately 10-20 mg each)
-
Fine-tipped forceps
-
Analytical balance
Procedure:
-
Fast the animals for 12 hours prior to the experiment, with water available ad libitum.
-
Weigh each animal to calculate the correct dose.
-
If using a mitigation strategy, administer the peripheral antagonist (e.g., glycopyrrolate, 1 mg/kg, i.p.) 30 minutes before this compound.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, i.p.).
-
Immediately after administration, anesthetize the animal.
-
Carefully place a pre-weighed cotton ball into the animal's mouth.
-
After a fixed period (e.g., 15 minutes), remove the cotton ball with forceps and immediately weigh it.
-
Calculate the weight of the collected saliva by subtracting the initial dry weight from the final wet weight.
Protocol 2: Assessment of Drug-Induced Diarrhea in Rodents (Adapted from Castor Oil Model)
Objective: To assess the diarrheal effects of this compound and the efficacy of potential mitigating agents.
Materials:
-
This compound and vehicle
-
Peripheral muscarinic antagonist or loperamide (positive control)
-
Individual cages with absorbent paper lining the floor
-
Analytical balance
Procedure:
-
Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Place each animal in an individual cage lined with fresh, pre-weighed absorbent paper.
-
Administer the test compounds (vehicle, this compound alone, or this compound with an antagonist/loperamide).
-
Observe the animals continuously for the next 4-6 hours.
-
Record the time of the first defecation and the first wet stool for each animal.
-
Count the total number of fecal pellets and the number of wet/unformed stools.
-
At the end of the observation period, weigh the absorbent paper with the collected feces to determine the total fecal weight.
-
Calculate the percentage of wet stools and the total fecal output for each group.
Visualizations
Signaling Pathways
Caption: M1/M3 receptor signaling in salivary glands.
Caption: M3 receptor signaling and antagonism in gut smooth muscle.
Experimental Workflow
Caption: Workflow for mitigating GI side effects.
References
- 1. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
Technical Support Center: Navigating Muscarinic Receptor Research with GSK1034702
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the muscarinic receptor agonist, GSK1034702. The following resources address the compound's known lack of subtype selectivity and offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Is this compound a selective M1 muscarinic receptor agonist?
A1: While initially developed as a potent and selective M1 allosteric agonist, further studies have revealed that this compound is not strictly selective for the M1 receptor.[1][2][3] It is now understood to be a bitopic agonist, interacting with both the orthosteric and allosteric sites of the M1 receptor.[2][4][5] Importantly, it exhibits activity at other muscarinic receptor subtypes, which contributes to its observed side effects.[2][4]
Q2: What are the known off-target effects of this compound?
A2: The off-target effects of this compound are primarily due to its activity at other muscarinic receptor subtypes. For instance, it has been shown to have partial agonist activity at M2, M4, and M5 receptors.[2] Activation of peripheral M2 and M3 receptors is associated with adverse cholinergic effects such as bradycardia, gastrointestinal distress, and excessive salivation.[6] The clinical development of this compound was discontinued (B1498344) due to such cholinergic adverse responses.[4]
Q3: Why do I observe a lower than expected potency (higher EC50) for this compound in my functional assay?
A3: Several factors can lead to an apparent decrease in agonist potency. These include:
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor phosphorylation and uncoupling from G-proteins, reducing the response.
-
Cell Line Variability: The expression levels of muscarinic receptors and downstream signaling components can differ between cell lines (e.g., CHO, HEK293) and even between passages of the same cell line.
-
Assay-Dependent Potency: The measured potency of this compound can vary depending on the functional assay used (e.g., calcium mobilization vs. ERK1/2 phosphorylation) due to differences in signaling pathways and their amplification.[7]
-
Partial Agonism: this compound may act as a partial agonist at certain receptor subtypes, meaning it will not produce a maximal response even at saturating concentrations.[2]
Q4: I am seeing conflicting data in the literature regarding the selectivity of this compound. Why is that?
A4: The conflicting reports on this compound's selectivity can be attributed to several factors. Initial reports suggested high selectivity based on specific assays like Ca2+ mobilization, where it showed over 100-fold selectivity for M1 over M2-M5.[3] However, subsequent, more comprehensive studies using a variety of functional assays (like ERK1/2 phosphorylation) and tissue preparations revealed its activity at other muscarinic subtypes.[2] The bitopic nature of its binding also complicates its pharmacological profile compared to a purely allosteric modulator.[2][4][5]
Troubleshooting Guides
Issue 1: High Basal Activity in Functional Assays
Problem: You observe a high level of signaling in your vehicle-treated cells (e.g., high basal IP1 accumulation or ERK1/2 phosphorylation).
Possible Causes & Solutions:
-
High Receptor Expression: Overexpression of G-protein coupled receptors can sometimes lead to constitutive activity.
-
Solution: If using a transient transfection system, consider reducing the amount of receptor DNA used for transfection.
-
-
Cell Culture Conditions: Stressed cells can exhibit altered signaling.
-
Solution: Ensure cells are healthy and not over-confluent. Use fresh, pre-warmed media for all assay steps.
-
-
Serum Components: Serum in the cell culture media can contain factors that stimulate signaling pathways.
-
Solution: For acute signaling experiments, it is often recommended to serum-starve the cells for a few hours prior to the experiment.
-
Issue 2: Inconsistent Results Between Experiments
Problem: You are unable to reproduce your findings for the potency or efficacy of this compound across different experimental days.
Possible Causes & Solutions:
-
Reagent Variability:
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure all other reagents are within their expiration dates and stored correctly.
-
-
Cell Passage Number:
-
Solution: Use cells within a consistent and limited passage number range, as receptor expression and signaling capacity can change with excessive passaging.
-
-
Assay Timing and Temperature:
-
Solution: Precisely control incubation times and maintain a consistent temperature throughout the assay, as these can significantly impact enzymatic reactions and signaling kinetics.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound at human muscarinic receptor subtypes. Note that data can vary depending on the specific assay and cell system used.
Table 1: Binding Affinities of this compound
| Receptor Subtype | Radioligand | Cell Line | pKi | Ki (nM) |
| M1 | [3H]-NMS | CHO | 6.5 | ~316 |
| M2 | [3H]-NMS | CHO | - | Low Affinity |
| M3 | [3H]-NMS | CHO | - | Very Low Affinity |
| M4 | [3H]-NMS | CHO | - | Low Affinity |
| M5 | [3H]-NMS | CHO | - | Low Affinity |
Data for M2-M5 are qualitative as specific pKi values were not consistently reported in the reviewed literature, but this compound was shown to inhibit [3H]-NMS binding at all subtypes, with the lowest affinity for M3.[2]
Table 2: Functional Potencies of this compound
| Receptor Subtype | Assay | Cell Line | pEC50 | EC50 (nM) | Agonist Activity |
| M1 | Ca2+ Mobilization | Recombinant | 8.1 | ~7.9 | Agonist |
| M1 | IP1 Accumulation | CHO | 7.1 | ~79.4 | Agonist |
| M2 | ERK1/2 Phosphorylation | CHO | - | - | Partial Agonist |
| M3 | ERK1/2 Phosphorylation | CHO | - | - | No Activity |
| M4 | ERK1/2 Phosphorylation | CHO | - | - | Partial Agonist |
| M5 | ERK1/2 Phosphorylation | CHO | - | - | Partial Agonist |
Note: The Ca2+ mobilization assay suggested >100-fold selectivity for M1 over M2-M5.[3] The ERK1/2 phosphorylation assay provided a different selectivity profile.[2]
Experimental Protocols
Radioligand Binding Assay ([3H]-N-Methylscopolamine)
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors.
-
Cell Culture: Culture CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest.
-
Membrane Preparation: Harvest cells, homogenize in a buffered solution, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]-NMS (typically at its Kd), and varying concentrations of this compound. For non-specific binding control wells, add a high concentration of a non-labeled antagonist like atropine.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Inositol Phosphate (IP1) Accumulation Assay
This functional assay measures the activation of Gq-coupled muscarinic receptors (M1, M3, M5).
-
Cell Plating: Plate cells expressing the muscarinic receptor subtype in a 96-well plate and allow them to adhere overnight.
-
Cell Stimulation: Remove the culture medium and add a stimulation buffer containing LiCl (to inhibit IP1 degradation) and varying concentrations of this compound.
-
Incubation: Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular IP1.
-
Detection: Use a commercially available IP1 HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit to quantify the amount of IP1 in each well.
-
Data Analysis: Plot the IP1 concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: GSK1034702 Clinical Trial Adverse Effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK1034702, focusing on adverse effects observed in human clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with this compound in human clinical trials?
A1: this compound was generally well-tolerated in clinical trials, with most adverse events (AEs) being of mild severity.[1] The observed side effects are characteristic of muscarinic receptor activation and appear to be dose-dependent.[1]
Q2: How do the adverse effects of this compound differ between doses?
A2: At a 4 mg dose, adverse effects were predominantly gastrointestinal.[1] At a higher 8 mg dose, non-gastrointestinal symptoms became more apparent.[1]
Q3: Were there any serious adverse events or subject withdrawals due to adverse effects in the clinical trials?
A3: No subjects were withdrawn from the trials due to drug-related adverse events.[1]
Q4: What is the suspected mechanism behind the observed adverse effects?
A4: The adverse effects are thought to be related to the drug's mechanism of action as a muscarinic agonist.[1] It has been suggested that a lack of complete selectivity for the M1 receptor subtype and a "bitopic" binding mode, where the molecule interacts with both the primary (orthosteric) and a secondary (allosteric) site on the receptor, may contribute to these off-target effects.[2]
Troubleshooting Guide
Issue: Unexpected or severe muscarinic side effects are observed at standard research dosages.
Possible Cause:
-
Individual Subject Variability: Sensitivity to muscarinic agonists can vary between individuals.
-
Off-Target Activity: this compound may have some activity on other muscarinic receptor subtypes (M2/M3), which can lead to peripheral side effects.[1]
Troubleshooting Steps:
-
Review Dosing Protocol: Ensure that the administered dose is within the range used in clinical trials (e.g., 4 mg to 8 mg).
-
Monitor Vital Signs: Closely monitor vital signs, including heart rate, blood pressure, and body temperature, as changes have been reported.[1]
-
Symptomatic Management: For mild gastrointestinal effects, consider supportive measures. For more pronounced non-gastrointestinal effects, dose reduction or discontinuation of the experiment for that subject may be necessary.
-
Data Stratification: When analyzing data, consider stratifying by dose to better understand the dose-response relationship of the adverse events.
Data Presentation: Adverse Events in Human Clinical Trials
Summary of Dose-Related Adverse Events:
| Dose | Predominant Adverse Event Category | Specific Symptoms Reported |
| 4 mg | Gastrointestinal | Salivary hypersecretion, abdominal pain, diarrhea[1] |
| 8 mg | Non-Gastrointestinal | Headache, dizziness, lacrimation, flushing, hyperhidrosis, body temperature changes[1] |
Reported Frequency of Gastrointestinal Adverse Events:
| Dose | Percentage of Subjects Reporting Gastrointestinal AEs |
| 4 mg | 10%[3] |
| 8 mg | 18%[3] |
Note: A detailed frequency breakdown for each specific adverse event is not available in the reviewed literature.
Experimental Protocols
Clinical Trial Design (Based on NCT01371799):
The study was a randomized, double-blind, placebo-controlled, cross-over trial.
-
Participants: 20 male nicotine-abstinent smokers.
-
Treatments: Single doses of placebo, 4 mg this compound, and 8 mg this compound.
-
Washout Period: A sufficient washout period was implemented between treatment arms in the cross-over design.
-
Safety and Tolerability Assessments: The following were monitored:
-
Adverse events (AEs)
-
12-lead electrocardiogram (ECG)
-
Holter monitoring
-
Vital signs (blood pressure, heart rate, respiration rate, body temperature)
-
Clinical laboratory evaluations (hematology, clinical chemistry, urinalysis)
-
Spirometry[1]
-
Visualizations
Signaling Pathway of this compound at the M1 Muscarinic Receptor
Caption: M1 Muscarinic Receptor Signaling Pathway for this compound.
Experimental Workflow for a Single Subject in the Cross-Over Clinical Trial
Caption: Cross-Over Clinical Trial Experimental Workflow.
References
Navigating the Therapeutic Window of GSK1034702: A Guide to Optimizing Dosage and Minimizing Peripheral Cholinergic Responses
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with GSK1034702, a potent M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. The primary challenge in utilizing this compound lies in balancing its pro-cognitive benefits with its dose-dependent peripheral cholinergic side effects. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help investigators optimize dosing strategies and minimize adverse responses in preclinical studies.
Introduction to this compound
This compound is an M1 mAChR agonist that has shown potential for enhancing cognitive function.[1][2] It is believed to exert its effects through a bitopic binding mechanism, interacting with both the orthosteric and allosteric sites of the M1 receptor.[3][4] However, a lack of complete subtype selectivity can lead to the activation of other muscarinic receptors, resulting in dose-limiting peripheral cholinergic side effects.[3][5] This guide aims to provide the necessary information to navigate this therapeutic window effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common peripheral cholinergic side effects observed with this compound?
A1: The most frequently reported peripheral cholinergic side effects include hypersalivation, gastrointestinal distress (such as abdominal pain and diarrhea), lacrimation (tearing), flushing, and hyperhidrosis (excessive sweating).[6][7] These effects are dose-dependent, with gastrointestinal symptoms often appearing at lower doses and a broader range of non-gastrointestinal symptoms emerging at higher doses.[6][7]
Q2: What is the mechanism behind these side effects?
A2: These side effects are a result of the activation of peripheral muscarinic receptors (primarily M2 and M3) by this compound.[6] While the compound is more selective for the M1 receptor, its activity at other subtypes, particularly at higher concentrations, leads to the stimulation of the parasympathetic nervous system, which governs functions like salivation and digestion. The bitopic nature of this compound's binding and its intrinsic agonist activity are also thought to contribute to these adverse effects.[3][4]
Q3: What is the reported therapeutic dose range for pro-cognitive effects in preclinical models?
A3: In rodent models, particularly in the passive avoidance task, this compound has been shown to reverse scopolamine-induced amnesia at doses of 1, 3, and 10 mg/kg.[6][7]
Q4: How can I minimize peripheral cholinergic responses in my experiments?
A4: The primary strategy is careful dose selection. Begin with the lower end of the efficacious dose range (e.g., 1 mg/kg in rats) and titrate upwards as needed, while closely monitoring for the onset of peripheral side effects.[6][7] Co-administration of a peripherally restricted muscarinic antagonist could be explored, but this may introduce confounding factors and should be carefully validated. Additionally, considering alternative M1 agonists with higher selectivity or different signaling pathway biases may be an option for future studies.[8][9]
Q5: Is there a known therapeutic window for this compound?
A5: A clear therapeutic window where robust cognitive enhancement is observed without significant peripheral side effects is narrow and dose-dependent. The tables below provide a summary of the available data to help researchers define this window in their specific experimental context.
Data Presentation: Dose-Response Relationships
The following tables summarize the available quantitative data on the pro-cognitive and peripheral cholinergic effects of this compound in preclinical models.
Table 1: Pro-Cognitive Effects of this compound in the Rat Passive Avoidance Task
| Dose (mg/kg) | Effect on Scopolamine-Induced Amnesia | Reference |
| 1 | Reversal | [6][7] |
| 3 | Reversal | [6][7] |
| 10 | Reversal | [6][7] |
Table 2: Observed Peripheral Cholinergic Side Effects of this compound in Humans (for reference)
| Dose (oral) | Gastrointestinal Symptoms (salivary hypersecretion, abdominal pain, diarrhea) | Non-Gastrointestinal Symptoms (headache, dizziness, lacrimation, flushing, hyperhidrosis) | Reference |
| 4 mg | Reported | Not reported | [6][7] |
| 8 mg | Reported | Reported | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the assessment of both therapeutic and adverse effects of this compound.
Protocol 1: Assessment of Pro-Cognitive Effects using the Passive Avoidance Task in Rats
This protocol is adapted from methodologies used to evaluate the efficacy of this compound in reversing scopolamine-induced amnesia.[10]
Materials:
-
Passive avoidance apparatus (light and dark compartments)
-
Shocker unit
-
This compound solution
-
Scopolamine (B1681570) solution
-
Vehicle solution
-
Male Wistar rats (250-300g)
Procedure:
-
Habituation:
-
On day 1, allow each rat to explore the apparatus for 5 minutes with the door between the light and dark compartments open.
-
-
Training (Day 2):
-
Administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle 60 minutes before training.
-
Administer scopolamine (1 mg/kg, i.p.) or vehicle 30 minutes before training.
-
Place the rat in the light compartment, facing away from the door.
-
Start a timer. When the rat enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment (step-through latency).
-
Remove the rat from the apparatus and return it to its home cage.
-
-
Testing (Day 3):
-
24 hours after training, place the rat back into the light compartment.
-
Record the step-through latency to enter the dark compartment, with a maximum cutoff time of 300 seconds. No foot shock is delivered during the testing phase.
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant increase in step-through latency in the this compound-treated groups compared to the scopolamine-only group indicates a reversal of the amnesic effect.
Protocol 2: Quantification of Salivation in Rats
This protocol allows for the measurement of salivary secretion, a key indicator of peripheral cholinergic activity.
Materials:
-
This compound solution
-
Vehicle solution
-
Pilocarpine (positive control, optional)
-
Pre-weighed cotton balls or absorbent swabs
-
Forceps
-
Microcentrifuge tubes
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Dosing:
-
Administer this compound (at doses corresponding to cognitive studies) or vehicle to the rats.
-
-
Saliva Collection:
-
At the time of expected peak drug concentration, lightly anesthetize the rat.
-
Carefully place a pre-weighed cotton ball or absorbent swab in the rat's oral cavity using forceps for a fixed period (e.g., 2 minutes).
-
Remove the cotton ball/swab and immediately place it in a pre-weighed microcentrifuge tube.
-
-
Quantification:
-
Weigh the microcentrifuge tube containing the saliva-soaked cotton ball/swab.
-
Calculate the weight of the collected saliva by subtracting the initial weight of the tube and dry cotton ball/swab.
-
Saliva volume can be estimated assuming a density of 1 g/mL.
-
Data Analysis:
-
Compare the amount of saliva produced in the this compound-treated groups to the vehicle-treated group.
Protocol 3: Assessment of Gastrointestinal Motility in Mice (Charcoal Meal Assay)
This assay measures the transit of a charcoal meal through the gastrointestinal tract, providing an index of gut motility.
Materials:
-
This compound solution
-
Vehicle solution
-
Charcoal meal suspension (e.g., 5% charcoal in 10% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fasting:
-
Fast the mice for a predetermined period (e.g., 12-18 hours) with free access to water.
-
-
Dosing:
-
Administer this compound or vehicle orally or via the desired route.
-
-
Charcoal Meal Administration:
-
At a set time after drug administration (e.g., 30 minutes), administer a fixed volume of the charcoal meal suspension via oral gavage.
-
-
Transit Measurement:
-
After a specific time (e.g., 20-30 minutes) following the charcoal meal, euthanize the mice.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine flat on a surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Data Analysis:
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.
-
Compare the percentage of transit between the this compound-treated and vehicle-treated groups. An increase in transit percentage indicates a pro-motility (cholinergic) effect.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Optimizing this compound Dosage.
References
- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
Challenges with GSK1034702's bitopic agonist activity in research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK1034702 in their experiments. Given the compound's complex bitopic mechanism, this resource aims to clarify common challenges and provide structured experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "bitopic" agonist?
A1: this compound is a potent M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1][2][3] Initially described as an allosteric agonist, further research has demonstrated that it acts as a bitopic agonist.[1][4] This means it simultaneously binds to both the primary, or "orthosteric," site where the endogenous ligand acetylcholine (ACh) binds, and a secondary, "allosteric," site on the M1 receptor.[1][4] This dual interaction is a key characteristic of this compound.
Q2: What are the known signaling pathways activated by this compound?
A2: this compound activates the Gq/11 protein-mediated signaling pathway upon binding to the M1 mAChR.[2][3] This activation leads to downstream events including the accumulation of inositol (B14025) phosphate (B84403) 1 (IP1) and the phosphorylation of ERK1/2.[2][3] These pathways are crucial for its effects on neuronal firing and synaptic plasticity.[2][3]
Q3: What are the main challenges and adverse effects associated with this compound in research and clinical trials?
A3: The primary challenges with this compound stem from its bitopic nature, intrinsic agonist activity, and lack of selectivity for the M1 receptor subtype.[1][4] These factors likely contribute to the adverse effects observed in clinical trials, which include gastrointestinal symptoms (like salivary hypersecretion and diarrhea) and other non-gastrointestinal effects (such as headache and dizziness).[1] While it has shown pro-cognitive effects, these side effects have hindered its clinical development.[1][4][5]
Q4: How does the bitopic agonism of this compound differ from a purely allosteric modulator?
A4: A pure positive allosteric modulator (PAM) would typically enhance the effect of the endogenous agonist (ACh) without having significant agonist activity on its own. It would also not bind to the orthosteric site. In contrast, this compound has intrinsic agonist activity, meaning it can activate the receptor by itself. Furthermore, its binding to the orthosteric site means it can compete with orthosteric ligands.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent potency (EC50/pEC50) values in functional assays. | Cellular background and receptor expression levels: The potency of bitopic ligands can be sensitive to the cellular context. | Ensure consistent cell line, passage number, and receptor expression levels across experiments. Characterize the M1 receptor expression level in your cell system. |
| Presence of endogenous acetylcholine (ACh): If using primary cells or tissue preparations, endogenous ACh can compete with this compound at the orthosteric site, affecting its apparent potency. | Consider using a cholinesterase inhibitor to control for ACh degradation or use a recombinant cell line with no endogenous ACh production. | |
| Difficulty distinguishing bitopic from allosteric agonism. | Inappropriate assay design: Standard agonist dose-response curves may not fully elucidate the bitopic mechanism. | Conduct radioligand binding assays with an orthosteric antagonist like [3H]-N-methylscopolamine ([3H]-NMS). A competitive interaction suggests orthosteric site binding.[1] Additionally, perform functional assays in the presence of an orthosteric antagonist to see if the agonist effect of this compound is competitively blocked. |
| Unexpected off-target effects or lack of selectivity. | This compound is known to have a lack of muscarinic receptor subtype selectivity. [1] | Test this compound in cell lines expressing other muscarinic receptor subtypes (M2-M5) to characterize its activity profile. Consider using a more selective M1 agonist if subtype specificity is critical for your research question. |
| High background signal in inositol phosphate (IP) accumulation assays. | Suboptimal assay conditions or reagents. | Optimize the concentration of [3H]-myo-inositol for labeling, the duration of labeling, and the LiCl pre-incubation time. Ensure complete removal of unincorporated radioactivity before stimulation. |
Quantitative Data Summary
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Value | Assay Conditions | Reference |
| pEC50 (M1 mAChR) | 8.1 | Functional Assay | [2][3] |
| pKi ([3H]-NMS binding) | 6.5 | CHO cells expressing human M1 mAChR | [2][3] |
| EC50 (IP1 accumulation) | 7.1 nM | CHO cells | [2][3] |
| Maximal effect (IP1 accumulation) | 90% of ACh | CHO cells | [2][3] |
| IC50 (Methacholine-induced contraction) | 8 µM | Rat ileum | [2][3] |
| EC50 (Contraction) | 7 µM | Rat ileum | [2][3] |
Experimental Protocols
[3H]-N-Methylscopolamine ([3H]-NMS) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the M1 muscarinic receptor.
Materials:
-
CHO cells stably expressing the human M1 mAChR
-
[3H]-NMS (radioligand)
-
This compound
-
Atropine (B194438) (for non-specific binding determination)
-
Assay Buffer (e.g., HEPES-buffered saline)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture CHO-M1 cells to an appropriate density and prepare cell membranes.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]-NMS (typically around its Kd), and a range of concentrations of this compound.
-
Non-Specific Binding: In a separate set of wells, add assay buffer, [3H]-NMS, and a high concentration of atropine (e.g., 10 µM) to determine non-specific binding.
-
Total Binding: In another set of wells, add assay buffer and [3H]-NMS only.
-
Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate 1 (IP1) Accumulation Assay
Objective: To measure the functional agonist activity of this compound at the M1 receptor.
Materials:
-
CHO cells stably expressing the human M1 mAChR
-
[3H]-myo-inositol
-
This compound
-
Acetylcholine (ACh, as a reference agonist)
-
LiCl solution
-
Perchloric acid or trichloroacetic acid (TCA)
-
Anion-exchange chromatography columns
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: Plate CHO-M1 cells and label them overnight with [3H]-myo-inositol in inositol-free medium.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl for 15-30 minutes. LiCl inhibits the degradation of IP1.
-
Stimulation: Add varying concentrations of this compound or ACh to the cells and incubate for a defined period (e.g., 45 minutes).
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid or TCA.
-
Purification: Neutralize the extracts and apply them to anion-exchange chromatography columns to separate the inositol phosphates.
-
Elution and Counting: Elute the total inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the radioactivity counts against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
Visualizations
Caption: Bitopic binding of this compound to the M1 receptor.
Caption: M1 receptor signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Interpreting off-target effects of GSK1034702 in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK1034702 in their experiments. The information provided is intended to help interpret experimental outcomes, particularly in relation to the compound's known off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound was initially identified as a potent and selective allosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] It enhances the signaling of the Gq/11 protein-mediated pathway, leading to increased neuronal firing and long-term potentiation in the hippocampus.[1] However, further studies revealed that this compound acts as a bitopic agonist, meaning it simultaneously binds to both the orthosteric (primary) and an allosteric (secondary) site on the M1 mAChR.[3] This bitopic nature is a crucial factor in understanding its broader pharmacological profile.
Q2: What are the known off-target effects or adverse reactions associated with this compound?
Clinical trials and preclinical studies have identified several adverse effects associated with this compound, which are thought to be linked to its lack of complete selectivity for the M1 receptor and its bitopic binding mode.[3] These effects are primarily cholinergic in nature and include:
-
Gastrointestinal: Salivary hypersecretion, abdominal pain, diarrhea, and nausea.[1][2][4]
-
Cardiovascular: Changes in body temperature and flushing.[2][4]
-
Neurological: Headache and dizziness.[2]
These side effects are dose-dependent and have been a significant challenge in its clinical development.[2][4]
Q3: My experimental results show effects that are not consistent with selective M1 receptor activation. What could be the cause?
Observed effects that deviate from selective M1 agonism can likely be attributed to this compound's activity at other muscarinic receptor subtypes.[3] Although it has higher potency for the M1 receptor, it can also interact with M2, M3, M4, and M5 receptors, particularly at higher concentrations.[4] This lack of subtype selectivity is a key contributor to its off-target effects.[3] Researchers should consider the potential involvement of other muscarinic receptors in their experimental system when interpreting unexpected results.
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining clean, interpretable data. Here are a few strategies:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration that elicits the desired M1-mediated effect without significant off-target engagement.
-
Use of Selective Antagonists: Employ selective antagonists for other muscarinic receptor subtypes (M2-M5) to block their potential activation by this compound.
-
Control Experiments: Include appropriate control groups, such as cells or tissues lacking the M1 receptor (e.g., from knockout animals), to differentiate between on-target and off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in experimental replicates. | Inconsistent compound concentration or degradation. Off-target effects at the concentration used. | Prepare fresh stock solutions of this compound for each experiment. Perform a new dose-response curve to determine the optimal concentration. |
| Unexpected physiological responses in vivo (e.g., significant changes in heart rate or gastrointestinal motility). | Lack of muscarinic receptor subtype selectivity.[3] | Lower the administered dose. Consider co-administration with a peripherally restricted muscarinic antagonist to mitigate systemic side effects. |
| Inconsistent results between different cell lines or tissues. | Differential expression levels of muscarinic receptor subtypes. | Characterize the expression profile of M1-M5 receptors in your experimental models using techniques like qPCR or western blotting. |
| Agonist effect plateaus or decreases at higher concentrations. | Receptor desensitization or internalization upon prolonged or high-level stimulation. | Reduce the incubation time with this compound. Perform time-course experiments to identify the optimal duration of exposure. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Value | Cell/Tissue Type | Assay | Reference |
| pEC50 (M1 mAChR agonism) | 8.1 | - | - | [1] |
| pKi ([³H]-NMS binding) | 6.5 | CHO cells expressing human M1 mAChR | Radioligand Binding | [1] |
| EC50 (Inositol Phosphate 1 accumulation) | 7.1 nM | CHO cells | Inositol (B14025) Phosphate Assay | [1] |
| EC50 (ERK1/2 phosphorylation) | - | CHO cells | Phosphorylation Assay | [1] |
| IC50 (Methacholine-induced contraction) | 8 µM | Rat Ileum | Contraction Assay | [1] |
| EC50 (Contraction) | 7 µM | Rat Ileum | Contraction Assay | [1] |
Experimental Protocols
1. ERK1/2 Phosphorylation Assay in CHO Cells
-
Objective: To measure the activation of the M1 receptor-mediated ERK1/2 signaling pathway.
-
Methodology:
-
Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR in 96-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Prepare a serial dilution of this compound in a serum-free medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 5 minutes at 37°C.[1]
-
Include a positive control (e.g., a known M1 agonist like Acetylcholine) and a negative control (vehicle).
-
Lyse the cells and determine the levels of phosphorylated ERK1/2 and total ERK1/2 using a suitable detection method, such as a commercially available ELISA kit or Western blotting.
-
Normalize the phosphorylated ERK1/2 levels to total ERK1/2 and plot the dose-response curve to determine the EC50 value.
-
2. Inositol Phosphate (IP1) Accumulation Assay
-
Objective: To quantify the activation of the Gq/11 signaling pathway downstream of the M1 receptor.
-
Methodology:
-
Plate CHO cells expressing the human M1 mAChR in a suitable format (e.g., 96-well plate).
-
Grow cells to the desired confluency.
-
Pre-incubate the cells with a labeling agent (e.g., myo-[³H]inositol) overnight to allow for incorporation into cellular phosphoinositides.
-
Wash the cells to remove excess labeling agent.
-
Treat the cells with a range of this compound concentrations for 45 minutes in the presence of LiCl (which inhibits inositol monophosphatase, leading to IP1 accumulation).[1]
-
Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of accumulated IP1 using a scintillation counter.
-
Generate a dose-response curve to calculate the EC50.
-
Visualizations
Caption: Signaling pathway of this compound, including its bitopic binding and potential off-target effects.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic window of M1 muscarinic agonists like GSK1034702
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M1 muscarinic agonists, with a focus on improving their therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is GSK1034702 and what was its intended mechanism of action?
This compound is a compound that was investigated for its potential to treat cognitive deficits, such as those seen in Alzheimer's disease.[1][2] It was initially described as a potent, orally active, and allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) that could cross the blood-brain barrier.[1][3] The intended mechanism was to selectively activate M1 receptors, which are known to play a crucial role in learning and memory, thereby improving cognitive function.[4][5][6][7]
Q2: What were the key findings from preclinical and clinical studies of this compound?
In preclinical studies, this compound demonstrated pro-cognitive effects in rodents.[1][3] It was shown to activate the Gq/11 protein-mediated signaling pathway, enhance neuronal firing in the hippocampus, and improve memory in animal models.[3] In a clinical trial involving a nicotine (B1678760) withdrawal cognitive dysfunction model, this compound was found to improve immediate memory recall in human subjects.[1][5][6]
Q3: Why did this compound encounter issues in clinical development?
Despite showing some efficacy, this compound's development was hampered by significant side effects.[1] These adverse events were largely cholinergic in nature and included gastrointestinal issues, fluctuations in body temperature, increased perspiration, and dizziness.[4] Further investigation revealed that this compound was not a "pure" allosteric agonist but rather a bitopic ligand, meaning it interacts with both the orthosteric (acetylcholine binding site) and an allosteric site on the M1 receptor.[1] This bitopic nature, along with a lack of complete selectivity for the M1 receptor subtype, is believed to have contributed to the observed side effects.[1][8]
Q4: What are the common side effects associated with M1 muscarinic agonists?
The side effects of M1 muscarinic agonists are typically a result of activating muscarinic receptors throughout the body, not just in the brain. These are often referred to as cholinergic side effects and can include:
-
Gastrointestinal: Nausea, vomiting, diarrhea, abdominal cramps, and increased salivation.[4][9][10][11]
-
Cardiovascular: Bradycardia (slowed heart rate) and hypotension (low blood pressure).[11]
-
Other: Increased sweating, urination, and lacrimation (tearing).[4][9][11]
Q5: What are the primary strategies for improving the therapeutic window of M1 muscarinic agonists?
The main goal is to enhance the desired pro-cognitive effects while minimizing the peripheral cholinergic side effects. Key strategies include:
-
Developing "Pure" Positive Allosteric Modulators (PAMs): PAMs do not activate the M1 receptor on their own but enhance the effect of the endogenous neurotransmitter, acetylcholine.[4][12] This approach is thought to provide a more spatially and temporally controlled receptor activation, potentially leading to a wider therapeutic window.[12][13]
-
Designing Bitopic Ligands with Biased Signaling: Bitopic ligands, which bind to both the orthosteric and an allosteric site, can be engineered to preferentially activate certain downstream signaling pathways over others (biased agonism).[14][15][16] For instance, a ligand might be designed to favor G-protein signaling (associated with therapeutic effects) over β-arrestin recruitment (which can be linked to receptor desensitization and side effects).[14][16]
-
Utilizing Partial Agonists: Partial agonists have lower intrinsic efficacy compared to full agonists.[8] This "ceiling" effect may prevent over-stimulation of M1 receptors, thereby reducing the incidence and severity of side effects.[8]
Troubleshooting Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High incidence of cholinergic side effects in animal models (e.g., salivation, diarrhea) | Lack of M1 receptor subtype selectivity of the test compound. | 1. Profile the compound's binding affinity and functional activity across all five muscarinic receptor subtypes (M1-M5).2. Consider co-administration with a peripherally restricted muscarinic antagonist to block peripheral effects. |
| The compound is a full agonist with high intrinsic activity. | 1. Evaluate the compound's efficacy in functional assays to determine if it is a full or partial agonist.2. Synthesize and test analogs with modifications designed to reduce intrinsic efficacy. | |
| Lack of pro-cognitive effects in behavioral assays despite good in vitro potency | Poor blood-brain barrier penetration. | 1. Perform pharmacokinetic studies to measure the concentration of the compound in the brain versus plasma.2. Modify the chemical structure to improve lipophilicity and other properties that favor CNS penetration. |
| Rapid metabolism of the compound. | 1. Conduct in vitro and in vivo metabolism studies to identify major metabolic pathways.2. Design analogs that block or slow down the identified metabolic routes. | |
| Inconsistent results in cell-based functional assays | Receptor desensitization or downregulation upon prolonged agonist exposure. | 1. Compare the effects of orthosteric versus allosteric agonists on receptor internalization and downregulation. Allosteric agonists may cause less receptor desensitization.[17][18]2. Optimize the duration of agonist exposure in the assay. |
| Cell line variability or passage number effects. | 1. Use a consistent cell line and passage number for all experiments.2. Regularly perform quality control checks on the cell line, such as verifying receptor expression levels. |
Experimental Protocols
In Vitro Functional Assay: Inositol (B14025) Phosphate (IP) Accumulation
This assay measures the activation of the Gq/11 signaling pathway, which is the canonical pathway for M1 receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Myo-[³H]inositol.
-
Agonist of interest (e.g., this compound).
-
Lithium chloride (LiCl).
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Protocol:
-
Cell Seeding: Seed the M1-expressing cells in 24-well plates and grow to near confluency.
-
Radiolabeling: Incubate the cells with myo-[³H]inositol in inositol-free medium overnight to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with assay buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Agonist Stimulation: Add varying concentrations of the agonist to the wells and incubate for a specified time (e.g., 45 minutes).
-
Lysis and IP Extraction: Terminate the reaction by adding a stop solution (e.g., perchloric acid). Neutralize the lysate and apply it to a Dowex AG1-X8 column.
-
IP Elution: Wash the column to remove free inositol and then elute the accumulated [³H]inositol phosphates with a suitable eluent (e.g., ammonium (B1175870) formate).
-
Quantification: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the radioactive counts against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Strategies to Improve the Therapeutic Window.
Caption: Drug Discovery Workflow for M1 Agonists.
References
- 1. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. M1 muscarinic acetylcholine receptors: A therapeutic strategy for symptomatic and disease-modifying effects in Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Bitopic Ligand Engagement with the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Differential regulation of muscarinic M1 receptors by orthosteric and allosteric ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Contrasting effects of allosteric and orthosteric agonists on m1 muscarinic acetylcholine receptor internalization and down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK1034702 Technical Support Center: In-Vitro Experimentation Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of GSK1034702 in in-vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges related to the stability and solubility of this M1 muscarinic acetylcholine (B1216132) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). It activates the Gq/11 protein-mediated signaling pathway, which leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately enhancing neuronal firing and long-term potentiation.[1] Some research also suggests that this compound may interact with the M1 mAChR in a bitopic manner, engaging both the orthosteric and an allosteric site.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Please refer to the table below for a summary of recommended storage conditions for both the solid compound and solutions.
Q3: In which solvents is this compound soluble?
Q4: What are typical working concentrations for this compound in in-vitro assays?
A4: The optimal working concentration of this compound will vary depending on the specific cell type and assay. However, published studies have used concentrations ranging from 0.1 nM to 10 µM for various in-vitro assays, including ERK1/2 phosphorylation, inositol phosphate (B84403) accumulation, and radioligand binding assays.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Comments | Reference |
| DMSO | ≥ 2 mg/mL (6.00 mM) | Ultrasonic and warming to 60°C may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Comments | Reference |
| Solid Powder | -20°C | 3 years | [1] | |
| 4°C | 2 years | [1] | ||
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. Calculation: Volume (L) = (Mass (g) / 333.40 g/mol ) / 0.010 mol/L.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
-
If dissolution is slow, gentle warming in a water bath up to 60°C and/or brief ultrasonication can be applied.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Question: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?
Answer: This is a common issue for compounds with low aqueous solubility, a phenomenon often referred to as "crashing out." The abrupt change from a high-concentration organic solvent environment to a predominantly aqueous one can cause the compound to exceed its solubility limit and precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Dilution Strategy:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your high-concentration DMSO stock into pre-warmed (37°C) cell culture medium.
-
Drop-wise Addition: Add the stock solution drop-by-drop to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
-
Control Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.[3]
-
Consider Media Components: Components in serum-containing media can sometimes interact with compounds. If you continue to experience precipitation, you may consider testing your experiment in a serum-free medium formulation, if appropriate for your cells.
Issue 2: Inconsistent Experimental Results
Question: I am observing high variability in my results between experiments using this compound. What could be the cause?
Answer: Inconsistent results can stem from issues with compound stability and handling.
Troubleshooting Steps:
-
Freshly Prepare Working Solutions: Whenever possible, prepare fresh working dilutions of this compound from your frozen stock solution for each experiment. The stability of this compound in aqueous media over extended periods has not been extensively documented.
-
Avoid Repeated Freeze-Thaw Cycles: Only thaw the required number of stock solution aliquots for each experiment. Repeated freezing and thawing can lead to degradation of the compound.
-
Ensure Complete Dissolution: Before making dilutions, ensure that your DMSO stock solution is completely thawed and vortexed to ensure a homogenous solution.
-
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.
-
Verify Compound Integrity: If you suspect degradation of your stock solution, consider obtaining a fresh vial of the compound.
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Using this compound in Cell-Based Assays.
Caption: Troubleshooting Logic for this compound Precipitation Issues.
References
Troubleshooting unexpected outcomes in GSK1034702 behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK1034702 in behavioral studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active agonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) that can cross the blood-brain barrier.[1] It was initially developed as a selective M1 allosteric agonist but was later characterized as having a bitopic binding mode, meaning it interacts with both the primary (orthosteric) and a secondary (allosteric) site on the receptor.[2][3] Activation of the M1 receptor by this compound stimulates the Gq/11 protein-mediated signaling pathway.[1] This pathway activation leads to a cascade of intracellular events, including the mobilization of calcium and the activation of various kinases, which are thought to underlie its pro-cognitive effects.[4][5]
Q2: What are the expected pro-cognitive effects of this compound in behavioral models?
This compound has been shown to have pro-cognitive effects in a variety of preclinical and clinical models. In rodents, it has been demonstrated to reverse scopolamine-induced amnesia in tasks such as the passive avoidance test and contextual fear conditioning.[4][6] For example, a 10 mg/kg dose of this compound was shown to reverse memory deficits in a contextual fear conditioning model in mice. In human studies, this compound, particularly at an 8 mg dose, has been shown to improve immediate recall in a nicotine (B1678760) abstinence model of cognitive dysfunction.[4][7]
Troubleshooting Guide
Issue 1: Lack of Efficacy or Inconsistent Pro-Cognitive Effects
Q: We are not observing the expected memory-enhancing effects of this compound in our behavioral paradigm. What could be the issue?
A: Several factors could contribute to a lack of efficacy or inconsistent results. Consider the following troubleshooting steps:
-
Dose Selection: The cognitive-enhancing effects of this compound are dose-dependent. Ensure you are using an appropriate dose range. Based on the literature, effective doses in rodent passive avoidance tasks are in the range of 1-10 mg/kg.[4][6] In contextual fear conditioning, a 10 mg/kg dose has been shown to be effective in mice. It is advisable to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
-
Timing of Administration: The timing of drug administration relative to the training and testing phases of your behavioral assay is critical. For scopolamine-induced amnesia models, this compound is typically administered prior to the training session.[8] The pharmacokinetic profile of the compound should be considered to ensure that peak brain concentrations coincide with the memory acquisition or consolidation phase you are targeting.
-
Animal Strain and Species: There can be species and strain differences in the response to muscarinic agonists. The reported brain-to-plasma ratios for this compound vary between mouse, rat, and marmoset, indicating potential differences in brain penetration.[9] Ensure that the animal model you are using is appropriate and consider potential metabolic differences.
-
Behavioral Paradigm Sensitivity: The sensitivity of the behavioral assay itself can influence the results. Ensure that your chosen paradigm is sensitive to the cognitive domain you are investigating and that your baseline performance allows for the detection of improvement. For example, if the task is too easy, a ceiling effect may mask any pro-cognitive effects of the drug.
-
Compound Stability and Formulation: Verify the stability and proper formulation of your this compound compound. Improper storage or formulation can lead to degradation and loss of activity.
Issue 2: Observation of Adverse Effects
Q: Our animals are exhibiting significant adverse effects, such as excessive salivation, diarrhea, and tremors. What is causing this and how can we mitigate it?
A: The observed adverse effects are characteristic of cholinergic stimulation and are a known issue with this compound.
-
Mechanism of Adverse Effects: These side effects are primarily due to the compound's lack of complete selectivity for the M1 receptor and its intrinsic agonist activity at other muscarinic receptor subtypes (M2 and M3), which are involved in regulating peripheral functions.[3][10] The bitopic nature of this compound's binding may also contribute to these effects.[2][3]
-
Dose-Dependence of Adverse Effects: The severity of these adverse effects is dose-dependent.[4] While higher doses may be more effective for cognitive enhancement, they are also more likely to induce side effects.
-
Mitigation Strategies:
-
Dose Reduction: The most straightforward approach is to reduce the dose of this compound. A careful dose-response study can help identify a therapeutic window where pro-cognitive effects are observed with minimal adverse effects.
-
Peripheral Antagonists: Co-administration of a peripherally restricted muscarinic antagonist can help to block the peripheral side effects without interfering with the central effects of this compound.
-
Acclimatization: A gradual dose escalation schedule may help to acclimatize the animals to the compound and reduce the severity of acute side effects.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in Preclinical Models
| Model | Species | Dose Range | Effect | Citation |
| Scopolamine-Induced Amnesia (Passive Avoidance) | Rat | 1, 3, 10 mg/kg | Dose-dependent reversal of amnesia. | [4][6] |
| Contextual Fear Conditioning | Mouse | 10 mg/kg | Reversal of scopolamine-induced memory deficits. |
Table 2: Reported Adverse Effects of this compound in Humans
| Adverse Effect | 4 mg Dose | 8 mg Dose | Citation |
| Gastrointestinal | [4] | ||
| Salivary Hypersecretion | Reported | More Frequent | [4] |
| Abdominal Pain | Reported | More Frequent | [4] |
| Diarrhea | Reported | More Frequent | [4] |
| Non-Gastrointestinal | [4] | ||
| Headache | Not Reported | Reported | [4] |
| Dizziness | Not Reported | Reported | [4] |
| Lacrimation | Not Reported | Reported | [4] |
| Flushing | Not Reported | Reported | [4] |
| Hyperhidrosis | Not Reported | Reported | [4] |
Experimental Protocols
1. Scopolamine-Induced Amnesia in the Passive Avoidance Task (Rodents)
This protocol is a fear-motivated test used to assess memory.
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.
-
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Training:
-
Place the animal in the light compartment.
-
After a brief acclimatization period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment, close the door and deliver a mild footshock (e.g., 0.4-1.6 mA for 1-2 seconds).
-
The latency to enter the dark compartment is recorded.
-
-
Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) and scopolamine (B1681570) (e.g., 0.4-1.2 mg/kg, i.p.) at a specified time before the training trial (e.g., 30 minutes).[2]
-
Testing: 24 hours after the training trial, place the animal back in the light compartment and record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event.
-
2. Contextual Fear Conditioning (Rodents)
This task assesses the ability of an animal to learn and remember an association between a specific environment (context) and an aversive stimulus.
-
Apparatus: A conditioning chamber with distinct visual, auditory, and olfactory cues. The floor is a grid capable of delivering a footshock.
-
Procedure:
-
Habituation: Handle the animals for several days before the experiment.
-
Training (Day 1):
-
Place the animal in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).
-
Deliver one or more footshocks (e.g., 0.4 mA for 1 second).[11]
-
Remove the animal from the chamber after a post-shock period.
-
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) and scopolamine (e.g., 1 mg/kg, i.p.) prior to the training session.[8]
-
Testing (Day 2):
-
Place the animal back into the same conditioning chamber (context).
-
Record the amount of time the animal spends "freezing" (a species-typical fear response characterized by the absence of all movement except for respiration) over a set period (e.g., 5 minutes).
-
Increased freezing time indicates better memory of the context-shock association.
-
-
Visualizations
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evaluation of the mechanism of scopolamine-induced impairment in two passive avoidance protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. Low-dose systemic scopolamine disrupts context conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scopolamine selectively disrupts the acquisition of contextual fear conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An evaluation of the brain distribution of [11C]this compound, a muscarinic-1 (M1) positive allosteric modulator in the living human brain using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contextual fear response is modulated by M-type K+ channels and is associated with subtle structural changes of the axon initial segment in hippocampal GABAergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the cardiovascular adverse events associated with GSK1034702
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential adverse events associated with the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, GSK1034702.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with this compound in clinical and preclinical studies?
A1: this compound is generally well-tolerated. The most frequently reported adverse events are dose-related and consistent with peripheral muscarinic receptor activation. These are typically mild and can include gastrointestinal symptoms such as salivary hypersecretion, abdominal pain, and diarrhea. Other reported non-gastrointestinal symptoms include headache, dizziness, lacrimation (tearing), flushing, and hyperhidrosis (excessive sweating).[1]
Q2: What is the mechanism of action of this compound and how does it relate to its side effect profile?
A2: this compound is a potent M1 muscarinic acetylcholine receptor (mAChR) agonist.[2][3] It was initially described as an allosteric agonist but has since been characterized as interacting with the M1 receptor in a bitopic manner, spanning both the orthosteric and an allosteric site.[4] Its therapeutic effects in cognition are mediated by the activation of M1 receptors in the central nervous system. However, its adverse effects stem from the activation of muscarinic receptors in peripheral tissues, leading to classic cholinergic side effects.[2][5]
Q3: Are there significant cardiovascular adverse events associated with this compound?
A3: While muscarinic agonists as a class can potentially cause cardiovascular effects such as bradycardia (slowed heart rate) and hypotension (low blood pressure), a first-in-human study with this compound reported no significant abnormalities in blood pressure or heart rate.[6][7] Therefore, at clinically tested doses, significant cardiovascular adverse events with this compound have not been a primary concern. However, it is crucial to monitor cardiovascular parameters during preclinical studies, especially at higher dose ranges.
Q4: Can the peripheral side effects of this compound be mitigated?
A4: Yes, one potential strategy to mitigate the peripheral cholinergic side effects of centrally acting M1 agonists like this compound is the co-administration of a peripherally restricted muscarinic antagonist. A classic example of this approach is the combination of the M1/M4 agonist xanomeline (B1663083) with trospium (B1681596), a muscarinic antagonist that does not readily cross the blood-brain barrier. This combination has been shown to reduce the peripheral side effects of xanomeline without compromising its central nervous system efficacy.
Troubleshooting Guides
Managing Gastrointestinal Side Effects in Preclinical Models
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Excessive salivation, diarrhea, or abdominal cramping in animal models. | Peripheral M2 and M3 muscarinic receptor activation in the gastrointestinal tract and salivary glands. | 1. Dose Adjustment: Titrate the dose of this compound to the lowest effective dose that achieves the desired central nervous system effect with minimal peripheral side effects. 2. Co-administration with a Peripherally Restricted Antagonist: Consider co-administering a muscarinic antagonist that does not cross the blood-brain barrier, such as trospium chloride. This can help to block the peripheral effects of this compound. 3. Monitor Hydration and Electrolyte Balance: In cases of severe diarrhea, ensure adequate hydration and monitor electrolyte levels in the animal subjects. |
Experimental Protocols
Preclinical Cardiovascular Safety Assessment of Muscarinic Agonists
This protocol outlines a suggested workflow for assessing the potential cardiovascular effects of this compound in a preclinical setting.
-
In Vitro hERG Assay:
-
Objective: To assess the potential for this compound to inhibit the hERG potassium channel, which is a key indicator of proarrhythmic risk.
-
Methodology: Utilize manual or automated patch-clamp electrophysiology on cells stably expressing the hERG channel. Test a range of this compound concentrations to determine the IC50.
-
-
Isolated Heart (Langendorff) Preparation:
-
Objective: To evaluate the direct effects of this compound on cardiac function independent of systemic physiological responses.
-
Methodology: Perfuse an isolated rodent heart with a Krebs-Henseleit solution containing this compound. Measure parameters such as heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (dP/dt).
-
-
In Vivo Cardiovascular Telemetry in Conscious, Unrestrained Animals (e.g., dogs, non-human primates):
-
Objective: To continuously monitor cardiovascular parameters in a conscious animal model, providing a more physiologically relevant assessment.
-
Methodology: Surgically implant telemetry transmitters to record electrocardiogram (ECG), blood pressure, and heart rate. After a recovery period, administer this compound and monitor for changes in QT interval, heart rate, and blood pressure over an extended period.
-
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Preclinical Cardiovascular Safety Assessment Workflow.
References
- 1. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders [mdpi.com]
- 2. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic control of cardiovascular function in humans: a review of current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Why GSK1034702 clinical trials were terminated and lessons learned
This technical support center provides researchers, scientists, and drug development professionals with information regarding the termination of clinical trials for GSK1034702, a former investigational M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. The content addresses key questions and potential experimental issues related to the development and study of M1 receptor agonists, drawing lessons from the this compound program.
Frequently Asked Questions (FAQs)
Q1: Why were the clinical trials for this compound terminated?
A1: The clinical development program for this compound was terminated due to the observation of significant cholinergic adverse effects. These side effects were primarily gastrointestinal and cardiovascular in nature, limiting the drug's therapeutic window and potential for clinical use.[1]
Q2: What was the intended therapeutic indication for this compound?
A2: this compound was being developed for the treatment of cognitive dysfunction associated with neurodegenerative disorders, such as Alzheimer's disease.[2][3] The M1 muscarinic receptor plays a crucial role in learning and memory processes.[4][5][6][7]
Q3: What was the proposed mechanism of action for this compound?
A3: Initially, this compound was characterized as a potent and selective M1 receptor allosteric agonist.[2][4] However, subsequent research revealed that it functions as a bitopic agonist, meaning it simultaneously binds to both the orthosteric (acetylcholine binding site) and an allosteric site on the M1 receptor.[1][2][3] This bitopic nature and a lack of complete selectivity for the M1 subtype are believed to have contributed to the observed adverse effects.[2]
Q4: Were there any positive efficacy signals in the clinical trials?
A4: Yes, in a clinical study using a nicotine (B1678760) withdrawal model of cognitive dysfunction (NCT01371799), this compound demonstrated a pro-cognitive effect. Specifically, an 8 mg dose of this compound was shown to significantly improve immediate episodic memory recall.[2][4][5][6][7][8]
Q5: What are the key lessons learned from the this compound program for researchers developing M1 receptor agonists?
A5: The primary lesson is the critical importance of achieving high selectivity for the M1 receptor subtype to avoid off-target effects. The experience with this compound suggests that "pure" positive allosteric modulators (PAMs) with low intrinsic agonist activity may offer a better safety profile than bitopic or non-selective agonists.[2][3] Future clinical candidates should ideally exhibit high selectivity and a well-defined mechanism of action to minimize the risk of cholinergic side effects.[2]
Troubleshooting Guides for M1 Agonist Experiments
This section provides guidance on potential issues that may arise during preclinical or clinical research with M1 receptor agonists, using the challenges encountered with this compound as a framework.
| Issue | Potential Cause | Troubleshooting/Investigative Steps |
| High incidence of gastrointestinal (e.g., salivation, diarrhea) or cardiovascular (e.g., changes in heart rate, flushing) adverse events in animal models or human subjects. | Lack of selectivity for the M1 receptor subtype, with potential activity at M2 or M3 receptors which are prevalent in the heart and smooth muscle/glands, respectively. | - Conduct comprehensive in vitro receptor binding and functional activity profiling across all muscarinic receptor subtypes (M1-M5).- Evaluate the binding mode of the compound (orthosteric, allosteric, or bitopic) to understand its interaction with the receptor. |
| Observed pro-cognitive effects are accompanied by a narrow therapeutic window. | The compound may possess intrinsic agonist activity at off-target receptors or have a bitopic binding mode that leads to overstimulation of cholinergic pathways. | - Characterize the compound as a pure PAM versus an allosteric agonist or bitopic agonist.- In vivo studies should carefully assess the dose-response relationship for both efficacy and adverse effects to determine the therapeutic index. |
| Inconsistent or unexpected signaling pathway activation in cellular assays. | The compound may be a biased agonist, preferentially activating certain downstream signaling pathways over others. The bitopic nature of a ligand can also lead to complex signaling outcomes. | - Profile the compound's activity across multiple signaling pathways downstream of the M1 receptor (e.g., Gq/11-PLC-IP3/DAG, ERK phosphorylation).- Compare the signaling profile to that of the endogenous ligand, acetylcholine. |
| Difficulty in translating preclinical efficacy to a safe clinical profile. | Preclinical models may not fully recapitulate the complexity of cholinergic signaling and receptor distribution in humans, leading to an underestimation of potential side effects. | - Employ a range of preclinical models, including those that can assess both central (cognitive) and peripheral (adverse) effects.- Consider using human-derived cells or tissues in vitro to better predict human responses. |
Quantitative Data Summary
The following table summarizes the most frequent adverse events observed in the NCT01371799 clinical trial of this compound in nicotine-abstained smokers.
| Adverse Event | Placebo (N=21) n (%) | 4 mg this compound (N=21) n (%) | 8 mg this compound (N=22) n (%) |
| Gastrointestinal | |||
| Salivary hypersecretion | 0 (0) | 1 (4.8) | 2 (9.1) |
| Abdominal pain | 0 (0) | 1 (4.8) | 1 (4.5) |
| Diarrhea | 0 (0) | 0 (0) | 1 (4.5) |
| Non-Gastrointestinal | |||
| Headache | 1 (4.8) | 2 (9.5) | 3 (13.6) |
| Dizziness | 0 (0) | 1 (4.8) | 2 (9.1) |
| Lacrimation | 0 (0) | 0 (0) | 1 (4.5) |
| Flushing | 0 (0) | 0 (0) | 1 (4.5) |
| Hyperhidrosis | 0 (0) | 0 (0) | 1 (4.5) |
| Body temperature changes | 0 (0) | 0 (0) | 1 (4.5) |
Data adapted from a study on the effects of this compound in a nicotine abstinence model.[4]
Experimental Protocols
1. Radioligand Binding Assay to Determine Binding Mode (Competitive vs. Allosteric)
-
Objective: To determine if a test compound competes with an orthosteric radioligand for binding to the M1 receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human M1 mAChR.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the orthosteric radioligand.
-
Test compound (e.g., this compound).
-
Atropine (B194438) (for determining non-specific binding).
-
Binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
GF/A or GF/B filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the M1 receptor-expressing membranes with a fixed concentration of [3H]-NMS (typically at its Kd value).
-
Add increasing concentrations of the test compound to different tubes.
-
Include a set of tubes with an excess of atropine to determine non-specific binding.
-
Incubate the mixture at a specified temperature (e.g., 21°C or 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through the filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine if the test compound competitively displaces [3H]-NMS, which would be indicative of binding to the orthosteric site. A lack of competition may suggest an allosteric binding site.
-
2. Inositol (B14025) Phosphate (IP) Accumulation Assay for Functional Activity
-
Objective: To measure the functional agonistic activity of a compound at the Gq/11-coupled M1 receptor.
-
Materials:
-
CHO cells stably expressing the human M1 mAChR.
-
Test compound.
-
Acetylcholine (ACh) as a reference agonist.
-
Commercially available IP-One Gq assay kit (e.g., from Cisbio).
-
-
Procedure:
-
Seed the M1-expressing CHO cells in a 96-well plate and grow to confluence.
-
Stimulate the cells with varying concentrations of the test compound or ACh for a specified time (e.g., 45 minutes) at 37°C.
-
Lyse the cells and add the assay reagents according to the manufacturer's instructions to detect the accumulated inositol monophosphate (IP1).
-
Read the signal (e.g., fluorescence) on a plate reader.
-
Plot the dose-response curves and calculate the EC50 and Emax values to determine the potency and efficacy of the test compound.
-
Visualizations
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Bitopic Binding Mode of this compound.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to M1 Receptor Activation: GSK1034702 vs. Xanomeline
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive function, has emerged as a promising therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. This guide provides a detailed comparison of two prominent M1 receptor agonists, GSK1034702 and xanomeline (B1663083), focusing on their mechanisms of action, binding and functional potencies, and the signaling pathways they trigger.
At a Glance: Key Differences
| Feature | This compound | Xanomeline |
| Primary Mechanism | Bitopic Agonist | Functionally Selective M1/M4 Agonist |
| Binding Mode | Interacts with both the orthosteric and an allosteric site simultaneously.[1][2][3] | Interacts with multiple sites on the receptor, exhibiting wash-resistant binding.[4][5][6] |
| Reported Selectivity | Initially reported as a potent and selective M1 allosteric agonist, but later shown to have a lack of muscarinic receptor subtype selectivity.[1][7] | Functionally selective for M1 and M4 receptors, though it binds with high affinity to all five muscarinic subtypes.[4][8] |
| Clinical Status | Investigated for cognitive dysfunction but development was impacted by adverse side effects.[1][9] | A component of a combination product (KarXT) approved for the treatment of schizophrenia.[10] |
Quantitative Comparison of M1 Receptor Activation
The following tables summarize the available quantitative data for this compound and xanomeline from various in vitro assays. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
Binding Affinity
| Compound | Assay Type | Cell Line/Tissue | Radioligand | pKi / Ki | Citation |
| This compound | Radioligand Binding | CHO cells expressing human M1 mAChR | [3H]-N-methylscopolamine ([3H]-NMS) | pKi = 6.5 | [1] |
| Xanomeline | Radioligand Binding | CHO cells expressing human M1 receptor | [3H]-N-methylscopolamine ([3H]-NMS) | Ki = 296 nM | [4] |
| Xanomeline | Radioligand Binding | CHO cells expressing human M1 receptor | [3H]-NMS | pKi = 8.1 | [11] |
Functional Potency
| Compound | Assay Type | Cell Line | Parameter | pEC50 / EC50 | Intrinsic Activity (IA) | Citation | |---|---|---|---|---|---| | This compound | Ca2+ Mobilization (FLIPR) | Human recombinant M1 receptors | pEC50 | 8.1 | 0.78 ± 0.02 |[7] | | This compound | [35S]GTPγS Binding | Post-mortem human cortex | pEC50 | 7.0 - 7.5 | - |[1] | | Xanomeline | Phosphoinositide Hydrolysis | CHO cells expressing genetic m1 receptors | % of carbachol (B1668302) response | - | 100% |[12] | | Xanomeline | [35S]GTPγS Binding | CHO cells expressing human M1 receptors | - | Potent full agonist | - |[4] |
Mechanism of Action and Signaling Pathways
Both this compound and xanomeline activate the M1 receptor, which primarily couples to Gq/11 G-proteins. This initiates a canonical signaling cascade leading to neuronal excitation.
M1 Receptor Signaling Pathway
Activation of the M1 receptor by an agonist leads to the dissociation of the Gq/11 protein. The Gαq subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to the phosphorylation of various downstream targets, including extracellular signal-regulated kinases (ERK1/2), modulating neuronal excitability and synaptic plasticity.[13][14]
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the M1 receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing M1 receptors in a suitable buffer and prepare a membrane fraction by centrifugation.[15]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and a range of concentrations of the unlabeled test compound (this compound or xanomeline). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known M1 antagonist like atropine).[16][17]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[15][18]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from a competition curve and then calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[15][19]
Inositol Phosphate (B84403) (IP) Accumulation Assay
This functional assay measures the accumulation of inositol phosphates, a downstream product of M1 receptor activation via the Gq/11 pathway.
Protocol:
-
Cell Culture and Labeling: Culture cells expressing M1 receptors and label them with [3H]-myo-inositol overnight.
-
Stimulation: Pre-incubate the labeled cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with varying concentrations of the test agonist.[20]
-
Extraction: Lyse the cells and extract the inositol phosphates.
-
Purification and Quantification: Separate the inositol phosphates using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the amount of inositol phosphate accumulation against the agonist concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal response).[21]
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, another downstream signaling event following M1 receptor activation.
Protocol:
-
Cell Culture: Plate cells expressing M1 receptors in multi-well plates and serum-starve them to reduce basal ERK1/2 phosphorylation.[22][23]
-
Agonist Stimulation: Treat the cells with different concentrations of the test compound for a specific time (e.g., 5-15 minutes).[24]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Western Blotting or ELISA:
-
Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated form of ERK1/2 and total ERK1/2. Then, use a secondary antibody conjugated to an enzyme for detection.[22]
-
ELISA/HTRF: Use a plate-based immunoassay with antibodies specific for phosphorylated and total ERK1/2 for a higher-throughput analysis.[25]
-
-
Detection and Analysis: Quantify the signal and normalize the amount of phosphorylated ERK1/2 to the total amount of ERK1/2. Plot the normalized signal against the agonist concentration to determine the EC50.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by the receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes containing the M1 receptor.[26]
-
Assay Setup: In a multi-well plate, combine the membranes, GDP, and varying concentrations of the test agonist.[27][28]
-
Initiation: Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP. Agonist-activated receptors will promote the binding of [35S]GTPγS to the Gα subunit.[26][29]
-
Termination and Filtration: Stop the reaction and separate the membrane-bound [35S]GTPγS by rapid filtration.[28]
-
Quantification: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of [35S]GTPγS binding against the agonist concentration to determine the EC50 and Emax.[26]
Conclusion
This compound and xanomeline represent two distinct approaches to activating the M1 receptor. This compound, with its bitopic binding mode, was designed for high potency and selectivity, though this did not fully translate to the clinical setting due to off-target effects. Xanomeline's functional selectivity for M1 and M4 receptors, combined with its unique wash-resistant binding properties, has demonstrated clinical efficacy in schizophrenia. The choice between these or similar compounds for research or therapeutic development will depend on the specific application and the desired pharmacological profile. Understanding their distinct mechanisms of action and carefully evaluating their performance in a range of in vitro and in vivo models is crucial for advancing the field of M1 receptor-targeted therapeutics.
References
- 1. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the unique binding and activating properties of xanomeline at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological evaluation of the long-term effects of xanomeline on the M(1) muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of the brain distribution of [11C]this compound, a muscarinic-1 (M1) positive allosteric modulator in the living human brain using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Immediate and Delayed Consequences of Xanomeline Wash-Resistant Binding at the M3 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
Reversal of Scopolamine-Induced Amnesia: A Comparative Analysis of GSK1034702 and Other Nootropics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of GSK1034702, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, in reversing scopolamine-induced amnesia, benchmarked against other prominent nootropic agents. The data presented is compiled from various preclinical studies, offering a quantitative and methodological overview to inform further research and drug development in the field of cognitive enhancement.
Introduction
Scopolamine (B1681570), a non-selective muscarinic receptor antagonist, is widely used in preclinical research to induce a transient amnesic state that mimics certain cognitive deficits observed in neurodegenerative disorders like Alzheimer's disease.[1] This model is a valuable tool for screening and characterizing potential nootropic compounds. This guide focuses on this compound and compares its performance with classic nootropics such as piracetam (B1677957) and aniracetam (B1664956), as well as the acetylcholinesterase inhibitor, donepezil (B133215).
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the reversal of scopolamine-induced amnesia by the selected compounds in two common behavioral paradigms: the Passive Avoidance Task and the Morris Water Maze. It is important to note that the experimental conditions, including animal models, drug dosages, and specific protocols, may vary between studies.
Table 1: Passive Avoidance Task - Reversal of Scopolamine-Induced Amnesia
The passive avoidance task assesses fear-motivated memory.[2] A longer step-through latency in the retention trial indicates better memory of the aversive stimulus.
| Compound | Animal Model | Scopolamine Dose | Compound Dose | Key Finding (Step-Through Latency) | Reference |
| This compound | Rat | Not specified | 1, 3, 10 mg/kg | Dose-dependently reversed scopolamine-induced amnesia. | [3] |
| Piracetam | Mouse | 1 mg/kg, IP | 100 mg/kg, twice daily for 10 days | Significantly antagonized the ethanol-induced shortening of latency to enter the dark compartment. | [4] |
| Piracetam | Rat | 3 mg/kg | 100 mg/kg | Largely overcame the amnesic effects of scopolamine. | [5] |
| Aniracetam | Rat | Not specified | 50 mg/kg, PO | 53% of aniracetam-treated rats showed correct passive avoidance responding compared to 9% of the vehicle group. | [6] |
| Aniracetam | Rat | 0.63 mg/kg, IP | 100 mg/kg, PO | Prevented scopolamine-induced amnesia. | [7] |
| Donepezil | Mouse | 1.0 mg/kg, IP | 3-10 mg/kg | Ameliorated scopolamine-induced memory impairment. | [8][9] |
Table 2: Morris Water Maze - Reversal of Scopolamine-Induced Spatial Memory Deficits
The Morris Water Maze is a test of spatial learning and memory. A shorter escape latency to find the hidden platform indicates improved spatial memory.
| Compound | Animal Model | Scopolamine Dose | Compound Dose | Key Finding (Escape Latency) | Reference |
| This compound | Not explicitly found in MWM with scopolamine | - | - | - | - |
| Donepezil | Mouse | Not specified | 10 mg/kg | Only slightly improved cognition. | [10] |
| Donepezil | Rat | 0.4 mg/kg, IP | 0.1-1.0 mg/kg, IP | Ameliorated scopolamine-induced deficit in a dose-related manner. | [11] |
Experimental Protocols
Scopolamine-Induced Amnesia Model
-
Animal Models: Commonly used models include mice (e.g., Swiss albino, NMRI) and rats (e.g., Wistar, Sprague-Dawley).[1]
-
Scopolamine Administration: Scopolamine is typically administered intraperitoneally (IP) at doses ranging from 0.3 to 3.0 mg/kg.[11] The timing of administration is critical, often given 20-30 minutes before the training session to impair memory acquisition.
Passive Avoidance Task
This task relies on the innate preference of rodents for dark environments.
-
Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition Trial): The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates successful memory of the aversive event.[12]
Passive Avoidance Task Workflow
Signaling Pathways
The mechanisms of action for these nootropic agents vary, targeting different aspects of neurotransmission and neuronal function.
This compound Signaling Pathway
This compound is a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor. Its binding enhances the receptor's response to acetylcholine, leading to the activation of downstream signaling cascades that are crucial for learning and memory.[13][14]
This compound Signaling Pathway
Comparative Nootropic Signaling Pathways
The other nootropics in this comparison have different primary mechanisms of action.
-
Piracetam: The exact mechanism is not fully understood, but it is thought to modulate AMPA and NMDA receptors, and increase cell membrane fluidity, which may enhance neurotransmitter release.[15][16] It also appears to increase the action of acetylcholine via muscarinic receptors.[16]
-
Aniracetam: This compound is known to modulate AMPA receptors, reducing their desensitization and thereby enhancing glutamatergic neurotransmission.[17] It also appears to increase the release of dopamine (B1211576) and serotonin (B10506).[18]
-
Donepezil: As an acetylcholinesterase inhibitor, donepezil increases the synaptic levels of acetylcholine by preventing its breakdown.[19] It has also been shown to act as a potent agonist of the sigma-1 receptor.[19]
Mechanisms of Other Nootropics
Conclusion
This compound demonstrates efficacy in reversing scopolamine-induced amnesia in preclinical models, with a clear dose-dependent effect observed in the passive avoidance task. Its mechanism as a selective M1 receptor agonist provides a targeted approach to enhancing cholinergic neurotransmission, a key pathway implicated in memory formation.
When compared to other nootropics, the data suggests that while all compounds show some level of efficacy, the direct comparison is challenging due to the variability in experimental designs across studies. Piracetam and aniracetam, with their broader mechanisms of action, have a long history of use in similar models. Donepezil, an established treatment for Alzheimer's disease, also effectively reverses scopolamine-induced deficits, primarily by increasing acetylcholine availability.
For researchers and drug development professionals, this comparative guide highlights the potential of selective M1 receptor modulation as a promising strategy for cognitive enhancement. Further head-to-head studies under standardized conditions are warranted to definitively establish the comparative efficacy of these compounds. The detailed protocols and signaling pathway diagrams provided herein serve as a foundational resource for designing and interpreting future investigations in this critical area of neuroscience.
References
- 1. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 2. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. [Effect of piracetam on passive avoidance learning in ethanol-treated mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piracetam prevents scopolamine-induced memory impairment and decrease of NTPDase, 5'-nucleotidase and adenosine deaminase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aniracetam reverses memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions between oxiracetam, aniracetam and scopolamine on behavior and brain acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Scopolamine amnesia of passive avoidance: a deficit of information acquisition [pubmed.ncbi.nlm.nih.gov]
- 12. ppj.phypha.ir [ppj.phypha.ir]
- 13. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 16. Piracetam - Wikipedia [en.wikipedia.org]
- 17. Aniracetam reduces glutamate receptor desensitization and slows the decay of fast excitatory synaptic currents in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aniracetam enhances cortical dopamine and serotonin release via cholinergic and glutamatergic mechanisms in SHRSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Donepezil - Wikipedia [en.wikipedia.org]
Pro-Cognitive Effects of GSK1034702 and Other M1 Receptor Agonists: A Comparative Review in Animal Models
For researchers and professionals in drug development, this guide provides a comparative analysis of the pro-cognitive effects of the M1 receptor agonist GSK1034702 and its alternatives, AC-260584 and HTL9936, as demonstrated in various animal models. The data presented is compiled from preclinical studies and aims to offer an objective overview to inform further research and development in the field of cognitive enhancement.
Executive Summary
This compound, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, has demonstrated pro-cognitive effects in rodent models, particularly in reversing scopolamine-induced amnesia. This guide compares its efficacy with two other M1 agonists, AC-260584 and HTL9936, which have also shown promise in preclinical cognitive paradigms. While direct comparative studies are limited, this guide synthesizes the available data on their performance in distinct animal models of cognitive impairment, providing a framework for understanding their potential therapeutic utility.
Comparative Analysis of Pro-Cognitive Effects
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound, AC-260584, and HTL9936 on cognitive performance in animal models.
Table 1: this compound in Scopolamine-Induced Amnesia (Passive Avoidance Task)
| Animal Model | Treatment Groups | Doses (mg/kg) | Key Finding |
| Rat | Scopolamine (B1681570) + this compound | 1, 3, 10 | Dose-dependent reversal of scopolamine-induced amnesia.[1] |
Note: Specific step-through latency data was not available in the reviewed literature.
Table 2: AC-260584 in Novel Object Recognition Task
| Animal Model | Treatment Groups | Doses | Key Finding |
| Mouse | AC-260584 | Not Specified | Improved cognitive performance in the novel object recognition assay.[2] |
Note: Specific discrimination index data was not available in the reviewed literature.
Table 3: HTL9936 in Various Cognitive Models
| Animal Model | Cognitive Task | Key Finding |
| Rodent | Scopolamine-induced impairment in Novel Object Recognition and Passive Avoidance | Reversal of cognitive deficits.[3] |
| Aged Beagle | Working Memory Tasks | Improvement in working memory.[3] |
Note: Specific quantitative data for these studies were not available in the reviewed literature.
Experimental Protocols and Methodologies
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Passive Avoidance Task (for this compound and HTL9936)
The passive avoidance task is a fear-motivated test used to assess learning and memory. The apparatus typically consists of a two-compartment box with one illuminated and one dark compartment, connected by a door.
-
Acquisition Phase: The animal is placed in the lit compartment. Upon entering the dark compartment, it receives a mild foot shock.
-
Retention Phase: After a specified interval (e.g., 24 hours), the animal is returned to the lit compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency is indicative of better memory of the aversive stimulus.
-
Drug Administration: In the scopolamine-induced amnesia model, scopolamine is administered prior to the acquisition phase to induce a cognitive deficit. The test compound (e.g., this compound) is then administered to assess its ability to reverse this amnesia.
Novel Object Recognition Task (for AC-260584 and HTL9936)
This task is based on the innate tendency of rodents to explore novel objects more than familiar ones.
-
Habituation Phase: The animal is allowed to freely explore an open field arena.
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is recorded.
-
Data Analysis: A discrimination index is calculated to quantify recognition memory. A higher index indicates better memory.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and experimental designs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics and pharmacodynamics of HTL0009936, a selective muscarinic M1‐acetylcholine receptor agonist: A randomized cross‐over trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of M1 Agonist Profiles: GSK1034702 vs. HTL9936
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonists, GSK1034702 and HTL9936. The information presented herein is collated from publicly available experimental data to assist researchers in understanding the distinct pharmacological profiles of these two compounds. This document summarizes their binding affinities, functional potencies, and selectivity across muscarinic receptor subtypes, and provides an overview of the experimental methodologies used for their characterization.
Introduction to this compound and HTL9936
The M1 muscarinic receptor is a key target in the development of therapeutics for cognitive deficits associated with neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. This compound and HTL9936 are two investigational agonists that have been developed to selectively target the M1 receptor.
This compound is described as a potent allosteric agonist of the M1 mAChR[1]. However, further studies have suggested that it may act via a bitopic binding mode, engaging both the orthosteric and an allosteric site[2]. It has demonstrated pro-cognitive effects in both preclinical and human studies[3][4].
HTL9936 is a selective M1 receptor agonist that was designed using structure-based drug design[5][6]. It is characterized as a partial agonist at the M1 receptor and has been shown to have pro-cognitive effects in preclinical models[5].
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and HTL9936, providing a side-by-side comparison of their binding affinities and functional potencies at muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | 6.5 | Data not available | Data not available | Data not available | Data not available |
| HTL9936 | 4.7 ± 0.03[5] | 5.5 ± 0.3[5] | No detectable binding[5] | 5.4[5] | Data not available |
Note: A higher pKi value indicates a higher binding affinity.
Table 2: Muscarinic Receptor Functional Activity (pEC50 / EC50)
| Compound | Assay | M1 | M2 | M3 | M4 | M5 |
| This compound | Inositol (B14025) Phosphate (B84403) (IP1) Accumulation | pEC50 = 8.1 (EC50 = 7.1 nM)[1] | >100-fold selective vs. M1[3] | >100-fold selective vs. M1[3] | >100-fold selective vs. M1[3] | >100-fold selective vs. M1[3] |
| ERK1/2 Phosphorylation | Active[1] | Data not available | Data not available | Data not available | Data not available | |
| HTL9936 | Inositol Phosphate (IP1) Accumulation | EC50 = 631 nM[5] | No detectable agonism[5] | No detectable agonism[5] | Partial agonist activity[5] | No detectable agonism[5] |
| pERK1/2 Phosphorylation | EC50 = 32 nM[5] | No detectable agonism[5] | No detectable agonism[5] | Partial agonist activity[5] | No detectable agonism[5] |
Note: A higher pEC50 or lower EC50 value indicates greater potency.
M1 Receptor Signaling and Experimental Workflow
The activation of the M1 muscarinic receptor, a Gq-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses. The diagrams below illustrate the canonical M1 signaling pathway and a general workflow for characterizing M1 agonists.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for the key assays used to characterize this compound and HTL9936.
Radioligand Binding Assay (Competition Binding)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic receptor subtypes (M1-M5) are commonly used.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist, is frequently used.
-
Membrane Preparation:
-
Cells are harvested and homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined.
-
-
Assay Procedure:
-
In a 96-well plate, cell membranes are incubated with a fixed concentration of [³H]-NMS (typically near its Kd value).
-
Increasing concentrations of the unlabeled test compound (this compound or HTL9936) are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
The reaction is incubated to reach equilibrium.
-
The bound radioligand is separated from the unbound by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP1) Accumulation Assay (HTRF)
This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway, to determine the potency (EC50) of an agonist.
-
Cell Lines: CHO cells stably expressing the human M1 muscarinic receptor are typically used.
-
Assay Principle: The assay is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) technology. Free IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to an anti-IP1 antibody labeled with a Europium cryptate.
-
Assay Procedure:
-
Cells are seeded in a 384-well plate and incubated.
-
The cells are then stimulated with varying concentrations of the agonist (this compound or HTL9936) in a stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.
-
After incubation, cells are lysed, and the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) are added.
-
The plate is incubated to allow the immunoassay to reach equilibrium.
-
-
Data Analysis:
-
The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the concentration of IP1 produced by the cells.
-
A dose-response curve is generated, and the EC50 value is calculated.
-
Phospho-ERK1/2 (pERK) Assay (HTRF)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), another downstream event of M1 receptor activation, to assess agonist potency.
-
Cell Lines: CHO cells stably expressing the human M1 muscarinic receptor are commonly used.
-
Assay Principle: This is a sandwich immunoassay using HTRF technology. One antibody is labeled with a donor fluorophore and recognizes total ERK, while a second antibody is labeled with an acceptor fluorophore and specifically recognizes the phosphorylated form of ERK. Phosphorylation of ERK brings the two antibodies into close proximity, generating a FRET signal.
-
Assay Procedure:
-
Cells are seeded in a microplate and serum-starved to reduce basal ERK phosphorylation.
-
Cells are then stimulated with different concentrations of the agonist for a short period (typically 5-15 minutes).
-
Cells are lysed, and the HTRF detection reagents are added to the lysate.
-
The plate is incubated to allow for the formation of the immunocomplex.
-
-
Data Analysis:
-
The HTRF signal is measured on a compatible plate reader. The signal is directly proportional to the amount of phosphorylated ERK.
-
A dose-response curve is constructed to determine the EC50 of the agonist.
-
Summary and Conclusion
Both this compound and HTL9936 are potent M1 receptor agonists with distinct pharmacological profiles.
-
This compound is a highly potent M1 agonist with a pEC50 of 8.1 in an inositol phosphate accumulation assay, indicating high functional potency[1]. It is reported to have over 100-fold selectivity for the M1 receptor over other muscarinic subtypes[3]. Its binding mode has been described as allosteric or bitopic, which may contribute to its pharmacological properties[1][2].
-
HTL9936 demonstrates a more nuanced profile as a partial agonist at the M1 receptor[5]. While its potency in the inositol phosphate assay is lower than that of this compound (EC50 of 631 nM), it shows higher potency in the pERK1/2 assay (EC50 of 32 nM)[5]. HTL9936 exhibits a clear selectivity profile with no detectable agonism at M2, M3, and M5 receptors, and partial agonism at the M4 receptor[5]. Its binding affinity for the M1 receptor (pKi = 4.7) is weaker compared to its functional potency might suggest, a characteristic that can be observed with some agonists.
The choice between these two compounds for research purposes will depend on the specific experimental goals. This compound offers high potency at the M1 receptor, while HTL9936 provides a well-characterized profile of a selective, partial M1 agonist. The detailed experimental data and protocols provided in this guide are intended to aid researchers in making informed decisions for their studies in the field of M1 muscarinic receptor pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSK1034702 and Other M1 Receptor Modulators for Episodic Memory Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of GSK1034702 on episodic memory in human studies. It offers an objective comparison with other M1 muscarinic acetylcholine (B1216132) receptor (mAChR) modulators, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and development in cognitive enhancement.
Executive Summary
This compound, a potent M1 receptor positive allosteric modulator (PAM), has demonstrated a targeted, albeit modest, improvement in episodic memory in human clinical trials. Specifically, an 8 mg dose of this compound was found to significantly enhance immediate verbal recall in a nicotine (B1678760) abstinence model of cognitive impairment.[1] This effect is attributed to the modulation of hippocampal function through the M1 receptor signaling pathway. However, its efficacy was not observed in delayed recall or other cognitive domains. In comparison, other M1-targeting compounds like xanomeline (B1663083) have shown broader cognitive and behavioral benefits in patient populations, though often accompanied by a significant side-effect profile. Newer generation M1 PAMs, such as VU0467319, are in early-stage clinical development with a focus on improving tolerability while demonstrating target engagement. This guide synthesizes the available human data to facilitate a comparative understanding of these compounds.
Data Presentation: this compound Efficacy in Episodic Memory
The primary human study investigating the effects of this compound on episodic memory utilized the International Shopping List Task (ISLT). The key findings from this study are summarized below.
| Treatment Group | Mean Immediate Recall (Words) | p-value vs. Placebo | Mean Delayed Recall (Words) | p-value vs. Placebo |
| Placebo | 7.9 | - | 7.1 | - |
| This compound (4 mg) | 8.2 | > 0.05 | 7.3 | > 0.05 |
| This compound (8 mg) | 8.7 | 0.014 | 7.4 | > 0.05 |
Data extracted from Nathan et al., 2013. The study used a nicotine abstinence model to induce cognitive deficits.[1]
Table 2: Effects of this compound on Other Cognitive Domains
| Cognitive Task | Cognitive Domain | 4 mg this compound vs. Placebo (p-value) | 8 mg this compound vs. Placebo (p-value) |
| Groton Maze Learning Test | Executive Function | > 0.05 | > 0.05 |
| CogState Detection Task | Psychomotor Function | > 0.05 | > 0.05 |
| CogState Identification Task | Visual Attention | > 0.05 | > 0.05 |
| One-Back Working Memory Test | Working Memory | > 0.05 | > 0.05 |
As reported by Nathan et al., 2013, this compound did not significantly modulate performance in these cognitive domains.[1]
Comparison with Alternative M1 Receptor Modulators
While direct head-to-head trials are lacking, data from separate studies on other M1 modulators provide a basis for comparison.
| Compound | Mechanism | Population | Key Cognitive Outcome |
| This compound | M1 Positive Allosteric Modulator | Healthy nicotine-abstinent smokers | Improved immediate verbal recall (ISLT)[1] |
| Xanomeline | M1/M4 Preferring Agonist | Alzheimer's Disease, Schizophrenia | Improved ADAS-Cog scores and reduced behavioral disturbances in AD[2]; Improved cognition in schizophrenia[3][4] |
| MK-7622 | M1 Positive Allosteric Modulator | Alzheimer's Disease | No significant improvement in ADAS-Cog11 scores[5][6] |
| VU0467319 (VU319) | M1 Positive Allosteric Modulator | Healthy Volunteers | Phase I trial showed good safety and target engagement; cognitive effects to be determined in later phases[7][8][9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and cross-study comparisons.
This compound Clinical Trial Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, cross-over study.[1]
-
Participants: 20 healthy male smokers who had abstained from nicotine to induce a cognitive deficit model.[1]
-
Treatments: Single oral doses of placebo, 4 mg this compound, and 8 mg this compound.[1]
-
Cognitive Assessments: A battery of tests was administered, including the International Shopping List Task (ISLT) for episodic memory, the Groton Maze Learning Test for executive function, CogState Detection Task for psychomotor function, CogState Identification Task for visual attention, and the one-back test for working memory.[11]
Cognitive Task Protocols
-
International Shopping List Task (ISLT): This is a verbal learning and memory test.[12] Participants are read a list of 12 common shopping items and are asked to recall as many as possible immediately after presentation (immediate recall). This process is repeated for three trials. After a delay period (typically 20-30 minutes) filled with other activities, participants are asked to recall the list again (delayed recall).[13][14] The primary measures are the number of words recalled in the immediate and delayed conditions.
-
Groton Maze Learning Test (GMLT): This task assesses spatial learning and memory, as well as executive function. Participants are required to find a hidden pathway through a 10x10 grid of tiles. They receive feedback on each move and are expected to learn the path over a series of trials. Outcome measures include the number of errors and the time taken to complete the maze.[15]
-
CogState Detection Task: This is a measure of psychomotor speed. A playing card is presented on the screen, and as soon as it turns over, the participant must press a "yes" key as quickly as possible. The primary outcome is reaction time.[16][17][18]
-
CogState Identification Task: This task measures visual attention. A playing card is shown, and the participant must decide if the card is red or not by pressing a "yes" or "no" key. Reaction time and accuracy are the main performance metrics.[16][18][19]
-
One-Back Working Memory Test: This test assesses working memory. A sequence of stimuli (e.g., playing cards) is presented one at a time. The participant must indicate whether the current stimulus is the same as the one presented immediately before it.[15][19]
Mandatory Visualizations
Signaling Pathway of M1 Receptor Activation
Caption: M1 Receptor Signaling Pathway.
Experimental Workflow for this compound Human Study
Caption: this compound Study Workflow.
References
- 1. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Xanomeline and Trospium Chloride on Cognitive Impairment in Acute Schizophrenia: Replication in Pooled Data From Two Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First successful clinical trial of VU319 brings Alzheimer’s treatment one step closer | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 8. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. m.youtube.com [m.youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. ovid.com [ovid.com]
- 15. Performance of the CogState computerized battery in the Mayo Clinic Study on Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cogstate.com [cogstate.com]
- 17. researchgate.net [researchgate.net]
- 18. cogstate.com [cogstate.com]
- 19. Evaluation of a Self-Administered Computerized Cognitive Battery in an Older Population - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK1034702 and Acetylcholinesterase Inhibitors for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, GSK1034702, and established acetylcholinesterase inhibitors (AChEIs) as potential cognitive enhancers. The information presented is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy in cognitive models, and side effect profiles.
Introduction
The cholinergic system plays a crucial role in cognitive processes, including learning, memory, and attention. Deficits in cholinergic neurotransmission are a hallmark of Alzheimer's disease and other cognitive disorders. Two primary pharmacological strategies to augment cholinergic signaling are the direct activation of acetylcholine receptors and the inhibition of the enzyme responsible for acetylcholine breakdown, acetylcholinesterase (AChE).
This compound represents the former approach, acting as a positive allosteric modulator and agonist at the M1 muscarinic acetylcholine receptor.[1][2] In contrast, acetylcholinesterase inhibitors, such as donepezil, rivastigmine (B141), and galantamine, represent the latter strategy and are established treatments for the symptomatic relief of cognitive decline in Alzheimer's disease.[3] This guide will delve into a detailed comparison of these two approaches.
Mechanism of Action
The fundamental difference between this compound and acetylcholinesterase inhibitors lies in their mechanism of action at the cellular level.
This compound: This compound is an allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1] It binds to a site on the receptor distinct from the acetylcholine binding site, leading to a conformational change that enhances the receptor's response to acetylcholine.[1] this compound also exhibits intrinsic agonist activity, meaning it can activate the M1 receptor even in the absence of acetylcholine.[2] The activation of the M1 receptor, a Gq/11 protein-coupled receptor, initiates a signaling cascade that is believed to be critical for synaptic plasticity and, consequently, learning and memory.[4][5]
Acetylcholinesterase Inhibitors (AChEIs): This class of drugs, including donepezil, rivastigmine, and galantamine, works by inhibiting the acetylcholinesterase enzyme.[6] This enzyme is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft.[6] By blocking this enzyme, AChEIs increase the concentration and prolong the duration of action of acetylcholine at the synapse.[7] This leads to enhanced activation of both muscarinic and nicotinic acetylcholine receptors.[8] Galantamine has a dual mechanism of action, as it also acts as a positive allosteric modulator of nicotinic receptors.[9]
Below are diagrams illustrating the distinct signaling pathways.
Caption: this compound signaling cascade.
Caption: Acetylcholinesterase inhibitor mechanism.
Comparative Efficacy Data
Direct head-to-head comparative studies between this compound and acetylcholinesterase inhibitors are limited. However, data from preclinical models of cognitive impairment, primarily the scopolamine-induced amnesia model, provide some insights into their relative efficacy. Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking certain aspects of cholinergic dysfunction.[10]
Table 1: Preclinical Efficacy in Scopolamine-Induced Cognitive Deficit Models
| Compound | Animal Model | Cognitive Task | Outcome |
| This compound | Rat | Passive Avoidance | Reversed scopolamine-induced amnesia.[1] |
| Donepezil | Rat | Various tasks | Partially reversed scopolamine-induced deficits.[11] |
| Mouse | Y-maze | Ameliorated scopolamine-induced memory impairment.[12] | |
| Mouse | T-maze | Reversed scopolamine-induced deficit in spontaneous alternation.[13] | |
| Rivastigmine | Rat | Morris Water Maze | Antagonized deficits in working and reference memory.[14] |
| Rat | Passive Avoidance | Antagonized deficit in memory retention.[14][15] | |
| Galantamine | Mouse | T-maze | Reversed scopolamine-induced deficit in spontaneous alternation.[16] |
| Planaria | Classical Conditioning | Reversed scopolamine-induced memory impairments.[17] |
Pharmacological Profile
The following table summarizes key pharmacological parameters for this compound and major acetylcholinesterase inhibitors.
Table 2: Pharmacological Parameters
| Parameter | This compound | Donepezil | Rivastigmine | Galantamine |
| Target(s) | M1 mAChR Allosteric Agonist | Acetylcholinesterase (AChE) | AChE and Butyrylcholinesterase (BuChE) | AChE and Nicotinic Receptor PAM |
| Potency (pEC50/IC50) | pEC50 = 8.1 (M1 agonism) | IC50 = 6.7 nM (AChE) | IC50 = 4.3-4760 nM (AChE), 16-238 nM (BuChE) | IC50 = ~1 µM (AChE) |
| Selectivity | Selective for M1 over other muscarinic subtypes | Highly selective for AChE over BuChE | Inhibits both AChE and BuChE | Primarily AChE inhibition |
Side Effect Profile
The adverse effects of both this compound and acetylcholinesterase inhibitors are primarily related to their cholinergic mechanisms.
This compound: Preclinical and early clinical data suggest that this compound can induce dose-related muscarinic side effects.[1][2] These are likely due to a lack of complete selectivity and some interaction with peripheral muscarinic receptors.[2][18]
Acetylcholinesterase Inhibitors: The side effects of AChEIs are well-documented and stem from the systemic increase in acetylcholine.[19][20][21]
Table 3: Common Side Effects
| Side Effect Category | This compound (Reported in early trials) | Acetylcholinesterase Inhibitors (Commonly reported) |
| Gastrointestinal | Salivary hypersecretion, abdominal pain, diarrhea[1] | Nausea, vomiting, diarrhea, anorexia[20] |
| Neurological | Headache, dizziness[1] | Dizziness, insomnia, vivid dreams, muscle cramps[19] |
| Cardiovascular | - | Bradycardia, syncope[20] |
| Other | Lacrimation, flushing, hyperhidrosis, body temperature changes[1] | Increased urination, salivation, diaphoresis[21] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Scopolamine-Induced Cognitive Deficit Model
This model is widely used to screen for potential cognitive enhancers that act on the cholinergic system.[10]
-
Animal Model: Typically rats or mice.
-
Procedure:
-
Habituation: Animals are habituated to the testing apparatus (e.g., passive avoidance chamber, Morris water maze) for a set period before the experiment.
-
Scopolamine Administration: Scopolamine hydrochloride is administered intraperitoneally (i.p.) at a dose known to induce cognitive deficits (e.g., 0.5-1.0 mg/kg in rats).[12][14]
-
Test Compound Administration: The test compound (e.g., this compound or an AChEI) is administered at a specified time before or after scopolamine, depending on the study design.
-
Cognitive Testing: Animals are subjected to a cognitive task (e.g., passive avoidance, Morris water maze) to assess learning and memory. Performance metrics (e.g., latency to enter a dark compartment, escape latency) are recorded.
-
-
Diagrammatic Workflow:
Caption: Scopolamine reversal experimental workflow.
Rey Auditory Verbal Learning Test (RAVLT)
The RAVLT is a neuropsychological test used to assess verbal learning and memory.[22][23][24][25][26]
-
Procedure:
-
List A - Learning Trials (I-V): An examiner reads a list of 15 unrelated words (List A) at a rate of one word per second. The participant's task is to recall as many words as possible in any order. This is repeated for five consecutive trials.
-
List B - Interference Trial: A new list of 15 words (List B) is read to the participant, who is then asked to recall the words from List B.
-
Short-Delay Free Recall: Immediately after the List B recall, the participant is asked to recall as many words as possible from the original List A.
-
Long-Delay Free Recall: After a 20-30 minute delay, during which a non-verbal task is performed, the participant is again asked to recall the words from List A.
-
Recognition: The participant is presented with a longer list of words and must identify which words were on List A.
-
Paired-Associate Learning (PAL) Test
The PAL test assesses visual memory and new learning.[27][28][29][30][31]
-
Procedure:
-
Presentation: The participant is shown a series of patterns or objects, each associated with a specific location on the screen.
-
Recall: The patterns or objects are then presented in the center of the screen, and the participant must touch the location where the item was originally presented.
-
Increasing Difficulty: The number of pattern-location pairs to be remembered increases as the participant successfully completes trials.
-
Conclusion
This compound and acetylcholinesterase inhibitors both aim to enhance cognitive function by modulating the cholinergic system, but through distinct mechanisms. This compound offers a more targeted approach by specifically activating the M1 receptor, which is critically involved in cognitive processes.[4] This targeted approach has the potential for a more refined efficacy profile and possibly a different side effect profile compared to the broad enhancement of cholinergic signaling by AChEIs.
Acetylcholinesterase inhibitors have a long-standing clinical history and have demonstrated modest but consistent efficacy in improving cognitive symptoms in Alzheimer's disease.[3] Their side effects are well-characterized and are a direct consequence of their mechanism of action.[20]
Further direct comparative studies are warranted to definitively establish the relative efficacy and safety of this compound versus acetylcholinesterase inhibitors. The development of M1-selective agonists like this compound represents a promising avenue for novel cognitive-enhancing therapies, potentially offering advantages over existing treatments. However, careful optimization to improve selectivity and minimize off-target effects will be crucial for their successful clinical translation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Cross-diagnostic determinants of cognitive functioning: the muscarinic cholinergic receptor as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The Role Of Muscarinic M1-Kcnq Signaling In Working Memory Circuits Of" by Taber C. Lightbourne [elischolar.library.yale.edu]
- 6. Acetylcholine - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of New Galantamine Derivatives in a Scopolamine Model of Dementia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Revival of Scopolamine Reversal for the Assessment of Cognition-Enhancing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Revival of Scopolamine Reversal for the Assessment of Cognition-Enhancing Drugs - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of rivastigmine on scopolamine-induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Galantamine reverses scopolamine-induced behavioral alterations in Dugesia tigrina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People Living with Dementia: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Adverse Effects of Acetylcholinesterase Inhibitors | Consultant360 [consultant360.com]
- 21. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Rey Auditory Verbal Learning Test (RAVLT) — Nathan Kline Institute - Rockland Sample documentation [fcon_1000.projects.nitrc.org]
- 23. nihtoolbox.org [nihtoolbox.org]
- 24. statisticssolutions.com [statisticssolutions.com]
- 25. center-tbi.eu [center-tbi.eu]
- 26. tandfonline.com [tandfonline.com]
- 27. methodist.edu [methodist.edu]
- 28. creyos.com [creyos.com]
- 29. 3.4 Experiment: Paired-Associate Learning | Online Behavioral Experiments with jsPsych [jspsych.github.io]
- 30. Paired Associates Learning (PAL) - Cambridge Cognition [cambridgecognition.com]
- 31. scribd.com [scribd.com]
Investigating the Synergistic Potential of GSK1034702 and Donepezil for Cognitive Enhancement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
Executive Summary
The pursuit of effective treatments for cognitive decline, a hallmark of neurodegenerative disorders like Alzheimer's disease, remains a critical challenge in modern medicine. Current therapeutic strategies often provide symptomatic relief but lack robust, long-term efficacy. This guide explores the theoretical synergistic potential of combining GSK1034702, a muscarinic M1 receptor agonist, with donepezil (B133215), a well-established acetylcholinesterase inhibitor.
While no direct experimental data on the synergistic effects of this specific combination currently exists, this document provides a comprehensive overview of their individual mechanisms of action, relevant preclinical and clinical data for each compound, and a proposed experimental framework to investigate their potential synergy. By presenting a clear rationale and detailed methodologies, this guide aims to stimulate further research into this promising combination therapy for cognitive enhancement.
Introduction: The Rationale for a Synergistic Approach
Cognitive function relies heavily on the integrity of cholinergic neurotransmission. In conditions like Alzheimer's disease, a decline in acetylcholine (B1216132) (ACh) levels is a key pathological feature. Current standard-of-care treatments, such as donepezil, aim to increase synaptic ACh by inhibiting its breakdown. While beneficial, the effects are often modest.
A complementary strategy involves directly stimulating postsynaptic cholinergic receptors. This compound, as a muscarinic M1 receptor agonist, offers a direct mechanism to enhance cholinergic signaling downstream of ACh release. The M1 receptor is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.
The central hypothesis is that a dual approach of increasing synaptic ACh with donepezil and directly activating M1 receptors with this compound could lead to a synergistic enhancement of cognitive function, potentially achieving greater efficacy than either agent alone. This guide outlines the scientific basis for this hypothesis and provides a roadmap for its experimental validation.
Compound Profiles: this compound vs. Donepezil
This section summarizes the key pharmacological properties of this compound and donepezil based on available literature.
| Feature | This compound | Donepezil |
| Primary Mechanism of Action | Muscarinic M1 Receptor Agonist (Bitopic)[1][2][3] | Acetylcholinesterase (AChE) Inhibitor[4] |
| Binding Affinity/Inhibition Constant | pKi of 6.5 for M1 receptor[1][5] | IC50 for AChE: ~0.021 µM[6] |
| Key Preclinical Findings | Pro-cognitive effects in rodents; enhances neuronal firing and LTP in the hippocampus[5] | Improves performance in various cognitive tasks in rodent models of AD[7] |
| Key Clinical Findings | Improved immediate memory in a nicotine (B1678760) withdrawal model[2] | Modest improvement in cognitive function in patients with mild to moderate Alzheimer's disease[4] |
| Adverse Effects | Dose-limiting cardiovascular and gastrointestinal side effects observed in clinical trials[2] | Nausea, diarrhea, insomnia, and vomiting[4] |
| Combination Data with Donepezil | No data available | Reference compound |
Proposed Synergistic Mechanism of Action
The hypothesized synergistic effect of combining this compound and donepezil is rooted in their complementary actions on the cholinergic synapse. Donepezil, by inhibiting acetylcholinesterase, increases the concentration and residence time of acetylcholine in the synaptic cleft. This elevated acetylcholine can then act on postsynaptic muscarinic and nicotinic receptors.
This compound directly activates the M1 muscarinic acetylcholine receptor, a Gq/11 protein-coupled receptor. M1 receptor activation is known to enhance neuronal excitability and facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[5] By combining these two agents, it is proposed that the increased availability of acetylcholine from donepezil will potentiate the direct M1 receptor activation by this compound, leading to a more robust and sustained downstream signaling cascade and ultimately, a greater improvement in cognitive function.
Proposed Experimental Protocols for Investigating Synergy
To rigorously evaluate the potential synergistic effects of this compound and donepezil, a multi-tiered experimental approach is proposed, encompassing in vitro and in vivo studies.
In Vitro Assessment of Synergistic Activity and Toxicity
Objective: To determine if the combination of this compound and donepezil exhibits synergistic effects on neuronal activity and to assess potential combination toxicity.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons will be cultured on micro-electrode arrays (MEAs).
-
Drug Application: Cells will be treated with a matrix of concentrations of this compound and donepezil, both individually and in combination.
-
Neuronal Activity Measurement: Spontaneous neuronal firing and network bursting activity will be recorded using the MEA system.[8]
-
Synergy Analysis: The combination index (CI) will be calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Toxicity Assessment: Cell viability will be assessed using standard assays such as MTT or LDH release in parallel cultures treated with the same drug concentrations.[9]
In Vivo Behavioral Assessment in a Rodent Model of Cognitive Deficit
Objective: To evaluate the in vivo efficacy of the this compound and donepezil combination on learning and memory in a relevant animal model.
Methodology:
-
Animal Model: An established rodent model of cognitive impairment will be used, such as the scopolamine-induced amnesia model or an aged rodent model.[10]
-
Drug Administration: Animals will be administered this compound, donepezil, the combination, or vehicle. Doses will be selected based on previous studies and in vitro findings.
-
Behavioral Testing: A battery of behavioral tests will be conducted to assess different aspects of cognition, including:
-
Data Analysis: Performance in each behavioral task will be compared across treatment groups to identify potential synergistic effects.
In Vivo Neurochemical and Electrophysiological Correlates of Synergy
Objective: To investigate the underlying neurochemical and electrophysiological changes associated with any observed behavioral synergy.
Methodology:
-
In Vivo Microdialysis: Microdialysis probes will be implanted in the hippocampus or prefrontal cortex of freely moving rodents to measure extracellular levels of acetylcholine following administration of the drugs, alone and in combination.[14][15][16]
-
Ex Vivo Electrophysiology (Long-Term Potentiation - LTP): Hippocampal slices will be prepared from treated animals, and LTP will be induced and recorded to assess synaptic plasticity.[17][18][19][20]
-
Data Analysis: Changes in acetylcholine levels and the magnitude of LTP will be correlated with behavioral performance to provide a mechanistic link for any observed synergistic effects.
Potential Challenges and Future Directions
The investigation of the synergistic effects of this compound and donepezil is not without its challenges. The known adverse effects of this compound at higher doses will necessitate careful dose-selection for the combination studies to identify a therapeutic window that maximizes efficacy while minimizing side effects.[2] Furthermore, the bitopic nature of this compound's binding to the M1 receptor adds a layer of complexity to its interaction with the endogenously increased acetylcholine levels.[1][2][3]
Should the proposed experiments yield positive results, future studies could explore this combination in more advanced preclinical models of Alzheimer's disease, such as transgenic mouse models that exhibit amyloid and tau pathology.[7][21][22] Ultimately, promising preclinical data could pave the way for clinical trials to evaluate the safety and efficacy of this combination therapy in patients with cognitive impairment.
Conclusion
The combination of this compound and donepezil represents a rationally designed, yet unexplored, therapeutic strategy for cognitive enhancement. By targeting both the availability of acetylcholine and the direct activation of a key postsynaptic receptor, this approach holds the potential for synergistic effects that could surpass the benefits of either monotherapy. The experimental framework outlined in this guide provides a clear and comprehensive path for researchers to investigate this promising combination, with the ultimate goal of developing more effective treatments for debilitating cognitive disorders.
References
- 1. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. transpharmation.com [transpharmation.com]
- 11. criver.com [criver.com]
- 12. waisman.wisc.edu [waisman.wisc.edu]
- 13. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 14. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Determination of acetylcholine and choline in microdialysates from rat brain by high performance liquid chromatography with electrochemical detection combined with a post-column immobilized enzyme reactor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. scientifica.uk.com [scientifica.uk.com]
- 18. Advances in the Electrophysiological Recordings of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Maturation of Long-Term Potentiation Induction Rules in Rodent Hippocampus: Role of GABAergic Inhibition | Journal of Neuroscience [jneurosci.org]
- 20. An electrophysiological characterisation of long-term potentiation in cultured dissociated hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Comparative Analysis of the Binding Kinetics of GSK1034702 and Other M1 Ligands: A Guide for Researchers
A detailed examination of the binding characteristics of GSK1034702 in comparison to other key M1 muscarinic acetylcholine (B1216132) receptor ligands reveals significant differences in their interaction with the receptor. While a direct comparative analysis of the binding kinetics (on-rate and off-rate) is limited by the scarcity of publicly available quantitative data for all compounds, a review of their binding affinities and described binding behaviors provides valuable insights for researchers in drug discovery and development.
This guide presents a summary of the available binding data for this compound and other notable M1 ligands, including xanomeline, talsaclidine (B17092), and cevimeline. It also provides detailed experimental protocols for assessing binding kinetics and visual diagrams of the M1 receptor signaling pathway and experimental workflows.
Comparative Binding Affinities of M1 Ligands
While specific on-rate (k_on) and off-rate (k_off) values for this compound and several other M1 ligands are not extensively reported in the literature, their binding affinities (K_i or pK_i) offer a valuable point of comparison.
| Ligand | pKi | Ki (nM) | Notes |
| This compound | 6.5[1][2] | ~316 | Described as a bitopic agonist, interacting with both orthosteric and allosteric sites.[1][3] Does not alter the dissociation kinetics of the radioligand [³H]-NMS.[2] |
| Xanomeline | Not explicitly stated in pKi | 294[4] | Exhibits "wash-resistant" binding, suggesting a slow dissociation rate (long residence time).[4][5] |
| Talsaclidine | Not available | Not available | Functionally a preferential M1 agonist.[6] Pharmacokinetic data is available, but direct binding kinetics are not reported.[7] |
| Cevimeline | Not available | Not available | A selective M1 and M3 receptor agonist.[8][9] Functional potency (EC50) data is available, but direct binding kinetics are not reported.[8] |
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit. This pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.[10][11][12]
References
- 1. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of the M1-agonist talsaclidine in mouse, rat, rabbit and monkey, and extrapolation to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cevimeline hydrochloride | M1 Receptors | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. M1 (Muscarinic) Receptors Mnemonic for USMLE [pixorize.com]
- 12. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
Replicating Memory Enhancement: A Comparative Guide to GSK1034702 and a Look at Next-Generation Alternatives
For researchers and drug development professionals, this guide provides an objective comparison of the memory-enhancing effects of GSK1034702 as reported in the literature, alongside a discussion of alternative therapeutic strategies. We delve into the experimental data, detail the protocols used to generate these findings, and visualize the underlying biological and experimental frameworks.
This compound, initially lauded as a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) allosteric agonist, demonstrated promising pro-cognitive effects in both preclinical and human studies.[1][2][3] However, its clinical development was halted due to adverse effects, later attributed to a more complex bitopic binding mode and a lack of true subtype selectivity.[4][5] This guide will first explore the initial findings that positioned this compound as a promising memory-enhancing agent and then compare its profile with that of purer M1 positive allosteric modulators (PAMs) and other compounds that have since emerged.
This compound: Summary of Memory-Enhancing Effects
This compound was primarily investigated for its potential to treat cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease.[1][3] The core of its therapeutic hypothesis rested on the activation of M1 receptors, which are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[1][2][6]
Human Studies: Nicotine (B1678760) Abstinence Model
A key human study utilized a nicotine abstinence model to induce a transient cognitive impairment, particularly in episodic memory.[1][2][3] In this randomized, double-blind, placebo-controlled, cross-over study involving 20 male smokers, this compound was shown to attenuate the memory deficits induced by nicotine withdrawal.[2][7]
| Parameter | Placebo | This compound (4 mg) | This compound (8 mg) | Significance (8 mg vs. Placebo) |
| Immediate Recall (Words) | Decline from baseline | No significant effect | Attenuated decline | p = 0.014[1][2][3] |
| Delayed Recall (Words) | Decline from baseline | No significant effect | No significant effect | Not significant |
Preclinical Studies
Preclinical research in rodent models provided the initial evidence for the pro-cognitive effects of this compound and similar M1 agonists. These studies often employed models of cognitive disruption, such as scopolamine-induced amnesia.
| Model | Compound | Task | Outcome |
| Rat | Isomer of this compound | Passive Avoidance (Scopolamine-induced amnesia) | Reversed scopolamine-induced amnesia[1] |
| Rat | This compound | Hippocampal CA1 Neuronal Firing | Increased firing rate[1][3] |
| Rodent | AC-260584 (another M1 agonist) | Learning and Memory Tasks | Improved performance[1][3] |
Experimental Protocols
Nicotine Abstinence Model in Humans
This protocol is designed to induce a reversible cognitive deficit, providing a window to test the efficacy of cognitive enhancers.
-
Subject Recruitment : Healthy male smokers (e.g., smoking >10 cigarettes/day for at least a year) are recruited.[3]
-
Baseline Assessment : Cognitive tests are performed while subjects are in a nicotine "on-state" (i.e., continuing their regular smoking habit).
-
Abstinence Phase : Subjects are required to abstain from smoking for a specified period (e.g., overnight) to induce a state of nicotine withdrawal.
-
Drug Administration : On separate occasions in a cross-over design, subjects receive a single dose of placebo, this compound (e.g., 4 mg and 8 mg), or other comparator drugs.[2]
-
Cognitive Testing : A battery of cognitive tests is administered post-dosing. Key assessments for memory include:
Scopolamine-Induced Amnesia in Rodents
This is a widely used preclinical model to screen for compounds with potential to treat cognitive deficits.
-
Animal Habituation : Rodents are habituated to the testing apparatus (e.g., passive avoidance chamber).
-
Scopolamine Administration : Scopolamine, a non-selective muscarinic antagonist, is administered to induce a learning and memory deficit.
-
Test Compound Administration : The investigational drug (e.g., this compound) is administered before or after scopolamine, and prior to the training phase.
-
Training : Animals undergo a training trial in a task such as the passive avoidance task, where they learn to associate a specific environment with an aversive stimulus (e.g., mild foot shock).
-
Testing : At a later time point (e.g., 24 hours), memory retention is tested by placing the animal back in the apparatus and measuring the latency to perform a previously learned avoidance behavior. Longer latencies indicate better memory.
Signaling Pathways and Mechanism of Action
This compound was designed to act as a positive allosteric modulator of the M1 receptor. The canonical signaling pathway for M1 receptor activation involves coupling to Gq/11 G-proteins.
Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to downstream effects like the phosphorylation of extracellular signal-regulated kinase (ERK), which is crucial for synaptic plasticity and memory formation.[1]
The Challenge with this compound: Bitopic Agonism and Lack of Selectivity
Further investigation revealed that this compound is not a "pure" allosteric modulator but rather a bitopic agonist, meaning it interacts with both the orthosteric (acetylcholine binding site) and an allosteric site on the M1 receptor.[4] This, coupled with a lack of selectivity against other muscarinic receptor subtypes, is believed to have contributed to the adverse cholinergic side effects observed in clinical trials.[4][5]
The Next Generation: Pure PAMs and Alternative Agonists
The experience with this compound has highlighted the need for greater selectivity in targeting the M1 receptor. The field has since moved towards the development of "pure" positive allosteric modulators that do not have intrinsic agonist activity at the orthosteric site and exhibit high selectivity for the M1 subtype.
Comparative Compounds
| Compound | Mechanism of Action | Reported Pro-cognitive Effects | Key Differentiator from this compound |
| HTL9936 | M1 receptor agonist | Improved working memory in novel object recognition; reversed scopolamine-induced deficits.[5] | Designed for improved selectivity and a better side-effect profile.[5] |
| Xanomeline | M1/M4-preferring agonist | Improved cognitive and behavioral symptoms in Alzheimer's disease and schizophrenia patients.[5] | Targets both M1 and M4 receptors.[9] |
| "Pure" M1 PAMs | Positive Allosteric Modulator | Preclinical evidence of improved performance in cognitive tasks. | High selectivity for the M1 receptor with low intrinsic agonism, aiming for a wider therapeutic window.[4] |
Logical Framework for M1-Targeted Drug Discovery
The journey from this compound to the development of more refined M1 modulators illustrates a logical progression in drug discovery.
Conclusion
The story of this compound serves as a valuable case study in neuropsychopharmacology. While it did demonstrate a pro-cognitive signal in humans, its complex pharmacology ultimately limited its therapeutic potential. For researchers aiming to replicate or build upon these findings, it is crucial to consider the lessons learned regarding selectivity and mechanism of action. The focus of current research on developing highly selective, "pure" M1 PAMs represents a more refined and potentially safer approach to harnessing the therapeutic potential of the muscarinic system for the treatment of memory disorders. The experimental paradigms detailed in this guide remain relevant and can be adapted to evaluate the efficacy and safety of these next-generation compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction | CiNii Research [cir.nii.ac.jp]
- 8. portlandpress.com [portlandpress.com]
- 9. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK1034702 and Other Bitopic Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
The M1 muscarinic acetylcholine (B1216132) receptor (mAChR) is a key target in the development of therapeutics for cognitive deficits associated with neurological disorders like Alzheimer's disease.[1][2][3][4][5][6] Bitopic ligands, which simultaneously engage both the orthosteric and an allosteric site on the receptor, represent a promising strategy to achieve M1 receptor selectivity and desired functional activity.[3][7] This guide provides a head-to-head comparison of GSK1034702, a well-characterized bitopic agonist, with other emerging bitopic muscarinic agonists, supported by experimental data.
Introduction to this compound
This compound is a potent M1 mAChR agonist that has demonstrated pro-cognitive effects in both preclinical and clinical studies.[5][8][9] Initially described as an allosteric agonist, further research revealed its bitopic nature, interacting with both the orthosteric and an allosteric binding site.[1][2][4] While it showed promise in improving memory, its clinical development was hampered by adverse effects, likely due to a lack of muscarinic receptor subtype selectivity and its intrinsic agonist activity.[1][2][4]
Comparative Data of Bitopic Muscarinic Agonists
The following tables summarize the quantitative data for this compound and a selection of other bitopic muscarinic agonists, focusing on their potency and efficacy in activating G protein signaling pathways and their potential for β-arrestin recruitment.
Table 1: In Vitro Pharmacology of this compound at the M1 Muscarinic Receptor
| Parameter | Value | Assay | Cell Line | Reference |
| pEC50 (IP1 accumulation) | 7.1 | Inositol (B14025) Phosphate Accumulation | CHO cells | [8] |
| Emax (IP1 accumulation) | 90% of ACh | Inositol Phosphate Accumulation | CHO cells | [8] |
| pKi ([³H]-NMS binding) | 6.5 | Radioligand Binding | CHO cells | [8] |
| pEC50 (ERK1/2 phosphorylation) | 8.1 | ERK1/2 Phosphorylation | CHO cells | [8] |
Table 2: Head-to-Head Comparison of Iperoxo-Derived Bitopic Agonists
This series of compounds utilizes the potent muscarinic agonist iperoxo (B8088848) as the orthosteric component, connected to an allosteric moiety via alkyl linkers of varying lengths.
| Compound | Linker Length | Gαq/PLC-β3 pEC50 | Gαq/PLC-β3 Emax (% of Iperoxo) | β-arrestin Recruitment | Reference |
| 1-C6 | 6 carbons | 7.3 | Partial Agonist | Partial Agonist | [7] |
| 1-C8 | 8 carbons | 8.1 | Full Agonist | Partial Agonist | [7] |
| 1-C10 | 10 carbons | 6.9 | Partial Agonist | No Recruitment | [7] |
Table 3: Head-to-Head Comparison of Acetylcholine (ACh)-Derived Bitopic Agonists
These compounds incorporate the endogenous neurotransmitter acetylcholine as the orthosteric pharmacophore.
| Compound | Linker Length | Gαq/PLC-β3 pEC50 | Gαq/PLC-β3 Emax (% of ACh) | β-arrestin Recruitment | Reference |
| 2-C6 | 6 carbons | 6.2 | Partial Agonist | No Recruitment | |
| 2-C8 | 8 carbons | 6.7 | Partial Agonist | No Recruitment | |
| 2-C10 | 10 carbons | 6.1 | Partial Agonist | No Recruitment |
Table 4: Head-to-Head Comparison of Oxotremorine-M-Derived Bitopic Agonists
This series is built upon the classical muscarinic agonist oxotremorine-M.
| Compound | Linker Length | Gαq/PLC-β3 pEC50 | Gαq/PLC-β3 Emax (% of Oxotremorine-M) | β-arrestin Recruitment | Reference |
| 4-C6 | 6 carbons | 6.5 | Partial Agonist | Weak Recruitment | [7] |
| 4-C8 | 8 carbons | 7.2 | Higher Efficacy than 4-C6 | Weak Recruitment | [7] |
| 4-C10 | 10 carbons | 6.3 | Lower Efficacy than 4-C8 | Weak Recruitment | [7] |
Signaling Pathways
Bitopic muscarinic agonists primarily exert their effects through the activation of G protein-coupled receptor signaling cascades. The M1 receptor predominantly couples to Gq/11 proteins.[10]
Caption: Canonical M1 muscarinic receptor signaling pathway initiated by a bitopic agonist.
In addition to G protein-mediated signaling, β-arrestin recruitment can play a role in receptor desensitization and biased agonism, which may influence the therapeutic profile of a ligand.
Caption: β-arrestin recruitment pathway following M1 receptor activation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these bitopic muscarinic agonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the M1 muscarinic receptor.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR are harvested and homogenized in a cold buffer. The cell homogenate is then centrifuged to pellet the membranes, which are subsequently resuspended in an assay buffer.
-
Competition Binding: A constant concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated at a specific temperature (e.g., 37°C) to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are fitted to a one-site competition binding equation using non-linear regression analysis to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[8]
Caption: Workflow for a radioligand competition binding assay.
Inositol Phosphate (IP1) Accumulation Assay
Objective: To measure the functional agonist activity of a compound at the Gq/11-coupled M1 receptor.
Methodology:
-
Cell Culture: CHO cells expressing the human M1 mAChR are seeded in 384-well plates.
-
Cell Stimulation: After 48 hours, the cells are washed and then incubated with a stimulation buffer containing increasing concentrations of the test agonist for a defined period (e.g., 45 minutes) at 37°C.[1]
-
Lysis and Detection: The cells are lysed, and the accumulated inositol monophosphate (IP1), a stable downstream metabolite of IP3, is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.
-
Data Analysis: The fluorescence signal is read on a compatible plate reader, and the data are normalized to the response of a reference agonist (e.g., acetylcholine). Concentration-response curves are generated to determine the pEC50 and Emax values.[1][8]
ERK1/2 Phosphorylation Assay
Objective: To assess the activation of the mitogen-activated protein kinase (MAPK) pathway downstream of M1 receptor activation.
Methodology:
-
Cell Culture and Starvation: CHO-M1 cells are grown to confluence and then serum-starved overnight to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation: The cells are stimulated with various concentrations of the test compound for a short period (e.g., 5 minutes) at 37°C.[8]
-
Lysis and Detection: Following stimulation, the cells are lysed, and the level of phosphorylated ERK1/2 is quantified using an immunoassay, such as an AlphaScreen or ELISA-based kit.
-
Data Analysis: The results are expressed as a percentage of the maximal response to a known agonist or growth factor. Concentration-response curves are plotted to calculate the pEC50 and Emax.
Conclusion
The development of bitopic muscarinic agonists is a promising avenue for the treatment of cognitive disorders. While this compound provided valuable proof-of-concept for the therapeutic potential of M1 receptor activation, its clinical progression was limited by off-target effects.[1][2][4] The comparative data presented here on newer generations of bitopic agonists, with varying orthosteric moieties and linker lengths, highlight the ongoing efforts to fine-tune the pharmacological properties of these ligands. The systematic variation of these structural elements influences not only potency and efficacy for G protein activation but also their propensity to engage β-arrestin pathways.[7][11] This nuanced understanding of structure-activity relationships is crucial for designing future bitopic agonists with improved selectivity and a more favorable therapeutic window, ultimately aiming to deliver the cognitive benefits observed with compounds like this compound while minimizing adverse effects.
References
- 1. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The potent M1 receptor allosteric agonist this compound improves episodic memory in humans in the nicotine abstinence model of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of GSK1034702: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like GSK1034702 is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its disposal, adhering to the best practices for handling potent, unclassified research chemicals. All procedures should be conducted in strict accordance with institutional, local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate safety measures. Always wear Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.
In the event of accidental exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air and seek medical advice.
-
Ingestion: Contact a poison control center or physician immediately for treatment advice.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. The following protocol outlines the necessary steps for its collection and subsequent disposal.
1. Waste Segregation: At the point of generation, it is crucial to segregate all waste streams containing this compound.[1] Do not mix this waste with other chemical or biological waste streams. Establish separate, clearly labeled waste containers for the following categories.
2. Waste Categorization and Container Selection:
| Waste Type | Examples | Container Requirements |
| Solid Waste | Contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty vials that contained pure this compound.[1] | Designated, leak-proof, and puncture-resistant container. |
| Liquid Waste | Unused or expired solutions containing this compound, and contaminated solvents.[1] | Dedicated, sealed, and shatter-proof container. |
| Sharps Waste | Needles, syringes, and Pasteur pipettes used for handling this compound. | Designated, puncture-resistant sharps container.[1] |
3. Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste: this compound". The label should also include the appropriate hazard pictograms. The date the waste was first added to the container must also be recorded.[1]
4. Storage: Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to mitigate the impact of any potential leaks. Waste containers must be kept closed at all times, except when adding waste.[1]
5. Decontamination: All laboratory equipment and surfaces that have come into contact with this compound should be thoroughly decontaminated. The cleaning materials, such as wipes and absorbents, must also be disposed of as hazardous waste. Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.
6. Disposal Request: Once a waste container is full or has reached the institutional time limit for satellite accumulation, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[1][2] Do not attempt to dispose of this compound down the drain or in the regular trash.[2] The EHS department will coordinate with a licensed professional waste disposal service for the final disposal, which typically involves incineration at a specialized facility.
Experimental Workflow: Disposal of this compound
The logical flow for the proper disposal of this compound is outlined in the diagram below.
References
Essential Safety and Logistical Information for Handling GSK1034702
For researchers, scientists, and drug development professionals, the following guidelines provide a framework for the safe handling and disposal of GSK1034702, a potent M1 muscarinic acetylcholine (B1216132) receptor agonist. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on the known biological effects of the compound and general best practices for handling potent, bioactive research chemicals.
This compound is an orally active, allosteric agonist of the M1 muscarinic acetylcholine receptor that can cross the blood-brain barrier.[1] It has been investigated for its potential in treating cognitive deficits.[2][3] While it has shown some efficacy in improving memory, clinical trials have also reported dose-related adverse effects.[2][3][4] Therefore, it is imperative to handle this compound with appropriate caution in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential to shield individuals from chemical hazards.[5] When handling this compound, the following PPE should be considered standard to minimize exposure:
-
Lab Coat: A buttoned lab coat should be worn to protect from spills.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect the eyes from splashes.
-
Respiratory Protection: For operations that may generate aerosols or dust, a properly fitted respirator or working in a certified chemical fume hood is crucial.
Operational and Disposal Plans
Handling Procedures:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential airborne particles.[6][7]
-
Avoid Contamination: Use dedicated spatulas, pipettes, and other equipment to prevent cross-contamination.[8]
-
Weighing: When weighing the compound, use a ventilated balance enclosure to minimize the risk of inhalation.
-
Spill Response: In case of a spill, immediately alert others in the vicinity. Use an appropriate spill kit with absorbent materials to clean the area, and dispose of the contaminated materials as hazardous waste.[8] All personnel should be trained on spill response procedures.[8]
Disposal Plan:
All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for the disposal of bioactive research compounds.[6]
Quantitative Data Summary
The following table summarizes key information regarding this compound.
| Property | Value / Description |
| Molecular Formula | C21H23FN4O2 |
| Mechanism of Action | Orally active and allosteric agonist of M1 mAChR.[1] |
| Biological Activity | Activates the Gq/11 protein-mediated signaling pathway.[1] |
| Known Adverse Effects in Humans | Dose-related muscarinic side-effects, including: - Gastrointestinal: Salivary hypersecretion, abdominal pain, diarrhea.[2][4]- Non-Gastrointestinal: Headache, dizziness, lacrimation, flushing, hyperhidrosis, body temperature changes.[2][4] |
Experimental Protocols
Detailed experimental protocols for specific assays involving this compound can be found in the scientific literature. For example, protocols for assessing its effect on inositol (B14025) phosphate (B84403) accumulation and ERK1/2 phosphorylation in CHO cells are described in publications from MedChemExpress.[1][9]
Visual Workflow for Handling this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 7. wilcoprime.com [wilcoprime.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
